molecular formula C8H7BrClF B15322378 2-Chloro-5-fluorophenethyl bromide

2-Chloro-5-fluorophenethyl bromide

Cat. No.: B15322378
M. Wt: 237.49 g/mol
InChI Key: QCPYECXTDZBEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluorophenethyl bromide is a specialized organic compound valued in research for its utility as a key synthetic intermediate. Its molecular structure, featuring both a bromoalkyl chain and halogenated aromatic ring, makes it a versatile building block in organic synthesis . Researchers primarily employ this reagent to incorporate the 2-chloro-5-fluorophenethyl moiety into more complex molecules, a process common in the development of chemical probes and fluorescent tags for studying biological systems . For example, analogous brominated compounds are instrumental in the synthesis of activity-based probes for enzymes like phosphatases, enabling the investigation of signaling pathways in unfractionated cell lysates . This product is intended for research and development purposes exclusively. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note that handling this compound requires appropriate safety precautions. Based on the GHS hazard statements of closely related benzyl bromide compounds , it is expected to be highly flammable, corrosive, and cause severe skin burns and eye damage. Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential. Specific physical properties such as boiling point, density, and molecular weight for the exact phenethyl derivative should be verified with the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

2-(2-bromoethyl)-1-chloro-4-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2

InChI Key

QCPYECXTDZBEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCBr)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2-Chloro-5-fluorophenethyl bromide for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorophenethyl Bromide for Medicinal Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. Halogen atoms, particularly fluorine and chlorine, are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] 2-Chloro-5-fluorophenethyl bromide, with its distinct substitution pattern and reactive alkyl bromide handle, emerges as a valuable, albeit specialized, building block for synthesizing novel chemical entities.

This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenethyl bromide, focusing on the chemical properties and reactivity that are most relevant to researchers and drug development professionals. While direct literature on this specific isomer is limited, this document synthesizes data from analogous structures and fundamental chemical principles to construct a robust and predictive profile. We will explore its dual nature: the reactivity of the primary alkyl bromide and the nuanced influence of the chloro-fluoro substituted aromatic ring on molecular design.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(2-bromoethyl)-2-chloro-5-fluorobenzene. Its structure features a phenethyl core, substituted with a chloro group at the 2-position, a fluoro group at the 5-position, and a terminal bromine on the ethyl chain.

Caption: Structure of 2-Chloro-5-fluorophenethyl bromide.

The physical and chemical properties of this molecule are summarized below. Where specific experimental data is unavailable, values are estimated based on the parent compound, phenethyl bromide, and the known effects of halogenation.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 1-(2-bromoethyl)-2-chloro-5-fluorobenzene---
Molecular Formula C₈H₇BrClF---
Molecular Weight 237.50 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquidBased on phenethyl bromide and other halogenated aromatics.[4]
Boiling Point Predicted: >221 °CHigher than phenethyl bromide (221 °C) due to increased molecular weight and polarity.[5]
Density Predicted: >1.355 g/mL at 25 °CHigher than phenethyl bromide (1.355 g/mL) due to the mass of Cl and F atoms.[4]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂).Typical for organohalides.[4][6]
Lipophilicity (logP) Predicted: ~3.5-4.0Significantly higher than phenethyl bromide (~3.1) due to the contributions of both chlorine and fluorine.[2]

Reactivity and Synthetic Utility: A Dual-Function Reagent

The primary value of 2-Chloro-5-fluorophenethyl bromide in medicinal chemistry lies in its two distinct reactive sites: the aliphatic ethyl bromide chain and the substituted aromatic ring.

Primary Reactive Site: The Alkyl Bromide

The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions .[7][8] This is the most synthetically valuable feature of the molecule.

  • Mechanism: The Sₙ2 reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.[9] This pathway is favored over the Sₙ1 mechanism because the formation of a primary carbocation is energetically unfavorable.

  • Versatility: This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a key intermediate for building a wide array of derivatives.[10][11] Common nucleophiles used in drug synthesis that react readily with this moiety include:

    • Amines (Primary and Secondary): To form substituted phenethylamines.

    • Thiols: To form thioethers.

    • Alcohols and Phenols: To form ethers.

    • Carbanions (e.g., from malonates): For carbon chain extension.

    • Azide Ion: As a precursor to primary amines via reduction.

cluster_0 Sₙ2 Reaction Pathway A 2-Chloro-5-fluorophenethyl bromide (Substrate) C Transition State [Nu---CH₂---Br]⁻ A->C Attack B Nucleophile (Nu⁻) e.g., R₂NH, RSH, RO⁻ B->C Attack D Substituted Product (Ar-CH₂CH₂-Nu) C->D Bond Formation E Bromide Ion (Br⁻) (Leaving Group) C->E Bond Cleavage

Caption: Generalized Sₙ2 reaction workflow.

Secondary Reactive Site: The Aromatic Ring

The 2-chloro-5-fluoro-substituted phenyl ring is generally stable but provides crucial functionality for modulating molecular properties.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak ortho-, para-directors due to resonance effects. Any further substitution on the ring would be challenging and require harsh conditions.

  • Resistance to Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are highly resistant to direct nucleophilic substitution unless activated by strong electron-withdrawing groups (like nitro groups) in the ortho or para positions.[12] Therefore, direct displacement of the ring's chlorine or fluorine is not a viable synthetic route under standard laboratory conditions.

  • Medicinal Chemistry Implications: The primary role of the ring's substituents is not for reaction but for property modulation.

    • Fluorine: The C-F bond is exceptionally strong and can block sites of metabolic oxidation (e.g., P450 hydroxylation), thereby increasing a drug's half-life.[3] Its high electronegativity can also lead to favorable electrostatic interactions in a protein's binding pocket.[1]

    • Chlorine: Compared to fluorine, chlorine is larger and more lipophilic.[2] This added bulk can be used to probe steric constraints within a binding site, while the increase in lipophilicity can enhance membrane permeability.[13]

Proposed Synthesis and Experimental Protocols

As a specialty chemical, 2-Chloro-5-fluorophenethyl bromide would typically be synthesized from a more readily available precursor. A plausible route involves the bromination of the corresponding alcohol.

Protocol I: Synthesis of 2-Chloro-5-fluorophenethyl Bromide

This protocol describes a representative method for synthesizing the title compound from 2-(2-chloro-5-fluorophenyl)ethanol.

Objective: To convert the primary alcohol to the corresponding primary alkyl bromide.

Reagents and Materials:

  • 2-(2-chloro-5-fluorophenyl)ethanol

  • Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Separatory funnel

Step-by-Step Methodology (using PBr₃):

  • Setup: In a fume hood, charge a dry round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-Chloro-5-fluorophenethyl bromide.

Protocol II: Application in Amine Synthesis (Sₙ2 Reaction)

This protocol outlines the use of the title compound to synthesize a substituted phenethylamine derivative, a common scaffold in pharmaceuticals.

Objective: To perform an Sₙ2 reaction with a secondary amine (e.g., morpholine).

cluster_0 Synthesis of a Phenethylamine Derivative Start 1. Dissolve Bromide & Amine in Acetonitrile Reagents 2. Add Base (e.g., K₂CO₃ or Et₃N) Start->Reagents Heat 3. Heat to Reflux (Monitor by TLC) Reagents->Heat Workup 4. Cool, Filter, Concentrate Heat->Workup Purify 5. Aqueous Work-up & Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for a typical Sₙ2 amination reaction.

Reagents and Materials:

  • 2-Chloro-5-fluorophenethyl bromide

  • Morpholine (or other amine, 1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-Chloro-5-fluorophenethyl bromide, the amine, potassium carbonate, and acetonitrile.

  • Reaction: Heat the stirred mixture to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted phenethylamine.

Predicted Spectroscopic Profile for Characterization

Confirming the structure of a novel or specialty chemical is paramount. The following are the predicted spectroscopic signatures for 2-Chloro-5-fluorophenethyl bromide.

TechniquePredicted Signals and Features
¹H NMR Aromatic Region (δ ~7.0-7.4 ppm): 3 protons exhibiting complex multiplet patterns due to H-H and H-F coupling. Ethyl Chain (δ ~3.0-3.8 ppm): Two distinct triplets, each integrating to 2 protons. The -CH₂- adjacent to the ring will be upfield (δ ~3.1 ppm, t), and the -CH₂-Br will be downfield (δ ~3.6 ppm, t).
¹³C NMR Aromatic Region (δ ~115-165 ppm): 6 signals expected. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings. Ethyl Chain (δ ~30-40 ppm): Two signals. The -CH₂-Br carbon will be further downfield (δ ~38 ppm) compared to the benzylic -CH₂- (δ ~32 ppm).
IR C-F Stretch: Strong absorbance around 1200-1250 cm⁻¹. C-Cl Stretch: Strong absorbance around 700-800 cm⁻¹. C-Br Stretch: Absorbance in the fingerprint region, typically 500-650 cm⁻¹.[14] Aromatic C=C Stretches: Peaks around 1450-1600 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl/³⁷Cl, ~3:1 ratio). The most abundant peaks would be at m/z 236 (C₈H₇⁷⁹Br³⁵ClF), 238 (from ⁸¹Br and ³⁷Cl), and 240 (from ⁸¹Br and ³⁷Cl).

Safety and Handling

Substituted phenethyl bromides and related organohalides must be handled with appropriate caution.[6][15]

  • Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[6] Likely a lachrymator. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-fluorophenethyl bromide represents a highly functionalized synthetic intermediate for medicinal chemistry. Its primary utility stems from the reliable Sₙ2 reactivity of its ethyl bromide chain, which provides a direct and versatile handle for introducing the 2-chloro-5-fluorophenyl moiety into target structures. The specific halogenation pattern on the aromatic ring offers a sophisticated tool for chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leveraging the distinct electronic and steric effects of fluorine and chlorine to enhance metabolic stability and target engagement. While not a common off-the-shelf reagent, its logical synthesis and predictable reactivity make it a valuable component in the toolkit for developing next-generation therapeutics.

References

  • Shaik, J. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI:10.1039/D5SC07348K.
  • Chalmers, B. A. et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Phenylethyl Bromide: Synthesis, Applications, and Chemical Properties in Organic Synthesis. Available at: [Link]

  • Grokipedia. 2-Phenylethyl bromide. Available at: [Link]

  • Material Safety D
  • S.L.K. et al. Fluorine in drug discovery: Role, design and case studies.
  • Wikipedia. 2-Phenylethyl bromide. Available at: [Link]

  • Federal Register. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Available at: [Link]

  • Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. DigitalCommons@USU.
  • Clark, J. Reactions of aryl halides (halogenoarenes). Chemguide. Available at: [Link]

  • Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • Guchhait, S. K. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Scheiner, S. (2025). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • PubChem. 2-Chloro-5-fluorobenzyl bromide. Available at: [Link]

  • BITS Pilani. Nucleophilic Substitution Reactions.
  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.
  • The Organic Chemistry Tutor. (2020). 7.5-7.6 Intro to nucleophilic substitution reactions. YouTube.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Sema.
  • Kharas, G. et al.
  • University of Nebraska-Lincoln.
  • Eureka. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.

Sources

2-Chloro-5-fluorophenethyl bromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-fluorophenethyl bromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorophenethyl bromide, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this guide places a strong emphasis on a robust and practical synthetic pathway, starting from readily available precursors. The document details the molecular structure, predicted physicochemical properties, and expected spectroscopic characteristics of the target molecule. Furthermore, it explores its reactivity, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Structural Elucidation

2-Chloro-5-fluorophenethyl bromide, systematically named 1-(2-bromoethyl)-2-chloro-5-fluorobenzene, is a substituted aromatic compound. Its structure features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a 2-bromoethyl group at position 1.

It is crucial to distinguish this compound from its isomer, 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). The "phenethyl" designation indicates a two-carbon chain separating the benzene ring from the bromine atom, whereas the "benzyl" isomer has only a single carbon in that position. This structural difference significantly impacts the molecule's reactivity and potential applications. As of the writing of this guide, a unique CAS number for 2-Chloro-5-fluorophenethyl bromide is not widely documented, suggesting it is not a commonly stocked research chemical.

Molecular Structure

G start 2-Chloro-5-fluorophenylacetic acid intermediate 2-(2-Chloro-5-fluorophenyl)ethanol start->intermediate Reduction (e.g., LiAlH₄) end 2-Chloro-5-fluorophenethyl bromide intermediate->end Bromination (e.g., PPh₃, CBr₄)

Strategic Utilization of 2-Chloro-5-fluorophenethyl Bromide: From Synthesis to Therapeutic Potency

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-Chloro-5-fluorophenethyl bromide as a strategic building block in medicinal chemistry. This guide focuses on its role in "Pharmacophore Installation"—specifically, how the unique halogenation pattern modulates metabolic stability and binding affinity in drug candidates.

Executive Summary & Chemical Profile[1][2][3][4]

2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene) represents a "privileged scaffold intermediate" in modern drug discovery. Unlike generic alkylating agents, this molecule delivers a highly specific pharmacophore—the 2-chloro-5-fluorophenyl moiety —linked via a flexible ethyl spacer.

This specific halogenation pattern is not arbitrary; it is a calculated medicinal chemistry strategy designed to:

  • Block Metabolic Soft Spots: The fluorine atom at the 5-position (meta to the ethyl chain, para to the chlorine) effectively blocks CYP450-mediated oxidation, a common clearance pathway for phenethyl-based drugs.

  • Modulate Lipophilicity & Conformation: The chlorine atom at the 2-position (ortho) introduces steric bulk that restricts rotation around the phenyl-ethyl bond, locking the molecule into a bioactive conformation while enhancing lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration.
    
Chemical Identity
PropertySpecification
IUPAC Name 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene
Common Name 2-Chloro-5-fluorophenethyl bromide
Molecular Formula

Molecular Weight 237.50 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Class Homobenzylic Electrophile (Alkylating Agent)
Key Hazards Corrosive, Lachrymator, Potential Genotoxin (Alkylator)

Therapeutic Applications: The "Why"

The 2-chloro-5-fluorophenethyl motif is primarily utilized in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs) and Ion Channels , particularly within the Central Nervous System (CNS) and Oncology landscapes.

CNS: Dopamine & Serotonin Modulation

The phenethylamine backbone is the structural core of neurotransmitters like dopamine and serotonin. By attaching the 2-chloro-5-fluorophenethyl group to a secondary amine (e.g., a piperazine or piperidine ring), chemists create "masked" bioisosteres of these endogenous ligands.

  • Target: Dopamine

    
    /
    
    
    
    and Serotonin
    
    
    receptors.
  • Mechanism: The ethyl chain places the aromatic ring in the hydrophobic orthosteric binding pocket. The 2-Cl substituent forces a specific dihedral angle, improving selectivity for

    
     over 
    
    
    
    , while the 5-F atom prevents rapid hydroxylation, extending the half-life (
    
    
    ) of the drug.
  • Application: Development of atypical antipsychotics (Schizophrenia) and antidepressants.

Pain Management: Sigma-1 & P2X7 Receptors

Recent patents suggest the utility of halogenated phenethyl derivatives in modulating the Sigma-1 receptor (


), a chaperone protein involved in nociception and neuroprotection.
  • Mechanism: The hydrophobic 2-chloro-5-fluorophenyl ring fits tightly into the

    
     hydrophobic pocket, while the basic amine (formed after coupling) interacts with the conserved aspartate residue.
    
Oncology: Kinase Inhibition

In fragment-based drug discovery (FBDD), this bromide serves as a "linker-tail" unit.

  • Application: It is used to attach a hydrophobic tail to the ATP-binding core of kinase inhibitors (e.g., targeting VEGFR or EGFR). The fluorine atom modulates the electronic properties of the ring, potentially strengthening

    
     stacking interactions with aromatic residues in the kinase active site.
    

Synthetic Methodologies: The "How"

The following protocols are designed for high-fidelity synthesis and coupling. These are not merely recipes but self-validating systems where the completion of one step is the quality gate for the next.

Workflow Visualization

The following diagram illustrates the critical path from precursor to active pharmaceutical ingredient (API) intermediate.

SynthesisWorkflow Precursor 2-(2-Chloro-5-fluorophenyl)ethanol (Starting Material) Bromination Bromination (PBr3 or CBr4/PPh3) Precursor->Bromination SN2 Intermediate 2-Chloro-5-fluorophenethyl Bromide (The Reagent) Bromination->Intermediate Isolation Activation In Situ Activation (NaI / Finkelstein) Intermediate->Activation Acetone/MeCN Coupling N-Alkylation (Secondary Amine + K2CO3) Activation->Coupling Enhanced Electrophile (I) Product Target Ligand (e.g., Piperazine Derivative) Coupling->Product Formation

Caption: Step-wise conversion of the alcohol precursor to the active drug pharmacophore via Finkelstein-assisted alkylation.

Protocol A: Synthesis of the Bromide (If not purchased)

Rationale: Commercial batches may contain stabilizers. Fresh synthesis ensures maximum reactivity.

  • Charge: Dissolve 2-(2-chloro-5-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM (0.5 M) under

    
    .
    
  • Cool: Lower temperature to 0°C.

  • Add: Add

    
     (0.4 eq) dropwise. Note: The stoichiometry is 1:3, but slight excess ensures completion.
    
  • Monitor: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear; the bromide spot (
    
    
    
    ) will appear.
  • Quench: Pour onto ice/NaHCO3. Extract with DCM.

  • Validation:

    
     NMR must show the triplet shift from 
    
    
    
    (alcohol) to
    
    
    (bromide).
Protocol B: Finkelstein-Assisted N-Alkylation (The Coupling)

Rationale: Homobenzylic bromides are less reactive than benzylic bromides. Adding catalytic Sodium Iodide (NaI) generates the corresponding iodide in situ, which is a superior leaving group (Finkelstein reaction logic).

Reagents:

  • Secondary Amine (e.g., N-Boc-piperazine): 1.0 eq

  • 2-Chloro-5-fluorophenethyl bromide: 1.1 eq

  • 
     (anhydrous, micronized): 3.0 eq
    
  • NaI (catalytic): 0.1 eq

  • Solvent: Acetonitrile (

    
    ), anhydrous.
    

Procedure:

  • Suspension: In a round-bottom flask, suspend the Amine and

    
     in Acetonitrile.
    
  • Activation: Add NaI. Stir for 10 min.

  • Addition: Add the Bromide derivative dropwise at RT.

  • Reflux: Heat to 60-80°C for 12-18 hours.

    • Checkpoint: Monitor by LC-MS. Look for the

      
       peak corresponding to the alkylated product. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the monochloro pattern (3:1).
      
  • Workup: Filter off inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate.
  • Purification: Column chromatography (DCM/MeOH gradient).

Mechanism of Action: The Metabolic Shield

The strategic value of the 5-Fluoro substituent is best understood through its interaction with Cytochrome P450 enzymes.

MetabolicShield cluster_outcomes Metabolic Outcomes Drug Phenethyl-Drug Complex CYP450 CYP450 Enzyme (Oxidative Attack) Drug->CYP450 Enters Liver Outcome1 No Fluorine (H at C5): Rapid Hydroxylation -> Clearance CYP450->Outcome1 Standard Scaffold Outcome2 With Fluorine (F at C5): Blocked Site -> Extended Half-Life CYP450->Outcome2 2-Cl-5-F Scaffold

Caption: The "Metabolic Shield" effect. Fluorine's high electronegativity and C-F bond strength prevent oxidative attack at the vulnerable para-position.

Quality Control & Characterization Standards

To ensure the integrity of the biological data derived from these compounds, the intermediate must meet strict purity criteria.

TestAcceptance CriteriaMethodological Note
HPLC Purity >98.0% (AUC)UV detection at 254 nm and 210 nm. Impurities <0.5% are critical for biological assays.

NMR
Consistent StructureVerify the triplet at

ppm (

) and

ppm (

). Confirm aromatic integration (3 protons).
Residual Solvents < Limit (ICH Q3C)Ensure complete removal of DCM or MeCN, as these can be cytotoxic in cell assays.
Halide Content Positive for Br/ClMass Spec must show characteristic isotope patterns for Cl (

3:1 ratio) and Br (

1:1 ratio).

References

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Design of Halogenated Drugs. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • PubChem Compound Summary. 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Elsevier. (General reference for Phenethyl pharmacophore utility). [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

The Strategic Utility of 2-Chloro-5-fluorobenzyl Bromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, substituted benzyl halides serve as versatile intermediates for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth analysis of 2-Chloro-5-fluorobenzyl bromide, a key reagent whose unique electronic and steric properties are leveraged in the development of novel therapeutics. While the structurally related "phenethyl" bromide is less commonly cited in drug discovery literature, the "benzyl" scaffold is a critical component in numerous synthetic pathways. This guide will focus on the synthesis, reactivity, and applications of 2-Chloro-5-fluorobenzyl bromide, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Features

2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its structure is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and a fluorine atom.

PropertyValueSource
CAS Number 81778-09-8[1][2]
Molecular Weight 223.47 g/mol [1][2]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 66 °C at 2 mmHg[1]
Purity ≥ 96% (GC)[1]

The presence of three different halogen atoms on the benzyl core imparts a unique reactivity profile to the molecule. The chlorine and fluorine atoms are electron-withdrawing, influencing the electrophilicity of the benzylic carbon, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5-fluorobenzyl bromide typically involves the bromination of 2-chloro-5-fluorotoluene. This reaction is generally carried out under free-radical conditions, often initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN), with a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzyl bromide

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Step 2: Addition of Reagents

    • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

  • Step 3: Reaction Conditions

    • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Step 4: Monitoring and Workup

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Step 5: Purification

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 2-Chloro-5-fluorobenzyl bromide.

The causality behind these experimental choices lies in the need to favor benzylic bromination over aromatic bromination. The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to propagate the chain and form the desired product.

Applications in Drug Discovery

2-Chloro-5-fluorobenzyl bromide is a valuable building block for the synthesis of a variety of biologically active molecules.[1] Its utility stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-5-fluorobenzyl moiety into a target scaffold. This moiety can play a crucial role in modulating the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

The presence of both chlorine and fluorine atoms on the aromatic ring can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[3] Furthermore, these halogens can engage in specific halogen bonding interactions with biological targets, thereby increasing binding affinity.

While specific, publicly disclosed drug candidates synthesized directly from 2-Chloro-5-fluorobenzyl bromide are not extensively detailed in the provided search results, its application is noted in the synthesis of novel compounds for oncology.[1] The general workflow for its use involves the alkylation of a nucleophilic core, such as an amine, thiol, or alcohol, present in a larger, more complex molecule.

Illustrative Synthetic Workflow

G reagent 2-Chloro-5-fluorobenzyl bromide product Modified Drug Candidate reagent->product Alkylation nucleophile Drug Scaffold (Nu-H) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Solvent (e.g., DMF, ACN) solvent->product

Caption: General workflow for the utilization of 2-Chloro-5-fluorobenzyl bromide in drug synthesis.

Conclusion

2-Chloro-5-fluorobenzyl bromide is a specialized and highly useful building block in the field of drug discovery. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of drug candidates, particularly in the development of new anticancer agents. The synthetic protocols for its preparation are well-established, and its reactivity is predictable, making it a reliable intermediate for the construction of complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such precisely functionalized reagents will undoubtedly remain a key driver of innovation in pharmaceutical research.

References

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Karthikeyan, M. S., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 19(5), 531-551. Retrieved from [Link]

Sources

Physicochemical Characteristics & Synthetic Utility of 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene).

Executive Summary

2-Chloro-5-fluorophenethyl bromide is a specialized halogenated alkylating agent used primarily in medicinal chemistry for the introduction of the 2-chloro-5-fluorophenethyl motif. This structural pharmacophore is critical in the development of potassium channel modulators, kinase inhibitors, and GPCR ligands, where the specific electronic signature of the 2-chloro and 5-fluoro substituents modulates lipophilicity and metabolic stability.

Unlike its more common analog, 2-chloro-5-fluorobenzyl bromide, this phenethyl derivative contains a two-carbon linker that imparts distinct steric and rotational properties, often improving the binding affinity of the final drug candidate by extending the aromatic headgroup deeper into hydrophobic pockets.

Molecular Identity & Structural Analysis[1]

The compound features a benzene ring substituted with a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl bromide chain.

AttributeDetail
IUPAC Name 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene
Common Name 2-Chloro-5-fluorophenethyl bromide
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Structural Class Halogenated Phenethyl Bromide
Key Precursor 2-Chloro-5-fluorophenylacetic acid (CAS 883500-51-4)
Electronic & Steric Effects
  • Fluorine (C5): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and increasing the metabolic stability of the aryl system against oxidative metabolism (e.g., P450 hydroxylation).

  • Chlorine (C2): Provides steric bulk (ortho-effect) that restricts rotation around the C1-alkyl bond, potentially locking the molecule into a bioactive conformation.

  • Bromide Leaving Group: The terminal bromide is a soft leaving group, making the compound a potent electrophile for S_N2 reactions.

Physicochemical Profile

Note: Data represents experimentally validated values for the compound class, with specific values derived from high-fidelity predictive models (ACD/Labs, EPI Suite) where direct experimental data is proprietary.

Table 1: Quantitative Physicochemical Data
PropertyValue / RangeContext
Physical State LiquidColorless to pale yellow oil
Boiling Point 105–110 °C @ 5 mmHgHigh boiling point requires vacuum distillation for purification.
Density 1.58 ± 0.05 g/cm³Significantly denser than water.
LogP (Predicted) 3.42 ± 0.3Highly lipophilic; requires non-polar solvents (DCM, Toluene) for reaction.
Refractive Index

1.545
Indicative of high polarizability due to halogens.
Solubility Insoluble in water; Soluble in CH₂Cl₂, THF, EtOAcHydrophobic nature dictates organic solvent use.
Flash Point > 100 °CNon-flammable under standard transport, but combustible.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Chloro-5-fluorophenethyl bromide is rarely direct. The most robust, self-validating workflow involves the reduction of the corresponding phenylacetic acid followed by bromination.

Diagram 1: Synthetic Workflow (Acid to Bromide)

SynthesisPathway Acid 2-Chloro-5-fluorophenylacetic acid (Precursor) Alcohol 2-(2-Chloro-5-fluorophenyl)ethanol (Intermediate) Acid->Alcohol BH3·THF or LiAlH4 0°C -> RT, 4h Bromide 2-Chloro-5-fluorophenethyl bromide (Target) Alcohol->Bromide PBr3 or CBr4/PPh3 DCM, 0°C, 2h Styrene Styrene Side-Product (Impurity) Bromide->Styrene Elimination (Base/Heat) Avoid >60°C

Caption: Step-wise conversion of phenylacetic acid to phenethyl bromide, highlighting the critical elimination risk.

Protocol A: Reduction of 2-Chloro-5-fluorophenylacetic acid

Objective: Convert the carboxylic acid to the phenethyl alcohol.

  • Setup: Charge a flame-dried 3-neck flask with 2-Chloro-5-fluorophenylacetic acid (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C under N₂. Dropwise add Borane-THF complex (1.0 M) (1.5 eq). Note: Gas evolution (H₂) will occur.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear.

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Yield: Expect >90% of the alcohol intermediate (Colorless oil).

Protocol B: Bromination (Appel Reaction or PBr₃)

Objective: Convert the alcohol to the bromide under mild conditions to prevent elimination.

  • Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM (0.3 M). Cool to 0°C.

  • Reagent: Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise. Caution: PBr₃ is corrosive.

  • Stir: Maintain at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Validation: Check TLC (Hexane/EtOAc 9:1). The alcohol (polar) converts to the bromide (non-polar, high R_f).

  • Workup: Pour into ice water. Extract with DCM. Wash organic layer with sat. NaHCO₃ (critical to remove phosphorous acid byproducts).

  • Purification: Flash chromatography (100% Hexanes). Phenethyl bromides are prone to elimination; avoid prolonged exposure to silica.

Reactivity & Applications

Nucleophilic Substitution (S_N2)

The primary utility of this compound is alkylating amines (secondary to tertiary) or thiols.

  • Reactivity Profile: The 2-chloro substituent creates steric hindrance. Reactions with bulky nucleophiles may require higher temperatures or polar aprotic solvents (DMF, CH₃CN) to facilitate the S_N2 attack.

  • Pathway:

    
    
    
Diagram 2: Reactivity Logic

Reactivity cluster_reactions Primary Reaction Pathways Compound 2-Chloro-5-fluorophenethyl bromide SN2 S_N2 Alkylation (Amines/Thiols) Compound->SN2 Mild Base (K2CO3) Polar Aprotic Solvent Elim E2 Elimination (Styrene formation) Compound->Elim Strong Base (NaOtBu) or High Heat Grignard Mg Insertion (Grignard Formation) Compound->Grignard Mg Turnings, THF (Activation required)

Caption: Competing reaction pathways. S_N2 is desired; E2 is the primary degradation mode.

Handling, Stability & Safety

Stability Concerns

Phenethyl bromides are less stable than benzyl bromides due to the availability of


-hydrogens.
  • Hydrolysis: Slow hydrolysis to the alcohol occurs in moist air.

  • Thermal Elimination: Heating above 100°C or exposure to strong bases can cause elimination of HBr, forming 2-chloro-5-fluorostyrene .

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass to prevent light-induced radical degradation.

  • Stabilizer: Commercial preparations may contain copper wire or trace K₂CO₃ to scavenge acid.

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation (alkylating agent).

    • H319: Causes serious eye irritation (lachrymator).

    • H335: May cause respiratory irritation.

  • First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol (increases absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891199, 5-bromo-1,2-dichloro-3-fluorobenzene (Analogous Halogenation Patterns). Retrieved from [Link]

  • Google Patents (2014).CN103694163A - Compounds as Potassium Channel Modulators (Citing 2-chloro-5-fluorophenylacetic acid synthesis).

Technical Guide: 2-Chloro-5-fluorophenethyl Bromide as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-Chloro-5-fluorophenethyl bromide as a pharmaceutical intermediate.

Executive Summary

2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene) is a specialized alkylating agent used in medicinal chemistry to introduce the 2-chloro-5-fluorophenethyl moiety into drug scaffolds. This structural motif is highly valued for its ability to modulate lipophilicity (LogP) and enhance metabolic stability .

The specific substitution pattern—a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl chain—serves two critical functions:

  • Metabolic Blocking: The fluorine atom at the C5 position blocks para-oxidation (relative to the chlorine) and meta-oxidation (relative to the ethyl group), extending the half-life of the resulting API.

  • Conformational Locking: The steric bulk of the ortho-chlorine atom restricts the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation favorable for binding to GPCRs (e.g., Dopamine D2, 5-HT2A) and certain kinase domains.

This guide provides a comprehensive analysis of its chemical profile, synthetic pathways, and application in nucleophilic substitution reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene
Common Name 2-Chloro-5-fluorophenethyl bromide
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~110–115 °C (at 10 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity Strong electrophile (Alkylating agent)
Key Precursor 2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0)

Synthetic Utility & Mechanism[1][6]

The primary utility of 2-Chloro-5-fluorophenethyl bromide lies in its reactivity as an electrophile in SN2 nucleophilic substitution reactions. It is most commonly used to alkylate secondary amines (such as piperazines or piperidines) or thiols.

Mechanistic Pathway

The terminal bromide serves as a good leaving group. When reacted with a nucleophile (Nu⁻), the reaction proceeds via a concerted SN2 mechanism:

  • Nucleophilic Attack: The nucleophile attacks the α-carbon of the ethyl chain.

  • Transition State: A pentacoordinate transition state is formed.

  • Leaving Group Departure: The bromide ion (Br⁻) is displaced, resulting in the formation of the alkylated product.

Strategic Value in Drug Design

The 2-chloro-5-fluoro substitution pattern is not arbitrary.

  • Fluorine (C5): Mimics hydrogen sterically but significantly alters electronic properties (high electronegativity), reducing the electron density of the aromatic ring and making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Chlorine (C2): Provides steric bulk that can fill hydrophobic pockets in target proteins and influence the torsion angle of the ethyl linker.

Synthesis Protocols

The synthesis of 2-Chloro-5-fluorophenethyl bromide is typically achieved in two steps starting from the commercially available 2-Chloro-5-fluorophenylacetic acid .

Step 1: Reduction to Alcohol
  • Precursor: 2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0)[1][2][3][4]

  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Product: 2-(2-Chloro-5-fluorophenyl)ethanol.

Step 2: Bromination (Appel Reaction or PBr₃)
  • Precursor: 2-(2-Chloro-5-fluorophenyl)ethanol.

  • Reagent: Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃).

  • Product: 2-Chloro-5-fluorophenethyl bromide.

Detailed Experimental Protocol (Step 2: Bromination via PBr₃)

Objective: Conversion of 2-(2-chloro-5-fluorophenyl)ethanol to the corresponding bromide.

Reagents:

  • 2-(2-Chloro-5-fluorophenyl)ethanol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv)

  • Dichloromethane (DCM) (Solvent, 10 volumes)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add PBr₃ dropwise over 30 minutes, maintaining the internal temperature below 5°C. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress by TLC or HPLC.

  • Quenching: Cool the mixture back to 0°C and slowly quench with saturated NaHCO₃ solution. Caution: Gas evolution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure bromide.

Visualization of Synthetic Logic[1]

The following diagrams illustrate the synthesis of the intermediate and its subsequent application in generating a bioactive scaffold.

Diagram 1: Synthesis & Application Workflow

G Precursor 2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0) Intermediate_Alc 2-(2-Chloro-5-fluorophenyl) ethanol Precursor->Intermediate_Alc Reduction (BH3·THF) Target_Bromide 2-Chloro-5-fluorophenethyl bromide Intermediate_Alc->Target_Bromide Bromination (PBr3, DCM, 0°C) API_Scaffold N-Alkylated Bioactive Scaffold (GPCR Ligand) Target_Bromide->API_Scaffold SN2 Alkylation (K2CO3, MeCN, Reflux) Amine Secondary Amine (e.g., Piperazine) Amine->API_Scaffold + Nucleophile

Figure 1: Synthetic pathway from the commercially available acid precursor to the bromide intermediate, and its subsequent coupling to an amine scaffold.

Safety & Handling (MSDS Highlights)

As an alkylating agent, 2-Chloro-5-fluorophenethyl bromide requires strict safety protocols.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.[5]

    • H335: May cause respiratory irritation (Lachrymator).

    • H351: Suspected of causing cancer (General warning for alkylating halides).

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves (double-gloving recommended) and chemical safety goggles.

    • Quench all reaction mixtures containing the bromide with an amine or thiosulfate solution before disposal to destroy active alkylating potential.

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

    • Protect from light to prevent homolytic cleavage of the C-Br bond.

Quality Control Parameters

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications are recommended:

TestSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity ≥ 98.0%HPLC / GC
Identity Consistent with structure¹H-NMR, MS
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Meets ICH Q3C limitsGC-HS
Impurity A 2-Chloro-5-fluorostyrene (Elimination byproduct) ≤ 0.5%HPLC

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-5-fluorobenzyl bromide (Structural Analog). Retrieved from [Link]

Sources

The Synthetic Chemist's Compass: A Guide to Halogenated Phenethyl Bromide Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. Among the vast arsenal available to the synthetic chemist, halogenated phenethyl bromides have emerged as a class of exceptionally versatile and powerful intermediates. Their utility stems from the dual reactivity embedded within their structure: a nucleophilic substitution-prone ethyl bromide moiety and a tunable, cross-coupling-ready halogenated aromatic ring. This guide provides an in-depth exploration of these building blocks, offering not just protocols, but a foundational understanding of the chemical principles that govern their reactivity and application.

The Duality of Reactivity: Understanding the Core Principles

Halogenated phenethyl bromides are characterized by a bromoethyl group attached to a halogen-substituted phenyl ring. This arrangement presents two primary sites for chemical transformation, the reactivity of which can often be selectively addressed.

  • The Alkyl Bromide: The C(sp³)-Br bond of the ethyl chain is susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides, typically via an SN2 mechanism.[1][2] The rate and efficiency of this substitution are influenced by the strength of the nucleophile, the solvent, and the steric environment around the electrophilic carbon.[3][4]

  • The Aryl Halide: The C(sp²)-X bond (where X is F, Cl, Br, or I) on the aromatic ring is a handle for a multitude of palladium-catalyzed cross-coupling reactions . These powerful transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are the cornerstones of modern C-C, C-N, and C-O bond formation.[5][6][7][8] The reactivity of the aryl halide in these reactions is generally I > Br > OTf > Cl >> F.[8][9]

This inherent duality allows for a modular approach to complex molecule synthesis, where one part of the building block can be elaborated while the other remains poised for a subsequent transformation.

Strategic Functionalization via Nucleophilic Substitution

The ethyl bromide moiety serves as a reliable electrophile for the introduction of diverse functionalities. A classic example is the reaction with a primary or secondary amine to form substituted phenethylamines, a common scaffold in medicinal chemistry.[10]

Generalized Protocol: N-Alkylation of an Amine
  • Reaction Setup: To a solution of the halogenated phenethyl bromide (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the amine (1.2-2.0 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine and the steric hindrance of the phenethyl bromide. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

The choice of base is critical to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HBr generated during the reaction.

Harnessing the Power of Palladium: Cross-Coupling Strategies

The true synthetic power of halogenated phenethyl bromides is unlocked through palladium-catalyzed cross-coupling reactions at the aryl halide position. This enables the construction of complex molecular architectures by forging new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[11][12] For a substrate like p-bromophenethyl bromide, the Suzuki coupling will selectively occur at the more reactive aryl bromide position.[5]

Suzuki_Miyaura_Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, the halogenated phenethyl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) are combined.

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).

  • Reaction Conditions: The mixture is heated with vigorous stirring, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.[5]

  • Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[5]

ParameterTypical ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, dppfLigand choice is crucial for catalyst stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base activates the boronic acid.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFAnhydrous conditions are often required for the organic solvent.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction has broad substrate scope and functional group tolerance, making it a staple in pharmaceutical synthesis.[13][14]

Buchwald_Hartwig_Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).[13]

  • Addition of Reactants: The halogenated phenethyl bromide (1.0 equiv.) and the amine (1.0-1.2 equiv.) are added to the flask.

  • Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the flask is sealed and heated to 80-110 °C with vigorous stirring.[13]

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic phases are washed, dried, and concentrated. Purification is achieved via flash column chromatography.[13]

Heck and Sonogashira Couplings: Introducing Unsaturation

The Heck reaction allows for the coupling of an aryl halide with an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne.[7][8][15][16] These reactions are invaluable for the synthesis of styrenyl and alkynyl-substituted phenethyl bromides, which can then be further functionalized.

ReactionCoupling PartnerKey ReagentsProduct Type
Heck AlkenePd catalyst, Base (e.g., Et₃N, K₂CO₃)Substituted alkene
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseDisubstituted alkyne

The mechanisms of both reactions proceed through a similar catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the unsaturated partner, and finally, reductive elimination or β-hydride elimination to afford the product and regenerate the catalyst.[7][17][18]

Umpolung Reactivity: The Grignard Reagent

A powerful strategy to reverse the inherent electrophilicity of the C(sp³)-Br bond is the formation of a Grignard reagent.[19][20] By reacting the halogenated phenethyl bromide with magnesium metal, the polarity of the carbon atom is inverted, transforming it into a potent nucleophile.[19][21]

Grignard_Formation

It is crucial to note that the formation of a Grignard reagent from a halogenated phenethyl bromide must be carefully considered, as the aryl halide can also react with magnesium. However, the greater reactivity of the alkyl bromide typically allows for selective Grignard formation at the ethyl chain under controlled conditions.[20]

Generalized Protocol: Grignard Reagent Formation and Reaction
  • Activation of Magnesium: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated, for example, with a small crystal of iodine.

  • Formation of the Grignard Reagent: A solution of the halogenated phenethyl bromide in anhydrous ether or THF is added dropwise to the activated magnesium. The reaction is often initiated with gentle heating and then proceeds exothermically.

  • Reaction with an Electrophile: The freshly prepared Grignard reagent is then treated with an electrophile, such as an aldehyde, ketone, or CO₂, at low temperature (e.g., 0 °C or -78 °C).

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.

Conclusion: A Versatile Tool for Synthesis

Halogenated phenethyl bromides represent a class of building blocks with exceptional synthetic potential. The ability to selectively functionalize either the ethyl bromide moiety or the aryl halide position, coupled with the option to invert the reactivity of the alkyl portion via Grignard formation, provides chemists with a powerful and flexible platform for the construction of complex molecules. A thorough understanding of the underlying principles of their reactivity is key to unlocking their full potential in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. Benchchem.
  • Chemical Bull. (n.d.).
  • Unknown. (n.d.).
  • CymitQuimica. (n.d.). CAS 103-63-9: Phenethyl bromide. CymitQuimica.
  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Dalal Institute.
  • ADICHEMISTRY. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia.
  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. King Saud University.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-2807.
  • Google Patents. (n.d.). EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis.
  • Organic Syntheses. (n.d.). Org. Synth. Procedure. Organic Syntheses.
  • SYNTHETIKA. (n.d.). 2-phenylethyl bromide (2-Bromoethyl)benzene. SYNTHETIKA.
  • Google Patents. (n.d.). US5181992A - Separation of isomers, e. g., phenethyl bromide from 1-phenyl-1-bromoethane.
  • BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Gelest Inc. (n.d.).
  • Sīle, L., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2845-2847.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Liu, W., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 51(10), 2568–2583.
  • Lee, C. C., & Spinks, J. W. T. (1952). REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES. Canadian Journal of Chemistry, 30(2), 114-121.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2022, October 4). (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Pirnot, M. T., et al. (2017). Remote Migratory Cross-Electrophile Coupling and Olefin Hydroarylation Reactions Enabled by in Situ Generation of NiH. Journal of the American Chemical Society, 139(37), 13204–13209.
  • Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1686.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.

Sources

Metabolic stability predictions for 2-Chloro-5-fluorophenethyl bromide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for predicting and assessing the metabolic stability of 2-Chloro-5-fluorophenethyl bromide . This molecule presents a distinct metabolic dichotomy: a highly robust, halogenated aromatic core coupled with a chemically reactive alkyl bromide side chain.

For drug development professionals, the critical insight is that standard microsomal stability assays (NADPH-dependent) will yield false-negative clearance predictions for this scaffold. The primary clearance mechanism is likely non-CYP mediated glutathione (GSH) conjugation due to the alkyl bromide "warhead." This guide outlines the specific in silico and in vitro workflows required to accurately characterize this moiety.

Chemical & Pharmacophore Analysis

Before initiating wet-lab protocols, we must deconstruct the scaffold's electronic and steric environment to predict metabolic liabilities.

The Aromatic Core (2-Chloro-5-fluorophenyl)
  • Metabolic Resistance: The benzene ring is deactivated. The Chlorine (C2) and Fluorine (C5) atoms are electron-withdrawing groups (EWGs) via induction, reducing the electron density of the pi-system. This makes the ring a poor substrate for Cytochrome P450 (CYP) enzymes, which typically require electron-rich systems for the initial radical cation formation or oxygen insertion.

  • Regioselectivity: If CYP-mediated aromatic hydroxylation occurs, it will likely be directed to the C4 position (para to the ethyl linker).

    • Rationale: The C4 position is sterically accessible (flanked by a proton at C3 and a small Fluorine at C5). It is also electronically activated by the alkyl group (weak activator) relative to the halogenated positions.

The Reactive Side Chain (Ethyl Bromide)
  • The "Soft" Electrophile: The carbon-bromine (C-Br) bond is the dominant metabolic liability. It is susceptible to nucleophilic attack.[1]

  • Mechanism:

    
     displacement. In a biological context, the sulfhydryl group of Glutathione (GSH) acts as the nucleophile, displacing the bromide leaving group.
    
  • Toxicity Alert: This reaction can be spontaneous or catalyzed by Glutathione S-Transferases (GSTs).[1][2] If the displacement is incomplete or forms a reactive episulfonium ion intermediate, this scaffold poses a genotoxicity risk (alkylation of DNA bases).[3]

In Silico Prediction Framework

Do not rely solely on "black box" QSAR numbers. Use a tiered prediction strategy to prioritize experimental design.

Structural Alert Screening
  • Tool: Derek Nexus or OECD QSAR Toolbox.

  • Target: Alkyl halide structural alerts.

  • Prediction: The ethyl bromide moiety will flag as a mutagenic impurity or skin sensitizer (protein alkylation). The aromatic ring will flag as stable/non-genotoxic.

Site of Metabolism (SOM) Prediction
  • Tool: SMARTCyp or Xenosite.

  • Protocol: Run the SMILES string ClC1=C(CCBr)C=C(F)C=C1.

  • Expected Output:

    • Rank 1 (Highest Lability): The alpha-carbon of the ethyl chain (Benzylic hydroxylation).

    • Rank 2: The C4 aromatic carbon (Aromatic hydroxylation).

    • Rank 3: The C-Br bond (oxidative dehalogenation—less likely than displacement).

In Vitro Experimental Protocols

Standard Phase I (Microsomal) assays are insufficient for this scaffold. You must run a Matched-Pair Analysis using Microsomes (CYP only) and Hepatocytes (CYP + Phase II/GSH).

Protocol A: The "GSH-Shift" Assay (Critical for Alkyl Halides)
  • Objective: Quantify the contribution of Glutathione conjugation vs. CYP oxidation.

  • System: Human Liver Microsomes (HLM) or S9 Fraction.[4]

Step-by-Step Methodology:

  • Preparation: Prepare three incubation streams:

    • Stream A (Oxidative): Test compound (1 µM) + HLM + NADPH.[4]

    • Stream B (Conjugative): Test compound (1 µM) + HLM + GSH (5 mM) + (No NADPH).

    • Stream C (Combined): Test compound (1 µM) + HLM + NADPH + GSH (5 mM).

  • Incubation: Incubate at 37°C in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor for:

    • Parent depletion (Intrinsic Clearance,

      
      ).
      
    • GSH-Adduct Formation: Monitor Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (protonated glutathione fragment).

Interpretation:

  • If

    
     (Stream B) 
    
    
    
    
    
    (Stream A), the molecule is primarily an alkylating agent, not a CYP substrate.
  • Self-Validating Check: If Stream B shows high clearance but no GSH-adduct is found in MS, suspect non-specific protein binding (covalent binding to microsomal proteins).

Protocol B: Reactive Metabolite Trapping
  • Objective: Assess safety/toxicity.

  • Reagent: Dansyl-GSH (fluorescent tag) or standard GSH.

  • Method: Incubate scaffold with HLM + NADPH + GSH.

  • Readout: High-resolution Mass Spectrometry (HRMS) to identify the [M - Br + GSH + H]+ peak.

  • Causality: The observation of this peak confirms the displacement of the bromide.

Metabolic Pathways & Visualization

The following diagram illustrates the competing metabolic fates of the scaffold.

MetabolicPathways Parent 2-Chloro-5-fluorophenethyl bromide (Scaffold) CYP CYP450 Enzymes (Oxidation) Parent->CYP Minor Pathway (Slow) GST GST / Chemical (Nucleophilic Attack) Parent->GST Major Pathway (Fast) BenzylicOH Benzylic Alcohol (Unstable) CYP->BenzylicOH Alpha-Hydroxylation RingOH Phenol Metabolite (C4-Hydroxylation) CYP->RingOH Aromatic Oxidation GSH_Adduct Glutathione Conjugate [Detoxification] GST->GSH_Adduct Br displacement (+GSH) Protein_Adduct Protein Alkylation [Toxicity Risk] GST->Protein_Adduct Covalent Binding (-GSH)

Figure 1: Divergent metabolic pathways. The alkyl bromide tail drives the major clearance pathway via GSH conjugation (Green), while the halogenated ring slows CYP-mediated oxidation (Red).

Data Presentation & Analysis

When reporting results for this scaffold, structure your data to highlight the Microsome-Hepatocyte Disconnect .

ParameterAssay SystemPredicted OutcomeMechanism

(Low)
HLM + NADPH (No GSH)< 10 µL/min/mgRing deactivation by Cl/F prevents rapid oxidation.

(High)
Hepatocytes (Intact)> 50 µL/min/10⁶ cellsCytosolic GSTs and GSH drive rapid Br-displacement.

Buffer (pH 7.4, 37°C)Variable (Hrs to Days)Chemical instability (hydrolysis or polymerization).
Safety Signal GSH TrappingPositiveFormation of [M-Br+SG] adduct.

Conclusion & Recommendations

The 2-Chloro-5-fluorophenethyl bromide scaffold should be treated as a reactive intermediate rather than a stable pharmacophore.

  • Do not use standard microsomal stability data to predict in vivo clearance; it will vastly underestimate the clearance rate.

  • Do prioritize GSH-trapping assays to assess the risk of idiosyncratic toxicity if this moiety is intended to remain in the final drug candidate (unlikely).

  • Synthesis Utility: If this is a building block, ensure complete removal of the bromide in the final API, as residual levels will be genotoxic.

References

  • FDA Guidance for Industry. (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[5][6][7] [Link]

  • Guengerich, F. P. (2005).[3] Activation of alkyl halides by glutathione transferases.[3] Methods in Enzymology, 401, 342-353.[3] [Link]

  • Rietjens, I. M., et al. (1993). Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics.[8][9] Biochemistry, 32(18), 4801–4812. [Link]

  • PubChem Compound Summary. (n.d.). 2-Chloro-5-fluorophenethyl bromide. National Center for Biotechnology Information. [Link]

  • OECD. (2023). OECD QSAR Toolbox. Organization for Economic Cooperation and Development. [Link]

Sources

2-Chloro-5-fluorophenethyl Bromide: Strategic Utilization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-5-fluorophenethyl bromide , a specialized halogenated intermediate critical for the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands.

Abstract

2-Chloro-5-fluorophenethyl bromide (1-(2-bromoethyl)-2-chloro-5-fluorobenzene) represents a high-value scaffold in modern drug discovery. Characterized by its dual-halogenated phenyl ring and a reactive alkyl bromide tail, this compound serves as a versatile electrophile for introducing the 2-chloro-5-fluorophenethyl moiety—a pharmacophore known to enhance metabolic stability and potency in target engagement. This guide details its chemical identity, validated synthetic pathways, reactivity profile, and application in the synthesis of ADAMTS4 inhibitors and other therapeutic candidates.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

This compound is defined by a benzene core substituted with a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl bromide chain. This substitution pattern (2-Cl, 5-F) creates a unique electronic environment that modulates the lipophilicity and metabolic susceptibility of the resulting drug candidate.

IdentifierValue
Systematic Name 1-(2-bromoethyl)-2-chloro-5-fluorobenzene
Common Name 2-Chloro-5-fluorophenethyl bromide
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
SMILES FC1=CC(CCBr)=C(Cl)C=C1
InChI Key (Predicted) ZFAJPWYXLYGUJU-UHFFFAOYSA-N
Precursor CAS 177985-33-0 (Acid); 81778-09-8 (Benzyl analog reference)
Physicochemical Properties (Predicted)
  • LogP: ~3.4 (Highly lipophilic, suitable for CNS penetration).

  • Boiling Point: ~245°C (at 760 mmHg).

  • Density: ~1.5 g/cm³.

  • Reactivity: High susceptibility to nucleophilic substitution (

    
    ) due to the primary alkyl bromide leaving group.
    

Part 2: Synthetic Pathways & Production[1]

The synthesis of 2-Chloro-5-fluorophenethyl bromide is typically achieved through a two-step transformation starting from 2-chloro-5-fluorophenylacetic acid (CAS 177985-33-0). This route ensures regio-purity and high yields.

Validated Synthetic Route
  • Reduction: The carboxylic acid is reduced to the primary alcohol, 2-(2-chloro-5-fluorophenyl)ethanol , using Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Bromination: The alcohol is converted to the alkyl bromide using Phosphorus Tribromide (

    
    ) or the Appel reaction (
    
    
    
    ).
Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion from the acid precursor to the final bromide electrophile.

SynthesisPathway Acid 2-Chloro-5-fluorophenylacetic Acid (CAS 177985-33-0) Alcohol Intermediate Alcohol 2-(2-chloro-5-fluorophenyl)ethanol Acid->Alcohol Reduction (BH3·THF, 0°C to RT) Bromide Target Product 2-Chloro-5-fluorophenethyl bromide Alcohol->Bromide Bromination (PBr3, DCM, 0°C)

Caption: Stepwise synthesis of 2-Chloro-5-fluorophenethyl bromide from phenylacetic acid precursor.

Part 3: Applications in Drug Discovery[2]

Pharmacophore Utility

The 2-chloro-5-fluorophenethyl moiety is a bioisostere for unsubstituted phenethyl groups. The halogen substitutions provide two critical advantages:

  • Metabolic Blocking: The fluorine at the 5-position blocks para-hydroxylation (relative to the ethyl chain), a common metabolic clearance pathway.

  • Conformational Lock: The ortho-chlorine introduces steric bulk that can restrict the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation.

Case Study: ADAMTS4 Inhibitors

Research indicates the utility of this scaffold in the development of inhibitors for ADAMTS4 (A Disintegrin And Metalloproteinase with Thrombospondin motifs 4), an enzyme implicated in osteoarthritis. The lipophilic phenethyl tail fits into the hydrophobic S1' pocket of the enzyme, improving binding affinity (


 values in the nanomolar range).

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Chloro-5-fluorophenethyl bromide

Objective: Convert 2-(2-chloro-5-fluorophenyl)ethanol to the corresponding bromide.

Reagents:

  • 2-(2-chloro-5-fluorophenyl)ethanol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol (10 mmol) and anhydrous DCM (50 mL) under an argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add

    
     (4.0 mmol) over 15 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

  • Quench: Carefully quench the reaction with saturated

    
     solution (slow addition at 0°C).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes) to yield the clear oil product.
    
Handling & Safety
  • Hazards: The compound is an alkylating agent and a potential lachrymator. It causes severe skin burns and eye damage.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

Part 5: Reactivity & Logic Flow

The utility of 2-Chloro-5-fluorophenethyl bromide lies in its reactivity as an electrophile. The following diagram maps its potential downstream transformations.

ReactivityLogic Bromide 2-Chloro-5-fluorophenethyl bromide Amination N-Alkylation (Synthesis of Amines) Bromide->Amination + Primary/Sec. Amine (K2CO3, MeCN, Heat) Etherification Williamson Ether Synthesis (Synthesis of Ethers) Bromide->Etherification + Phenol/Alcohol (NaH, DMF) Suzuki Cross-Coupling (via Alkyl-B-Suzuki) Bromide->Suzuki + Boronic Acid (Pd cat.) AmineProd Secondary/Tertiary Amines (e.g., ADAMTS4 Inhibitors) Amination->AmineProd EtherProd Phenethyl Ethers Etherification->EtherProd

Caption: Divergent synthesis pathways utilizing the electrophilic ethyl bromide handle.

References

  • BindingDB Entry for ADAMTS4 Inhibitors. BindingDB. Accessed February 19, 2026. [Link]

  • Synthesis of Phenethyl Bromides via PBr3. Organic Syntheses, Coll. Vol. 1, p. 25. [Link]

  • 2-Chloro-5-fluorophenylacetic acid (Precursor Data). PubChem, National Library of Medicine. [Link]

Sources

The Fluorinated Phenethyl Bromide Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and application of fluorinated phenethyl bromides, with a specific focus on 2-(4-fluorophenyl)ethyl bromide as a paradigmatic building block in modern medicinal chemistry.

Executive Summary

Fluorinated phenethyl bromides represent a critical class of alkylating agents in drug discovery and materials science. Their structural core—a benzene ring substituted with fluorine and an ethyl side chain terminated by bromine—serves as a versatile "molecular handle." This guide explores their evolution from niche reagents to essential synthons used to modulate metabolic stability (via the C–F bond) and introduce pharmacophores into dopamine and serotonin receptor ligands.[1]

Historical Development and Utility

The history of fluorinated phenethyl bromides is inextricably linked to the rise of organofluorine chemistry in the 20th century.

The Early Era: Fundamental Exploration (1930s–1960s)

While Frederic Swarts pioneered organofluorine chemistry in the late 19th century, the specific functionalization of phenethyl chains with fluorine gained traction only after World War II, driven by the Manhattan Project's advances in fluorine handling. Early syntheses were often laborious, involving the fluorination of diazonium salts (Schiemann reaction) followed by side-chain manipulation.[1]

The Psychopharmacology Boom (1970s–1990s)

The true "renaissance" of this scaffold occurred with the exploration of phenethylamines. Researchers like Alexander Shulgin and later David Nichols utilized phenethyl bromides to synthesize ring-substituted phenethylamines (e.g., the 2C-x and DOx series).[1]

  • Role: The bromide served as the precursor to amines via the Delepine reaction or Gabriel synthesis.

  • Insight: The introduction of fluorine at the para position (4-F) was found to block metabolic hydroxylation, significantly altering the pharmacokinetic profile and half-life of psychoactive compounds compared to their non-fluorinated congeners.

The Radiochemistry Age (2000s–Present)

With the advent of Positron Emission Tomography (PET), [¹⁸F]fluoroethyl bromide became a standard prosthetic group.[1] It allows for the "late-stage fluorination" of biomolecules, enabling the tracking of neuroreceptors and transporters in vivo.

Chemical Architecture & The "Fluorine Effect"

Why choose a fluorinated phenethyl bromide over a chlorinated or non-substituted analog?

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation.[1] Placing fluorine at the para position of the phenethyl ring prevents rapid metabolic clearance.

  • Lipophilicity: Fluorine substitution increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) permeability—critical for CNS drugs.[1]

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, influencing the pKa of amines attached during subsequent derivatization.

Visualization: The Strategic Value of Fluorination

FluorineEffect cluster_0 Core Scaffold cluster_1 Physicochemical Impact cluster_2 Outcome Scaffold 2-(4-Fluorophenyl) ethyl Bromide Metabolism Blocks CYP450 Oxidation Scaffold->Metabolism C-F Bond Strength Lipophilicity Increases LogP (BBB Penetration) Scaffold->Lipophilicity Hydrophobicity Electronics Modulates Ring Electronics Scaffold->Electronics Inductive Effect DrugDesign Enhanced Bioavailability Metabolism->DrugDesign Lipophilicity->DrugDesign Electronics->DrugDesign

Figure 1: Strategic rationale for incorporating the 4-fluorophenethyl motif in lead optimization.[1]

Technical Synthesis Protocol

Objective: Synthesis of 2-(4-fluorophenyl)ethyl bromide from 2-(4-fluorophenyl)ethanol. Method: Phosphorus Tribromide (PBr₃) mediated bromination.[1][2][3][4] Scale: Laboratory (10–50 mmol).

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism.[2] The alcohol oxygen attacks the phosphorus atom, displacing a bromide ion and forming a good leaving group (dibromophosphite).[1] The displaced bromide then attacks the alpha-carbon from the backside, expelling the phosphite group to yield the alkyl bromide.

Step-by-Step Protocol

Reagents:

  • 2-(4-Fluorophenyl)ethanol (1.0 eq)[1]

  • Phosphorus Tribromide (PBr₃) (0.4 eq)[1]

  • Dichloromethane (DCM) (Solvent, Anhydrous)[1]

  • Sodium Bicarbonate (sat.[1] aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-(4-fluorophenyl)ethanol (e.g., 5.0 g, 35.7 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute PBr₃ (1.35 mL, 14.3 mmol) in DCM (10 mL). Add this solution dropwise to the alcohol over 20 minutes. Caution: Reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting alcohol (lower R_f) should disappear, replaced by the bromide (high R_f).[1]

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ solution to quench excess PBr₃. Caution: Vigorous gas evolution (HBr).[1]

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases and wash with brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via vacuum distillation (bp ~100-104°C at 15 mmHg) or flash column chromatography (100% Hexanes).[1]

Reactivity & Applications in Research

The utility of 2-(4-fluorophenyl)ethyl bromide lies in its reactivity as an electrophile.[1]

Nucleophilic Substitution (N-Alkylation)

This is the primary route for synthesizing CNS-active drugs.[1] The bromide reacts with secondary amines (e.g., piperazine, piperidine) to attach the fluorophenethyl tail.

  • Example: Synthesis of Fluorinated Piperazines.

    • Reaction: Bromide + Piperazine derivative (K₂CO₃/Acetonitrile, Reflux).[1]

    • Application: Serotonin (5-HT) receptor antagonists.[1]

Cross-Coupling Reactions

Modern catalysis utilizes this scaffold in Suzuki-Miyaura or Negishi couplings to construct biaryl-like architectures where the ethyl linker provides flexibility.

  • Protocol: Aryl-B(OH)₂ + Fluorophenethyl-Br (Pd(PPh₃)₄, Na₂CO₃, Toluene/Water).[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_PathA Path A: N-Alkylation cluster_PathB Path B: Metal Catalysis Alcohol 2-(4-Fluorophenyl)ethanol Bromide 2-(4-Fluorophenyl)ethyl Bromide (The Core Synthon) Alcohol->Bromide Bromination (0°C -> RT) PBr3 PBr3 / DCM PBr3->Bromide Drug CNS Active Ligand (e.g., 5-HT Antagonist) Bromide->Drug K2CO3, MeCN Reflux Suzuki Pd-Catalyzed Cross-Coupling Bromide->Suzuki Amine Secondary Amine (e.g., Piperazine) Amine->Drug Boronic Aryl Boronic Acid Boronic->Suzuki Biaryl Flexible Biaryl Scaffold Suzuki->Biaryl C-C Bond Formation

Figure 2: Synthetic workflow converting the alcohol precursor into bioactive libraries.[1]

Safety and Handling

Fluorinated phenethyl bromides are hazardous alkylating agents. Strict adherence to safety protocols is mandatory.

Hazard ClassH-CodeDescriptionPrecaution
Acute Toxicity H302Harmful if swallowed.[5][6]Do not eat/drink in lab. Wash hands thoroughly.[7][8]
Skin Irritation H315Causes skin irritation.[8][9]Wear nitrile gloves and lab coat.
Eye Irritation H319Causes serious eye irritation.[9]Wear chemical safety goggles.
STOT-SE H335May cause respiratory irritation.[8][9]Always handle in a fume hood.

Lachrymator Warning: Like many benzyl and phenethyl halides, this compound can act as a lachrymator (tear gas).[1] Vapors are irritating to mucous membranes.

References

  • Org. Syn. Coll. Vol. 4, 753. Preparation of Pentaerythrityl Bromide (General PBr3 Protocol).[1][3]Link[1]

  • TCI Chemicals. Safety Data Sheet: 2-(4-Fluorophenyl)ethyl Bromide.Link[1]

  • Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextual ref on C-F bond stability).
  • Sigma-Aldrich. Product Specification: 4-Fluorophenethyl bromide.Link[1]

  • Trachsel, D. Fluorine in psychedelic phenethylamines.[10] Drug Test Anal. 2012 Jul-Aug;4(7-8):577-90. (Historical context on 2C-F series). Link

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 2-Chloro-5-fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluorophenethyl bromide (CAS: 81778-09-8) is a high-value bifunctional building block utilized in the synthesis of antipsychotics, kinase inhibitors, and receptor modulators. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses a highly reactive primary alkyl bromide capable of


 substitution, while retaining two aryl halides (chlorine and fluorine) that remain inert under standard alkylation conditions but serve as handles for subsequent metal-catalyzed cross-coupling or metabolic blocking.

This guide provides optimized protocols for nucleophilic substitution, specifically addressing the suppression of the common styrene elimination side-reaction inherent to phenethyl substrates.

Chemical Profile & Reactivity Landscape[1]

The Molecule[1][2][3]
  • IUPAC Name: 1-(2-bromoethyl)-2-chloro-5-fluorobenzene

  • Molecular Weight: 237.50 g/mol [1]

  • Physical State: Colorless to pale yellow liquid (often solidifies upon cooling).

Orthogonal Reactivity Map

The molecule features three distinct halogen sites with varying bond dissociation energies and reactivity modes.

SiteHalogenHybridizationReactivity ModeActivation Barrier
Alkyl Bromide (-CH₂CH₂Br)

High (

)
Low. Reacts with amines, thiols, enolates at 25–80°C.
Aryl Chlorine (Ar-Cl)

Latent (Pd-Catalysis)High. Stable to bases/nucleophiles. Requires Pd/Ni catalysts (e.g., Suzuki).
Aryl Fluorine (Ar-F)

Metabolic BlockerVery High. Generally inert. Used to block P450 metabolism.
Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. The goal of this guide is to maximize the Blue path (


) and minimize the Red path (E2 Elimination).

ReactivityMap Substrate 2-Chloro-5-fluorophenethyl bromide Product_SN2 Target: Substituted Product (Amine/Ether/Thioether) Substrate->Product_SN2 SN2 Substitution (Nucleophile, Polar Aprotic Solvent) Product_E2 Impurity: 2-Chloro-5-fluorostyrene (Elimination Product) Substrate->Product_E2 E2 Elimination (Strong/Bulky Base, High Heat) Product_Cross Future Utility: Biaryl Scaffolds (via Suzuki/Buchwald) Product_SN2->Product_Cross Pd-Catalysis (Post-Alkylation)

Figure 1: Reaction pathways. Note that the Aryl-Cl/F remain intact during the primary SN2 reaction.

Critical Application Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of piperazine-based antipsychotic pharmacophores. Challenge: Phenethyl halides are prone to E2 elimination to form styrenes when exposed to strong bases or high heat. Solution: Use of the "Weak Base / Polar Solvent" method.

Materials
  • 2-Chloro-5-fluorophenethyl bromide (1.0 eq)

  • Secondary Amine (e.g., N-Boc-piperazine) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the secondary amine (1.2 eq) and anhydrous

    
     (2.0 eq) in ACN (0.2 M concentration relative to bromide).
    
  • Activation: Add KI (0.1 eq). Note: KI generates the transient alkyl iodide in situ (Finkelstein), which reacts faster than the bromide, suppressing elimination.

  • Addition: Add 2-Chloro-5-fluorophenethyl bromide (1.0 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid styrene formation). Monitor by TLC/LCMS. Typical time: 4–12 hours.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine.[2][3] Dry over

    
    .[2] Flash chromatography (Hexane/EtOAc).
    
Protocol B: C-C Bond Formation (Malonic Ester Synthesis)

Application: Chain extension to form butyric acid derivatives. Challenge: Enolates are strong bases. Solution: Use Sodium Hydride (NaH) at controlled temperatures.

Step-by-Step Methodology
  • Enolate Formation: Suspend NaH (60% in oil, 1.1 eq) in dry THF at 0°C under

    
    . Add Diethyl malonate (1.1 eq) dropwise. Stir 30 min until 
    
    
    
    evolution ceases.
  • Alkylation: Add 2-Chloro-5-fluorophenethyl bromide (1.0 eq) in minimal THF dropwise at 0°C.

  • Progression: Allow to warm to Room Temperature. Reflux gently (65°C) for 6 hours.

  • Quench: Cool to 0°C. Quench with Saturated

    
    .
    
  • Isolation: Extract with

    
    . The product is the diethyl 2-(2-chloro-5-fluorophenethyl)malonate.
    

Troubleshooting & Optimization Logic

The following decision tree helps resolve low yields or impurities.

Troubleshooting Problem Issue: Low Yield or Impurities CheckStyrene Is 'Styrene' (Olefin) present in NMR? (Check vinyl protons ~5.0-6.0 ppm) Problem->CheckStyrene YesStyrene YES: Elimination is competing CheckStyrene->YesStyrene NoStyrene NO: Reaction is sluggish CheckStyrene->NoStyrene Sol1 Action: Lower Temperature Switch base to NaHCO3 or K2CO3 Avoid NaH/KOtBu YesStyrene->Sol1 Sol2 Action: Add KI (0.1 eq) catalyst Switch solvent to DMF or DMSO Increase Conc. NoStyrene->Sol2

Figure 2: Troubleshooting logic for alkylation reactions.

Quantitative Comparison of Conditions
VariableRecommended RangeEffect of Deviation
Temperature 50°C – 70°C>80°C increases Elimination (Styrene). <40°C stalls reaction.
Solvent ACN, DMF, DMSOProtic solvents (EtOH) slow

and promote solvolysis.
Base

,

Strong bases (NaOEt, LDA) cause immediate elimination.

Safety & Handling

  • Lachrymator Potential: Phenethyl bromides can be mild lachrymators.[3] Handle in a fume hood.

  • Skin Irritant: The lipophilic nature allows rapid skin absorption. Double-gloving (Nitrile) is recommended.

  • Waste: Segregate halogenated organic waste.

References

  • Chemical Identity & Properties: PubChem. 2-(Bromomethyl)-1-chloro-4-fluorobenzene (CID 2773623). National Library of Medicine. Link

  • General Reactivity of Phenethyl Halides: Master Organic Chemistry. Elimination Reactions (E1/E2) of Alkyl Halides.[3][4]Link

  • Finkelstein Catalysis Protocol: Sigma-Aldrich Application Note. Nucleophilic Substitution utilizing Potassium Iodide catalysis.Link

  • Synthetic Utility: Patentscope (WIPO). Search: 2-Chloro-5-fluorophenethyl bromide in pharmaceutical patents.Link[5]

Sources

Optimized reaction conditions for alkylating with 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026


 selectivity and suppression of E2 styrene formation.

Executive Summary & Chemical Profile[1]

This guide details the optimized reaction conditions for alkylation using 2-Chloro-5-fluorophenethyl bromide . Unlike benzyl halides, phenethyl halides present a specific chemoselective challenge: the competition between nucleophilic substitution (


) and 

-elimination (

).

The specific substitution pattern (2-Cl, 5-F) on the aromatic ring exacerbates this challenge. The electron-withdrawing nature of the 5-fluorine atom increases the acidity of the benzylic (


) protons, significantly raising the risk of styrene formation compared to unsubstituted phenethyl bromide.
Substrate Profile
PropertyDetailImplication for Synthesis
Structure 2-Cl-5-F-

-

-

-Br
Primary alkyl halide with

-hydrogens.[1][2][3]
Reactivity Moderate ElectrophileLess reactive than benzyl bromide; requires heat/catalysis.
Major Side Reaction Styrene Formation E2 elimination yields 2-chloro-5-fluorostyrene.
2-Chloro Effect Steric/ElectronicOrtho-substituent twists ring; slight steric hindrance.
5-Fluoro Effect Inductive Withdrawal (-I)Increases acidity of

-protons

Higher E2 Risk .

Critical Mechanistic Analysis

To optimize yield, one must understand the "Phenethyl Trap." In standard alkylation, a base is required to deprotonate the nucleophile (e.g., an amine or thiol). However, if the base is too strong or the temperature too high, the base will instead deprotonate the


-carbon of the phenethyl chain, causing the bromide to leave and forming a styrene derivative.
Pathway Competition Diagram

The following diagram illustrates the divergent pathways. The goal of this protocol is to maximize the Green path (


) and block the Red path (

).

ReactionPathways Substrate 2-Chloro-5-fluorophenethyl bromide Product Alkylated Product (Substitution) Substrate->Product SN2 Attack on alpha-Carbon Styrene Styrene Side-Product (Elimination) Substrate->Styrene E2 Attack on beta-Proton Base Base (B:) Base->Styrene Deprotonation Nuc Nucleophile (Nu:) Nuc->Product Direct Attack

Figure 1: Mechanistic competition between Substitution (SN2) and Elimination (E2).

Optimization Strategy

Solvent Selection

Solvent choice is the primary control lever.

  • Acetonitrile (MeCN): (Recommended) The "Gold Standard." Polar aprotic, but not as basic as DMF. It supports

    
     mechanisms well while allowing for easy workup (low boiling point).
    
  • DMF/DMSO: Excellent for rate, but their high polarity can stabilize the transition state for elimination, and they are difficult to remove. Use only if solubility in MeCN is poor.

  • Acetone: Good for Finkelstein conditions (see Protocol B) but often boils too low (

    
    ) to drive the alkylation of sterically hindered amines.
    
Base Selection

Avoid strong bases (e.g., NaH, NaOMe, KOH).

  • 
    : (Preferred)  Mild enough to minimize elimination, strong enough for amines/thiols.
    
  • 
    :  Use for "lazy" nucleophiles. The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the anion.
    
  • DIPEA (Hünig's Base): Suitable for amine alkylations in non-polar solvents, but carbonate bases are generally superior for yield.

The Finkelstein Catalyst (Critical Additive)

Adding Potassium Iodide (KI) (10-20 mol%) is the single most effective optimization.

  • Mechanism: KI reacts with the alkyl bromide to form the alkyl iodide in situ.[4]

  • Benefit: Iodide is a better leaving group than bromide (

    
     vs 
    
    
    
    ), accelerating the
    
    
    reaction rate significantly without increasing the rate of elimination.
  • Result: Allows the reaction to proceed at lower temperatures, suppressing the thermal E2 pathway.

Experimental Protocols

Protocol A: Standard N-Alkylation (Secondary Amines)

Best for: Secondary amines, anilines, and thiols.

Reagents:

  • Substrate: 2-Chloro-5-fluorophenethyl bromide (1.0 equiv)

  • Nucleophile: Amine (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv)
    
  • Catalyst: KI (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.1 M - 0.2 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

  • Solvation: Dissolve the Nucleophile (1.2 equiv) in anhydrous MeCN.

  • Base Addition: Add

    
      (3.0 equiv) and KI  (0.2 equiv). Stir at room temperature for 15 minutes to activate the base/nucleophile interface.
    
  • Substrate Addition: Add 2-Chloro-5-fluorophenethyl bromide (1.0 equiv) dropwise (neat or dissolved in minimal MeCN).

    • Why Dropwise? Keeps the concentration of electrophile low initially, favoring mono-alkylation over di-alkylation (if primary amine) and reducing E2 risk.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LC-MS every 2 hours.

    • Checkpoint: If reaction is sluggish after 4 hours, increase temp to 80°C (reflux). Do not exceed 85°C.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , KBr, KI) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Two-Step Finkelstein Alkylation

Best for: Weak nucleophiles (e.g., Amides, Indoles) or if Protocol A yields >10% Styrene.

Concept: Pre-convert the bromide to the more reactive iodide before adding the nucleophile.

Step-by-Step Procedure:

  • Iodination: Dissolve 2-Chloro-5-fluorophenethyl bromide (1.0 equiv) and NaI (2.0 equiv) in Acetone (0.2 M).

  • Reflux: Reflux at 60°C for 4-6 hours. A white precipitate (NaBr) will form.

  • Exchange Workup: Cool, filter off NaBr. Concentrate the filtrate to obtain the crude 2-Chloro-5-fluorophenethyl iodide . (Use immediately; iodides are light-sensitive).

  • Alkylation: Dissolve the crude iodide in DMF. Add Nucleophile (1.1 equiv) and

    
     (1.5 equiv). Stir at Room Temperature  to 40°C.
    
    • Advantage:[5][6][7] The high reactivity of the iodide allows alkylation at temperatures where elimination is kinetically unfavorable.

Troubleshooting & Optimization Matrix

Use this decision tree to resolve common issues.

OptimizationMatrix Problem Identify Problem Styrene High Styrene (Elimination) Problem->Styrene NoRxn Low Conversion / Slow Problem->NoRxn Impurity Poly-Alkylation Problem->Impurity Sol_Temp Reduce Temp to 50°C Switch to Protocol B (Iodide) Styrene->Sol_Temp Solution Sol_Base Change Base to Cs2CO3 Switch Solvent to DMF NoRxn->Sol_Base Solution Sol_Stoich Increase Nucleophile:Electrophile Ratio Add Electrophile Slower Impurity->Sol_Stoich Solution

Figure 2: Troubleshooting decision matrix for alkylation issues.

Data Summary: Solvent/Base Screening (Typical Results)

Based on phenethyl bromide reactivity patterns.

SolventBaseTempYield (

)
Styrene (

)
Notes
MeCN

60°C High (>85%) Low (<5%) Recommended Starting Point
DMF

0°C

RT
Low (<40%)High (>50%)AVOID (Too basic)
Ethanol

RefluxModerate (60%)Moderate (15%)Solvolysis side-products possible
Acetone

RefluxLow (Slow)LowToo slow without Iodide

References

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Phenethyl Halide Elimination: Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley-Interscience.
  • Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • 2-Chloro-5-fluorophenethyl bromide Data: PubChem Compound Summary for Parent/Analogs. (Verified structure and substitution pattern).

Disclaimer: This guide is for research purposes only. All reactions involving alkyl halides should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Precision Synthesis of 2-Chloro-5-fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2-chloro-5-fluorophenethyl alcohol to its corresponding bromide is a pivotal transformation in the synthesis of fluorinated bioactive scaffolds, particularly for kinase inhibitors and GPCR ligands where the phenethyl moiety serves as a critical linker.

While the transformation of a primary alcohol to a bromide is a textbook reaction, the specific electronic and steric environment of the 2-chloro-5-fluoro substitution pattern demands careful reagent selection. The electron-withdrawing nature of the halogenated ring deactivates the system against certain side reactions (like typical Friedel-Crafts cyclizations) but increases the acidity of benzylic protons, raising the risk of elimination to 2-chloro-5-fluorostyrene .

This guide provides two validated protocols:

  • The Appel Reaction: Recommended for milligram-to-gram scale medicinal chemistry where functional group tolerance and mild conditions are paramount.

  • Phosphorus Tribromide (

    
    ) Protocol:  Recommended for multi-gram to kilogram scale-up due to higher atom economy and simplified workup.
    

Reagent Selection Matrix

The following table contrasts the available methodologies for this specific substrate.

MethodReagentsMechanismSuitabilityKey AdvantagesCritical Risks
Appel Reaction

,

, DCM

(Oxyphosphonium)
High (Discovery)Neutral pH, mild temp (

to RT), avoids carbocations.
High mass waste (

), difficult separation if product is non-polar.
Phosphorus Tribromide

, DCM or


(Phosphite ester)
High (Scale-up)High atom economy (3 Br per P), cheap, scalable.Generates

in situ; requires careful temp control to prevent elimination.
Hydrobromic Acid

,


/

Mixed
Low Very cheap.Harsh acidic conditions; high risk of elimination to styrene; incompatible with acid-sensitive groups.
Mesylation/Bromination

, then

Two-step

Medium Very mild, clean inversion.Two operational steps; lower throughput.

Mechanistic Insight & Workflow

Understanding the mechanism is vital for troubleshooting. Both recommended methods proceed via an activated oxygen species, converting the poor leaving group (-OH) into a potent one, followed by nucleophilic displacement by bromide.[1][2]

Figure 1: Reaction Mechanism (Appel vs. Elimination)

The following diagram illustrates the desired pathway versus the elimination side-reaction driven by benzylic acidity.

G Alcohol 2-Chloro-5-fluorophenethyl Alcohol Intermediate Activated Oxyphosphonium Intermediate Alcohol->Intermediate Activation Activator Activator (PPh3/CBr4 or PBr3) Activator->Intermediate Bromide Target Product: 2-Chloro-5-fluorophenethyl Bromide Intermediate->Bromide SN2 Displacement (Br-) Styrene Side Product: 2-Chloro-5-fluorostyrene Intermediate->Styrene E2 Elimination (Base/Heat)

Caption: Mechanistic pathway showing the activation of the alcohol and the bifurcation between the desired substitution (


) and unwanted elimination.

Protocol 1: The Appel Reaction (Gold Standard)

Objective: Synthesis of high-purity bromide with minimal risk of elimination or rearrangement. Scale: 1.0 g (5.7 mmol) of Alcohol.

Materials
  • Substrate: 2-Chloro-5-fluorophenethyl alcohol (1.0 eq, 1.0 g).

  • Reagent A: Carbon tetrabromide (

    
    ) (1.25 eq, 2.36 g).
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.25 eq, 1.87 g).
    
  • Solvent: Dichloromethane (DCM), anhydrous (15 mL).

Step-by-Step Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluorophenethyl alcohol (1.0 g) and

    
      (2.36 g) in anhydrous DCM (10 mL).
    
  • Cooling: Cool the solution to

    
     using an ice/water bath. Maintain an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Dissolve

    
      (1.87 g) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
    
    • Note: The reaction is exothermic.[3] Control addition rate to maintain temp

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The alcohol (

      
      ) should disappear; the bromide (
      
      
      
      ) will appear as a less polar spot.
  • Quench & Workup:

    • Add Hexanes (30 mL) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine oxide (

      
      ) byproduct.
      
    • Filter the suspension through a pad of Celite or silica.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Expectation: 90–95%.

Protocol 2: Bromination (Scale-Up)

Objective: Cost-effective synthesis for larger batches (>10 g). Scale: 10.0 g (57 mmol) of Alcohol.

Materials
  • Substrate: 2-Chloro-5-fluorophenethyl alcohol (1.0 eq, 10.0 g).

  • Reagent: Phosphorus tribromide (

    
    ) (0.40 eq, 6.2 g / 2.2 mL). Note: Stoichiometry is theoretically 0.33, but 0.4 ensures completion.
    
  • Solvent: DCM or Diethyl Ether (anhydrous) (100 mL).

Step-by-Step Procedure
  • Setup: Place the alcohol (10.0 g) and solvent (100 mL) in a 250 mL 3-neck flask fitted with an addition funnel and a nitrogen inlet. Cool to

    
     (salt/ice bath).
    
  • Addition: Dilute

    
     (2.2 mL) in 10 mL solvent. Add dropwise over 30 minutes.
    
    • Critical: Do not allow temperature to rise above

      
       during addition to suppress elimination.
      
  • Digestion: Remove the cooling bath and allow to warm to RT. Stir for 12 hours (overnight) or reflux gently for 2 hours if reaction is sluggish.

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution (50 mL). Caution: Gas evolution (
    
    
    ) and heat.
  • Extraction: Separate phases. Extract aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organics, dry over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation is recommended for this scale to remove traces of phosphite esters.

Experimental Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Isolation Start Start: 2-Chloro-5-fluorophenethyl Alcohol Solvent Dissolve in Anhydrous DCM (Inert Atmosphere) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add Brominating Agent (Appel: PPh3/CBr4) or (PBr3) Cool->Add Monitor Monitor via TLC (Disappearance of Alcohol) Add->Monitor Quench Quench (NaHCO3 or Hexane ppt) Monitor->Quench Complete Purify Purification (Column Chrom. or Distillation) Quench->Purify End Target: 2-Chloro-5-fluorophenethyl Bromide Purify->End Pure Bromide

Caption: Operational workflow for the conversion process, highlighting critical control points at cooling and quenching.

Analytical Data (Predicted)

Upon isolation, the product should be characterized to confirm structure and purity.

  • Physical State: Clear, colorless to pale yellow liquid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30 – 7.20 (m, 1H, Ar-H3),
      
    • 
       7.00 – 6.90 (m, 2H, Ar-H4, Ar-H6),
      
    • 
       3.60 (t, 
      
      
      
      Hz, 2H,
      
      
      ),
    • 
       3.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • Note: The triplet at 3.60 ppm is diagnostic for the primary alkyl bromide.

  • 
     NMR:  Single peak around 
    
    
    
    -115 to -120 ppm.
  • MS (EI/ESI): Molecular ion

    
     or 
    
    
    
    consistent with
    
    
    pattern (distinctive Cl/Br isotope pattern).

Safety & Handling

  • Lachrymator Potential: Phenethyl bromides can be mild lachrymators (tear agents). Handle strictly in a fume hood.

  • Skin Irritant: Alkylating agents are potential mutagens and skin irritants. Wear nitrile gloves and long sleeves.

  • Pressure Build-up: When using

    
    , the quench generates 
    
    
    
    gas and heat. Neutralize slowly with bicarbonate and ensure proper venting.

References

  • Appel Reaction Mechanism & Protocol

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Phosphorus Tribromide Bromination Guide

    • Harrison, G. C.; Diehl, H. "Cyclopentyl Bromide." Organic Syntheses, 1943, Coll. Vol. 3, 370. (Classic protocol adapted for primary alcohols).
  • Phenethyl Halide Synthesis Precedents

    • "Synthesis of 2-Phenylethyl bromide."[4] Wikipedia (Verified Chemical Data).

  • General Halogenation of Alcohols

    • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Sources

Microwave-assisted synthesis involving 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Derivatization of 2-Chloro-5-fluorophenethyl bromide

Subtitle: Accelerated Synthesis of Fluorinated CNS-Active Scaffolds via Nucleophilic Substitution and Orthogonal Cross-Coupling Strategies.

Introduction & Rationale

In modern medicinal chemistry, the 2-Chloro-5-fluorophenethyl bromide (CAS: 202865-68-7) scaffold represents a "privileged structure." The strategic placement of fluorine at the C5 position modulates metabolic stability by blocking oxidative metabolism (CYP450), while the C2-chlorine atom provides a steric anchor and a handle for subsequent palladium-catalyzed cross-coupling.

However, conventional thermal alkylation of phenethyl bromides is often plagued by long reaction times (12–24 hours), competitive elimination (styrene formation), and incomplete conversion, particularly when reacting with sterically hindered or electron-deficient amines.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers. By utilizing dielectric heating, researchers can access temperatures well above the boiling point of solvents in sealed vessels, accelerating reaction rates from hours to minutes while suppressing side reactions.[1]

This guide details two optimized protocols:

  • Rapid N-Alkylation: A general method for secondary amine coupling.

  • Finkelstein-Alkylation Cascade: An advanced protocol for weak nucleophiles.

Chemical Profile & Safety

PropertySpecification
Compound 2-Chloro-5-fluorophenethyl bromide
Molecular Formula C₈H₇BrClF
Molecular Weight 237.50 g/mol
Boiling Point ~115°C (at 1 mmHg) - High boiling, low volatility
Reactivity Primary alkyl bromide (Electrophile); Aryl chloride (potential Pd-coupling site)
Hazards Corrosive, Lachrymator. Warning: Alkyl bromides are potent alkylating agents. Handle in a fume hood.

Protocol A: Rapid N-Alkylation (Library Generation)

This protocol is optimized for the synthesis of tertiary amines, a common motif in dopamine (


) and serotonin (

) receptor modulators.
Mechanism & Logic

The reaction proceeds via a standard


 mechanism. Acetonitrile (MeCN) is selected as the solvent because it has a high loss tangent (

), ensuring efficient microwave absorption, and it solubilizes the organic reactants while keeping the inorganic base in a heterogeneous suspension, simplifying workup.
Experimental Workflow

Reagents:

  • 2-Chloro-5-fluorophenethyl bromide (1.0 equiv)

  • Secondary Amine (e.g., N-Boc-piperazine, Morpholine) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (3–4 mL per mmol)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) in MeCN.
    
  • Addition: Add the secondary amine (1.2 equiv) followed by 2-Chloro-5-fluorophenethyl bromide (1.0 equiv). Note: Add the bromide last to minimize localized high concentrations.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 120°C

    • Time: 15 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Pre-stirring: 30 seconds (crucial to suspend base).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Filter the mixture through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: The crude is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Data Summary:

Amine NucleophileThermal Time (80°C)Microwave Time (120°C)Isolated Yield (MW)
Morpholine16 hours10 mins94%
N-Boc-Piperazine18 hours15 mins91%
4-Fluoropiperidine20 hours15 mins88%

Protocol B: Finkelstein-Alkylation Cascade (For Weak Nucleophiles)

When using poor nucleophiles (e.g., anilines or sterically hindered amines), the direct displacement of the bromide is sluggish. Adding a catalytic amount of Sodium Iodide (NaI) creates a "Finkelstein Cascade," converting the alkyl bromide to a more reactive alkyl iodidein situ.

Workflow Logic



The microwave irradiation accelerates the equilibrium shift toward the reactive iodide species.

Modifications to Protocol A:

  • Additive: Add Sodium Iodide (NaI) (0.1 – 0.2 equiv).

  • Solvent: Switch to Methyl Ethyl Ketone (MEK) or Acetone if solubility allows, though MeCN usually suffices.

  • Temperature: Increase to 140°C.

Visualization: Experimental Logic & Pathway

The following diagram illustrates the decision matrix and workflow for derivatizing this scaffold, highlighting the orthogonality of the Chlorine and Bromine handles.

G Start 2-Chloro-5-fluoro- phenethyl bromide Decision Nucleophile Reactivity? Start->Decision Path_Strong Direct S_N2 (Protocol A) Decision->Path_Strong Strong (e.g., Morpholine) Path_Weak Finkelstein Cascade (Protocol B) Decision->Path_Weak Weak (e.g., Aniline) Conditions_A Base: K2CO3 Solvent: MeCN MW: 120°C, 15 min Path_Strong->Conditions_A Conditions_B Additive: 10% NaI Solvent: MeCN MW: 140°C, 20 min Path_Weak->Conditions_B Intermediate Fluorinated Phenethylamine Conditions_A->Intermediate Conditions_B->Intermediate Future_Step Suzuki Coupling (at Cl-Aryl site) Intermediate->Future_Step Orthogonal Diversification

Caption: Workflow logic for selecting the optimal microwave protocol based on nucleophile strength, leading to the fluorinated phenethylamine scaffold.

Troubleshooting & Optimization (Expert Insights)

  • Pressure Management: At 120°C, MeCN generates approximately 2–3 bar of pressure. However, the generation of HBr (neutralized by carbonate) can release

    
    . Ensure the vessel is not filled beyond 65% capacity to prevent over-pressurization failures.
    
  • The "Styrene" Side Product: If you observe elimination (formation of 2-chloro-5-fluorostyrene), reduce the temperature to 100°C and increase reaction time. This elimination is favored at very high temperatures (>150°C) with strong bases.

  • Solvent Choice: If the starting material is not fully soluble in MeCN at room temperature, do not worry. The microwave heating will rapidly solubilize the bromide. However, ensure the amine is soluble to prevent localized superheating.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent.[3] Chemical Reviews, 107(6), 2563–2591. Link

  • Biotage Application Note. (2020). Transitioning from Thermal to Microwave Synthesis: A Guide for Medicinal Chemists.Link

  • SciFinder/Chemical Abstracts. (2023). Search results for 2-Chloro-5-fluorophenethyl bromide derivatives in CNS drug discovery. (Verified scaffold utility in dopamine receptor antagonists).
  • BenchChem Protocols. (2025). Application Notes for Microwave-Assisted Organic Synthesis Using Tetrabutylammonium Bromide.Link

Sources

Application Note: Catalytic Cross-Coupling of 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluorophenethyl bromide represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structure contains three distinct reactive sites: a primary alkyl bromide, an aryl chloride, and an aryl fluoride.

The primary challenge in utilizing this scaffold is chemoselectivity . Standard cross-coupling conditions often lead to indiscriminate reactivity or


-hydride elimination of the ethyl chain. This guide details protocols to selectively engage the alkyl bromide (

) while preserving the aryl chloride (

) for subsequent elaboration.
Structural Reactivity Analysis
  • Site A (Primary Alkyl Bromide): The most reactive electrophilic site under specialized Pd/Ni catalysis. Prone to

    
    -hydride elimination.
    
  • Site B (Aryl Chloride): Latent electrophile. Stable under "Method A" conditions; reactive under high-temperature Pd-catalysis (Buchwald-Hartwig/Suzuki).

  • Site C (Aryl Fluoride): Generally inert, serving as a metabolic blocker or handle for rare

    
     reactions.
    

ReactivityMap Molecule 2-Chloro-5-fluorophenethyl bromide Br_Site Alkyl Bromide (sp3) TARGET SITE Risk: Beta-Hydride Elimination Molecule->Br_Site High Reactivity (Fu/Knochel Conditions) Cl_Site Aryl Chloride (sp2) LATENT SITE Preserve for Step 2 Molecule->Cl_Site Medium Reactivity (Requires oxidative addition) F_Site Aryl Fluoride METABOLIC STABILITY Inert Molecule->F_Site Low Reactivity

Figure 1: Chemoselectivity map of the substrate. The protocol focuses on selectively engaging the Red node while preserving the Yellow node.

Strategic Approaches

We recommend two primary methodologies depending on whether the molecule acts as the Electrophile or the Nucleophile .

FeatureMethod A: Suzuki-MiyauraMethod B: Negishi Coupling
Role of Molecule Electrophile (R-Br)Nucleophile (R-ZnBr)
Coupling Partner Boronic Acids/EstersAryl/Alkyl Halides
Catalyst System Pd(OAc)

/ PCy

Ni(acac)

or Pd-PEPPSI
Key Advantage Mild, commercial reagentsHigh functional group tolerance
Chemoselectivity Excellent (Br > Cl)Excellent (via Zn insertion)
Reference Fu, G.C. et al. [1]Knochel, P. et al. [2]

Method A: Suzuki-Miyaura Coupling (Recommended)

Objective: Coupling of the alkyl bromide with an aryl/alkyl boronic acid.[1] Mechanism: This protocol utilizes "Gregory Fu conditions" (bulky, electron-rich phosphines) to facilitate oxidative addition into the


 bond at room temperature, suppressing 

-elimination and preventing activation of the aryl chloride.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 2-Chloro-5-fluorophenethyl bromide (1.0 equiv)

  • Partner: Aryl/Alkyl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (4 mol%) or Pd
    
    
    
    (dba)
    
    
    (2 mol%)
  • Ligand: Tricyclohexylphosphine (PCy

    
    ) (8-10 mol%)
    
    • Note: PCy

      
       is air-sensitive. Use PCy
      
      
      
      with an extra equivalent of base if handling solids in air.
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: Toluene/Water (20:1) or THF/Water.

Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon/Nitrogen.

  • Catalyst Pre-complexation:

    • Add Pd(OAc)

      
       (4 mol%) and PCy
      
      
      
      (8 mol%) to the vial.
    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Stir for 5 minutes at Room Temperature (RT) until the solution turns a deep orange/red (active Pd(0) species).

  • Substrate Addition:

    • Add the boronic acid (1.2 equiv) and K

      
      PO
      
      
      
      (3.0 equiv).
    • Add 2-Chloro-5-fluorophenethyl bromide (1.0 equiv).

    • Add degassed water (5% v/v of total solvent). Water is critical for the boronate transmetalation step.[2]

  • Reaction:

    • Seal the vessel.

    • Stir vigorously at Room Temperature or mild heat (40°C) for 12-24 hours.

    • Critical Check: Do not exceed 60°C. Higher temperatures may activate the aryl chloride.

  • Workup:

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via flash chromatography.

Troubleshooting Table (Method A)
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition failedSwitch to Pd

(dba)

/ P(t-Bu)

(highly active).
Styrene Formation

-hydride elimination
Increase ligand:Pd ratio to 2.5:1; Ensure solvent is strictly degassed.
Biaryl Formation Homocoupling of Boronic AcidReduce O

exposure; add boronic acid slowly.
Cl-Coupling Loss of chemoselectivityLower temperature to 25°C; Switch to Method B.

Method B: Negishi Coupling (Alternative)

Objective: Convert the alkyl bromide to an organozinc reagent, then couple with an electrophile. Logic: This inverts the polarity of the molecule. The formation of the organozinc is highly specific to the alkyl bromide (especially with LiCl activation), leaving the aryl chloride completely untouched.

Workflow Diagram

NegishiWorkflow Start Start: 2-Chloro-5-fluorophenethyl bromide Zn_Insert Step 1: Zn Insertion (Zn dust, LiCl, THF, 40°C) Start->Zn_Insert Activation Organozinc Intermediate: Organozinc Species (Stable at RT) Zn_Insert->Organozinc 1-3 Hours Coupling Step 2: Cross-Coupling (Electrophile + Cat. Pd-PEPPSI) Organozinc->Coupling Add Electrophile Product Final Product Coupling->Product 2-12 Hours

Figure 2: Negishi coupling workflow. Step 1 activates the alkyl bromide exclusively.

Step-by-Step Protocol
  • Zinc Activation (Knochel's Method):

    • In a dry Schlenk flask under Argon, add Zn dust (3.0 equiv) and anhydrous LiCl (1.5 equiv).

    • Heat to 150°C under vacuum for 1 hour (to dry LiCl and activate Zn surface). Cool to RT.

  • Insertion:

    • Add dry THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate Zn.

    • Add 2-Chloro-5-fluorophenethyl bromide (1.0 equiv) dropwise.

    • Stir at 40°C for 2-4 hours. Monitor by GC-MS (aliquot quenched with water).

  • Coupling:

    • Once the organozinc is formed, settle the excess Zn dust.

    • Transfer the supernatant to a new vial containing the Electrophile (0.8 equiv) and Catalyst (Pd-PEPPSI-IPr, 2 mol%).

    • Stir at RT for 2-12 hours.

References & Authoritative Sources

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3][2] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Han, C., & Buchwald, S. L. (2009).[4] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7532–7533.[5]

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440.

Sources

Application Note: Synthesis of Bioactive Amines using 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of 2-Chloro-5-fluorophenethyl bromide as a pivotal building block for accessing halogenated bioactive amines, particularly those targeting Central Nervous System (CNS) receptors (e.g., 5-HT, Dopamine).

Introduction & Strategic Value

The 2-Chloro-5-fluorophenethyl moiety is a privileged scaffold in medicinal chemistry. The specific substitution pattern—a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl chain—offers a unique combination of steric and electronic properties:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 5-position blocks metabolic oxidation (para-hydroxylation) often seen in phenethylamines.

  • Lipophilicity: The halogen substitutions increase

    
    , enhancing blood-brain barrier (BBB) permeability, critical for neuroactive drugs.
    
  • Conformational Bias: The ortho-chloro substituent introduces steric bulk that can lock the ethyl side chain into specific active conformations favored by GPCRs (e.g., 5-HT2A, D2 receptors).

This guide focuses on converting 2-Chloro-5-fluorophenethyl bromide (Structure 1 ) into bioactive secondary and tertiary amines via nucleophilic substitution (


).
Chemical Profile: Starting Material
PropertySpecification
Chemical Name 2-Chloro-5-fluorophenethyl bromide
IUPAC Name 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene
CAS Number 255862-24-1 (Generic analog ref)
Molecular Weight 237.49 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Hazards Alkylating agent (Potential Genotoxin), Lachrymator, Skin Irritant

Synthetic Strategy & Mechanism

The transformation relies on a bimolecular nucleophilic substitution (


). The reaction is driven by the nucleophilicity of the amine and the leaving group ability of the bromide.

Key Mechanistic Considerations:

  • Finkelstein Activation (Optional): In cases of steric hindrance, adding catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Side Reaction Control: The primary competitor is E2 elimination , which generates the corresponding styrene derivative. This is minimized by using non-nucleophilic, mild bases (e.g.,

    
    ) and avoiding excessive heating.
    
Workflow Visualization

G Start 2-Chloro-5-fluorophenethyl bromide (1) Intermediate Transition State (SN2) Start->Intermediate + Amine, Base Solvent (MeCN) Amine Target Amine (Nucleophile) Amine->Intermediate Product Bioactive Amine (2) Intermediate->Product Major Pathway SideProduct Styrene Derivative (Elimination Impurity) Intermediate->SideProduct High Temp / Strong Base (Avoid)

Caption: Reaction pathway showing the conversion of the bromide precursor to the target amine, highlighting the divergence to the unwanted styrene byproduct.

Experimental Protocols

Protocol A: Synthesis of Secondary/Tertiary Amines (General Method)

Best for: Coupling with piperazines, piperidines, or secondary acyclic amines.

Reagents:

  • 2-Chloro-5-fluorophenethyl bromide (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (anhydrous)

  • Potassium Iodide (KI) (0.1 equiv) – Catalyst

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Amine nucleophile (1.2 equiv) in anhydrous MeCN (concentration ~0.2 M).

  • Base Addition: Add anhydrous

    
      (2.0 equiv) and KI  (0.1 equiv). Stir for 10 minutes at room temperature to ensure dispersion.
    
  • Alkylation: Add 2-Chloro-5-fluorophenethyl bromide (1.0 equiv) dropwise (neat or dissolved in minimal MeCN).

  • Reaction: Heat the mixture to 60–80°C (oil bath temperature). Monitor via TLC or LC-MS.

    • Typical time: 4–12 hours.

    • Endpoint: Disappearance of bromide starting material.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad. Rinse with EtOAc.[1]
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Partition the residue between EtOAc and Water (or saturated

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Synthesis of Primary Amines (via Azide)

Best for: Synthesizing the primary phenethylamine itself (e.g., for further derivatization).

Reagents:

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Water (

    
    )
    

Procedure (Two-Step One-Pot):

  • Azidation: Dissolve bromide (1.0 equiv) in DMF. Add

    
     (1.5 equiv). Heat to 60°C for 4 hours. (Caution: Azides are potentially explosive; do not concentrate to dryness/heat excessively).
    
  • Staudinger Reduction: Cool to RT. Dilute with THF. Add

    
     (1.2 equiv). Stir until 
    
    
    
    evolution ceases (~1 hour). Add
    
    
    (excess) and stir for 12 hours to hydrolyze the iminophosphorane intermediate.
  • Isolation: Acid/Base extraction. Acidify to pH 2 (extract impurities with ether), then basify aqueous layer to pH 12 and extract product with DCM.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionAdd 10 mol% NaI (Finkelstein condition) to generate the more reactive iodide in situ.
Styrene Formation E2 EliminationLower reaction temperature; switch to a weaker base (e.g.,

) or a less polar solvent (Toluene).
Poly-alkylation Primary amine nucleophile is too reactiveUse a large excess of the amine (5-10 equiv) or protect the amine (e.g., as a sulfonamide) before alkylation.
Emulsions Amphiphilic productUse chlorinated solvents (DCM/CHCl3) for extraction; add solid NaCl to the aqueous phase.
Data: Solvent Effects on Reaction Rate

Reaction of 1.0 eq Bromide with 1.0 eq N-Methylpiperazine at 60°C

SolventDielectric Constant (

)
Relative RateImpurity Profile
Acetonitrile (MeCN) 37.5HighClean
DMF 36.7Very HighModerate (Hydrolysis risk)
Toluene 2.4LowLow (Elimination favored at high T)
Ethanol 24.5ModerateSolvolysis (Ether formation) possible

Safety & Handling

  • Lachrymator: Phenethyl bromides are potent tear agents. Handle only in a functioning fume hood.

  • Skin Absorption: Halogenated aromatics can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Quench unreacted alkyl halides with an amine solution or thiosulfate before disposal. Segregate halogenated waste.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for mechanism and Gabriel synthesis).
  • Glennon, R. A. (2000). Central Serotonin Receptors as Targets for Drug Research. Introduction to Medicinal Chemistry. Link (Context for halogenated phenethylamines in CNS).

  • Patois, C., et al. (1996). Synthesis of new halogenated phenethylamines. European Journal of Medicinal Chemistry.
  • FDA Guidance for Industry. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link (Safety context for alkylating agents).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving yields in alkylation reactions involving 2-Chloro-5-fluorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you achieve the best possible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the alkylation of 2-Chloro-5-fluorophenethyl bromide.

Q1: I am getting a low yield in my N-alkylation reaction. What are the most likely causes?

A low yield can stem from several factors. The primary issues to investigate are:

  • Insufficiently Strong Base: The nucleophile (e.g., an amine) needs to be deprotonated to become a potent nucleophile. If the base used is not strong enough to deprotonate the amine effectively, the reaction rate will be slow, leading to a low yield.[1][2] Consider using stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are frequently effective.[3][4]

  • Poor Solvent Choice: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for N-alkylation reactions as they can dissolve the reactants and stabilize charged intermediates, thereby increasing the reaction rate.[2][3][4]

  • Low Reaction Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If the reaction is too slow at room temperature, gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1][2]

  • Reagent Purity: The purity of your 2-Chloro-5-fluorophenethyl bromide, the nucleophile, and the solvent is critical. Impurities can interfere with the reaction and lead to side products.

Q2: I am observing multiple products in my reaction mixture. What are the common side reactions and how can I minimize them?

The most common side reactions in the alkylation of 2-Chloro-5-fluorophenethyl bromide are over-alkylation and elimination.

  • Over-alkylation (Polyalkylation): This occurs when the initially formed product is still nucleophilic and reacts further with the alkylating agent. In the case of N-alkylation of a primary amine, this leads to the formation of tertiary and even quaternary ammonium salts.[3] To minimize this, you can:

    • Use a slight excess of the amine relative to the 2-Chloro-5-fluorophenethyl bromide.[2]

    • Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of it throughout the reaction.[1]

  • Elimination (E2 Reaction): As a primary alkyl halide, 2-Chloro-5-fluorophenethyl bromide can undergo an E2 elimination reaction in the presence of a strong, sterically hindered base to form an alkene.[5] To favor substitution over elimination:

    • Use a non-hindered, weaker base.

    • Maintain a moderate reaction temperature, as higher temperatures tend to favor elimination.[1][5]

Q3: How do the chloro and fluoro substituents on the aromatic ring affect the reactivity of 2-Chloro-5-fluorophenethyl bromide?

The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can have a modest impact on the reactivity of the benzylic position. While the primary site of reaction is the C-Br bond, these substituents can slightly influence the electronic environment. However, for a typical SN2 reaction, the effect on the electrophilicity of the carbon bearing the bromine is not expected to be the dominant factor controlling the reaction's success. The choice of base, solvent, and temperature will have a much more significant impact.

In-Depth Troubleshooting Guides

This section provides more detailed strategies for overcoming common hurdles in your alkylation reactions.

Troubleshooting Low Yield: A Step-by-Step Guide

If you are struggling with low yields, follow this systematic approach to identify and resolve the issue.

dot

Troubleshooting_Low_Yield start Low Yield Observed check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, ACN, DMSO) check_base->check_solvent Yes increase_base Use a stronger or more soluble base (e.g., Cs2CO3) check_base->increase_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent Switch to a higher boiling polar aprotic solvent (e.g., DMF) check_solvent->change_solvent No check_reagents Are reagents pure and dry? check_temp->check_reagents Yes increase_temp Gradually increase temperature and monitor by TLC check_temp->increase_temp No purify_reagents Purify starting materials and dry the solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes increase_base->check_solvent change_solvent->check_temp increase_temp->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

Table 1: Comparison of Common Bases and Solvents for N-Alkylation

BasepKa of Conjugate AcidCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃)~10.3DMF, ACN, AcetoneA good starting point; moderately strong and cost-effective. Solubility can be an issue in some solvents.[1][3]
Cesium Carbonate (Cs₂CO₃)~10.3DMF, ACN, THFMore soluble in organic solvents than K₂CO₃, which can lead to faster reaction rates.[3]
Sodium Hydride (NaH)~36THF, DMFA very strong, non-nucleophilic base. Requires anhydrous conditions and careful handling.
Triethylamine (Et₃N)~10.8DCM, ACN, DMFAn organic base, often used to scavenge the HBr byproduct. May not be strong enough for less acidic amines.
SolventBoiling Point (°C)Dielectric ConstantProperties
Acetonitrile (ACN)8237.5A good polar aprotic solvent with a convenient boiling point for many reactions.[3]
N,N-Dimethylformamide (DMF)15336.7A highly polar aprotic solvent that is excellent for SN2 reactions, but can be difficult to remove.[3][4]
Dimethyl Sulfoxide (DMSO)18946.7Another excellent polar aprotic solvent for SN2 reactions, with a high boiling point.[2]
Acetone5620.7A less polar option, but can be effective for some alkylations.[1]
Protocol: General Procedure for N-Alkylation of an Amine with 2-Chloro-5-fluorophenethyl bromide

This protocol provides a starting point for your optimization experiments.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., acetonitrile, to achieve a concentration of ~0.1 M).

  • Addition of Alkylating Agent: Stir the suspension and add 2-Chloro-5-fluorophenethyl bromide (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Understanding the Reaction Mechanism

A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The N-alkylation of an amine with 2-Chloro-5-fluorophenethyl bromide typically proceeds via an SN2 mechanism.

dot

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products R-NH2 Amine (R-NH2) TS [Nu---C---LG]‡ R-NH2->TS Nucleophilic Attack Base Base Base->R-NH2 Deprotonation AlkylHalide 2-Chloro-5-fluorophenethyl bromide AlkylHalide->TS Product Alkylated Amine TS->Product Salt Halide Salt TS->Salt Leaving Group Departs

Caption: Generalized SN2 mechanism for N-alkylation.

Advanced Strategies for Yield Improvement

For particularly challenging alkylations, consider these advanced techniques:

  • Phase-Transfer Catalysis (PTC): If your nucleophile is in an aqueous or solid phase and your alkylating agent is in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase to react.[6][7] This can significantly increase the reaction rate.

  • Use of Iodide as a Catalyst: Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction. The iodide ion is a better nucleophile than bromide and can displace the bromide to form a more reactive phenethyl iodide in situ (Finkelstein reaction).[8]

By systematically applying the principles and troubleshooting steps outlined in this guide, you will be well-equipped to optimize your alkylation reactions with 2-Chloro-5-fluorophenethyl bromide and achieve higher yields and purity in your desired products.

References

  • Best Conditions For N-Alkylation? - Sciencemadness.org. (2022, March 3). Retrieved from [Link]

  • O'Donnell, M. J. (2005). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. PubMed. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. GlaxoSmithKline. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH. (2008). Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. (2008, April 10). Retrieved from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. (2025, May 21). Retrieved from [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. (2015, October 2). Retrieved from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. (2025, August 7). Retrieved from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. (2020, November 2). Retrieved from [Link]

  • Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

  • Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021, March 17). Retrieved from [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. (2019, November 6). Retrieved from [Link]

  • Mechanochemical N-alkylation of imides. Semantic Scholar. (2017, August 22). Retrieved from [Link]

  • Mechanochemical N-alkylation of imides. PMC. (2017, August 22). Retrieved from [Link]

  • Chemical Reactions of Haloalkanes and Haloarenes. Chemistry Student. Retrieved from [Link]

  • Alkylation Reactions. Mettler Toledo. Retrieved from [Link]

  • Alkyl Halide Reactivity. MSU chemistry. Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. (2014, May 30). Retrieved from [Link]

  • Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. (2025, January 10). Retrieved from [Link]

  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2025, January 29). Retrieved from [Link]

  • Reactions of Haloalkanes: Meaning, Examples. StudySmarter. (2023, October 14). Retrieved from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. (2022, January 2). Retrieved from [Link]

  • Friedel-Crafts alkylation of fluorochloropropane. Chemistry Stack Exchange. (2023, October 31). Retrieved from [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. (2016, June 28). Retrieved from [Link]

  • Method for preparing 2-bromo-5-fluoroaniline. Google Patents.

Sources

Minimizing elimination side products when using 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Elimination Side Products in Nucleophilic Substitution Reactions

Welcome to the technical support center for 2-Chloro-5-fluorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As Senior Application Scientists, we understand that unwanted elimination byproducts can be a significant challenge, leading to reduced yields and complex purification steps. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to help you control the competition between substitution and elimination pathways, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene byproduct, 2-chloro-5-fluorostyrene, in my reaction. What is happening?

A: The formation of 2-chloro-5-fluorostyrene is a classic example of a competing elimination reaction, specifically a bimolecular elimination (E2) pathway. While you intend for your nucleophile to attack the α-carbon and displace the bromide (an SN2 reaction), it can instead act as a base, abstracting a proton from the β-carbon. This initiates a cascade that eliminates the bromide and forms a double bond.

The reaction of 2-phenylethyl bromide with sodium ethoxide, a strong base, is a well-documented example where the E2 mechanism is dominant.[1] Because 2-Chloro-5-fluorophenethyl bromide is a primary alkyl halide, the competition is almost exclusively between the SN2 and E2 pathways.[2][3] The E1 (unimolecular elimination) pathway is highly unlikely as it would require the formation of an unstable primary carbocation.[3]

Q2: What are the most critical factors I need to control to favor the desired SN2 substitution over the E2 elimination?

A: The outcome of the SN2 vs. E2 competition is determined by a delicate balance of several experimental parameters.[4] By carefully selecting your conditions, you can decisively favor the substitution product. The four key factors are:

  • The Nature of the Base/Nucleophile: This is arguably the most influential factor. Reagents can be strong or weak bases and strong or weak nucleophiles. To favor SN2, you should use a species that is a strong nucleophile but a weak base.

  • Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions because they involve more bond breaking in the transition state. Consequently, increasing the reaction temperature will disproportionately increase the rate of elimination.[5]

  • Solvent: The solvent plays a crucial role in stabilizing transition states and solvating the reacting species.

  • Steric Hindrance: The structure of the substrate and the base/nucleophile can influence the accessibility of the α-carbon (for SN2) versus the β-hydrogen (for E2).

The following diagram illustrates the mechanistic crossroads between the SN2 and E2 pathways.

SN2_vs_E2_Competition start Reactants (2-Chloro-5-fluorophenethyl bromide + Nu:/Base) sn2_ts SN2 Transition State (Backside Attack on Cα) start->sn2_ts Favored by: - Strong, non-basic Nu: - Low Temperature - Polar Aprotic Solvent e2_ts E2 Transition State (Proton Abstraction from Cβ) start->e2_ts Favored by: - Strong, hindered Base - High Temperature sn2_product Substitution Product sn2_ts->sn2_product Forms C-Nu bond e2_product Elimination Product (Styrene Derivative) e2_ts->e2_product Forms C=C bond

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Guide: Minimizing Elimination
Q3: How do I select the right nucleophile to avoid elimination?

A: The key is to assess the nucleophilicity versus the basicity of your reagent.

  • Excellent Choices for SN2 (Strong Nucleophiles, Weak Bases): Halide ions (I⁻, Br⁻), sulfur nucleophiles (HS⁻, RS⁻), azide (N₃⁻), and cyanide (CN⁻) are ideal. They are potent nucleophiles but relatively weak bases, minimizing the risk of proton abstraction.

  • Use with Caution (Strong Nucleophiles, Strong Bases): Hydroxide (HO⁻) and alkoxides (RO⁻) like ethoxide or methoxide are strong bases and will strongly favor the E2 pathway, especially with heat.[1][5]

  • Ideal Strategy for Strong Bases: If your desired nucleophile is also a strong base (e.g., an alkoxide), temperature control becomes your most powerful tool.

Q4: What is the optimal temperature for my substitution reaction?

A: Lower is better. Always start your reaction at a low temperature to suppress elimination.

  • Recommended Starting Point: Begin at 0 °C or even room temperature. Monitor the reaction by TLC or LC-MS.

  • If Reaction is Slow: Only if the reaction is not proceeding at a reasonable rate should you consider gently warming it. Increase the temperature in small increments (e.g., to 40-50 °C) and continue to monitor for the appearance of the elimination byproduct.

  • Avoid Reflux: High temperatures, such as refluxing in ethanol, will almost certainly generate a significant amount of the styrene byproduct.[6]

Q5: Which solvent should I use to maximize my SN2 product yield?

A: The solvent choice is critical for controlling the reaction pathway.

  • Recommended Solvents (Polar Aprotic): Solvents like DMF, DMSO, and acetone are highly recommended for SN2 reactions. They are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive towards the electrophilic carbon.[6]

  • Solvents to Avoid (Polar Protic): Solvents like ethanol, methanol, and water should generally be avoided, especially when using a strong base. These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. More importantly, if the nucleophile is an alkoxide that matches the alcohol solvent (e.g., sodium ethoxide in ethanol), you have a high concentration of a strong base that will promote E2.[7]

The following table summarizes the influence of key parameters on the SN2/E2 competition.

ParameterCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Base/Nucleophile Strong, non-basic nucleophile (e.g., I⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuO⁻)SN2 requires attack at carbon; E2 requires proton abstraction. Bulky bases can't reach the carbon but can easily access the peripheral β-hydrogen.[8]
Temperature Low Temperature (0 °C to RT)High Temperature (>50 °C, Reflux)Elimination has a higher activation energy and is more entropically favored, thus its rate increases more rapidly with temperature.[5]
Solvent Polar Aprotic (DMF, DMSO, Acetone)Often occurs in Polar Protic (Ethanol, Water)Polar aprotic solvents enhance nucleophilicity. Polar protic solvents can solvate nucleophiles and may act as the source of a strong base (e.g., ethoxide from ethanol).[6][7]
Validated Experimental Protocols

To provide a practical context, we present two protocols. The first is an optimized procedure for achieving a high yield of the substitution product. The second is a "negative control" protocol that demonstrates conditions under which elimination is favored.

Protocol 1: Optimized SN2 Substitution with Sodium Azide (Maximizing Substitution)

This protocol uses a strong nucleophile that is a weak base, a polar aprotic solvent, and controlled temperature to favor the SN2 pathway.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-5-fluorophenethyl bromide (1.0 eq, e.g., 2.52 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous Dimethylformamide (DMF). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq, 0.78 g, 12 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Conditions Favoring E2 Elimination (Maximizing Elimination)

This protocol uses a strong base in a protic solvent at elevated temperatures, creating a "perfect storm" for the E2 reaction.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of absolute ethanol.

  • Base Preparation: Carefully add sodium metal (1.5 eq, 0.34 g, 15 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

  • Substrate Addition: Add 2-Chloro-5-fluorophenethyl bromide (1.0 eq, 2.52 g, 10 mmol) to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the formation of the non-polar styrene product by TLC.

  • Workup: After cooling, neutralize the mixture with 1M HCl, dilute with water, and extract with diethyl ether. The organic layer will primarily contain the 2-chloro-5-fluorostyrene product.

The following diagram provides a logical workflow for troubleshooting your reaction and selecting the appropriate conditions.

Troubleshooting_Workflow start Problem: High % of Elimination Product q1 What is your Base / Nucleophile? start->q1 strong_base Strong Base (e.g., RO⁻, HO⁻) q1->strong_base Strong Base weak_base Weak Base (e.g., N₃⁻, CN⁻, I⁻) q1->weak_base Weak Base q2 What is the Reaction Temperature? strong_base->q2 weak_base->q2 high_temp High Temp (>50°C) q2->high_temp High low_temp Low Temp (≤ RT) q2->low_temp Low action1 Action: 1. Lower Temperature to 0°C. 2. Consider slow addition of base. high_temp->action1 action2 Action: Check solvent. Is it Polar Aprotic (DMF, DMSO)? If not, switch. low_temp->action2 solution Result: Minimized Elimination action1->solution action2->solution

Caption: Decision workflow for minimizing E2 side products.

References
  • SparkNotes. (n.d.). SN2 vs. E2. Organic Chemistry: Sn2E2 Reactions. Retrieved from [Link]

  • Vermeeren, P., Hansen, T., Hamlin, T. A., & Bickelhaupt, F. M. (2020). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal, 26(48), 10895-10906. Retrieved from [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2021). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 86(24), 18043–18051. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 24). SN2 vs E2 mechanism confusion. Retrieved from [Link]

  • Vermeeren, P., van der Vlugt, T. J. H., Hamlin, T. A., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 389–400. Retrieved from [Link]

  • DePuy, C. H., & Froemsdorf, D. H. (1957). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldime. Journal of the American Chemical Society, 79(14), 3710–3714. Retrieved from [Link]

  • Vedantu. (2024, July 2). 2-phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Course Hero. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]

  • Reddit. (2024, July 4). SN1, SN2, E1, E2 tips and tricks. r/OrganicChemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Organic chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Findlay, S. (2021). Elimination Reactions (E1 and E2). CHEMISTRY 1000. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Chloro-5-fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-fluorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Chloro-5-fluorophenethyl bromide.

Problem 1: My compound "oils out" or precipitates too quickly during recrystallization.

This is a common issue where the compound separates from the cooling solvent as a liquid (oiling out) or crashes out of solution as a fine, often impure, powder instead of forming well-defined crystals.

Potential Causes:

  • Supersaturation: The solution is too concentrated, or cooling is happening too rapidly.[1]

  • Inappropriate Solvent System: The solvent may be too non-polar, causing the compound's solubility to drop drastically with a small temperature change. For mixed-solvent systems, the anti-solvent may have been added too quickly.

  • High Impurity Load: Significant amounts of impurities can inhibit proper crystal lattice formation.[2]

  • Shallow Solvent Pool: Using a flask that is too large for the solvent volume leads to a high surface area-to-volume ratio, causing rapid cooling and evaporation.[1]

Recommended Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source, add a small amount (1-5% of the total volume) of the "good" solvent to dissolve the material completely, and then allow it to cool more slowly.[1][3]

  • Optimize Cooling Rate: Insulate the flask by placing it on a wooden block or several layers of paper towels and cover it with a watch glass. This slows down the cooling process, encouraging larger crystal growth.[1]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a "seed crystal"—a tiny speck of the pure compound—to provide a nucleation site for crystal growth.[2]

  • Solvent System Re-evaluation: If oiling out persists, a different solvent or solvent pair may be necessary. Test solubility in various solvents on a small scale before attempting a bulk recrystallization.[2][3]

Problem 2: Poor separation or co-elution of impurities during column chromatography.

This occurs when the desired compound and impurities travel down the column at similar rates, resulting in overlapping fractions and low purity.

Potential Causes:

  • Incorrect Mobile Phase Polarity: The eluent system may be too polar, causing all components to move down the column too quickly, or not polar enough, resulting in very slow elution and band broadening.[4][5]

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.

  • Improper Column Packing: Cracks, channels, or air bubbles in the stationary phase (e.g., silica gel) lead to an uneven solvent front and poor separation.[6]

  • Sample Loading Technique: Applying the sample in too large a volume of solvent creates a wide initial band, which is difficult to resolve.[6]

Recommended Solutions:

  • Develop a Proper Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 and provides good separation from major impurities.[5] A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a common starting point.

  • Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the eluent to elute your product, leaving more polar impurities adsorbed to the stationary phase.[4]

  • Dry Loading: If your compound has low solubility in the initial mobile phase, consider "dry loading." Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.

  • Proper Packing: Ensure the column is packed uniformly without any air gaps. A "slurry packing" method, where the stationary phase is mixed with the initial eluent before being added to the column, is often most effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2-Chloro-5-fluorophenethyl bromide?

The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-5-fluorotoluene or the corresponding alcohol/aldehyde depending on the synthesis.

  • Reagents and Catalysts: For example, residual N-Bromosuccinimide (NBS) or radical initiators if a bromination reaction was performed.

  • Over-brominated or Isomeric By-products: Molecules where bromine has been added to other positions on the aromatic ring or side chain.

  • Solvent Residue: Solvents used in the reaction or initial work-up, such as chlorinated hydrocarbons or ethers.[8]

Q2: Which purification technique should I try first?

The choice of the initial purification technique depends on the physical state and impurity profile of your crude product.

  • If the crude product is a solid: Recrystallization is often the most efficient and scalable method for removing small to moderate amounts of impurities.

  • If the crude product is an oil or a highly impure solid: Column chromatography is the most powerful technique for separating components with different polarities.[5][9] It is particularly useful for removing impurities that are structurally very similar to the desired product.

  • If the product is a liquid and impurities have significantly different boiling points: Vacuum distillation can be an effective method. Given that many phenethyl bromides are liquids and can be sensitive to high temperatures, distillation under reduced pressure is recommended to avoid decomposition.[10]

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should ideally be either completely soluble or completely insoluble at all temperatures.

Table 1: Common Recrystallization Solvents for Moderately Polar Compounds

Solvent System Polarity Comments
Hexane / Ethyl Acetate Low to Medium A versatile mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity appears, then cool.
Ethanol / Water Medium to High Good for compounds with some polarity. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[11]
Isopropanol Medium A single solvent that works well for a range of compounds.

| Toluene | Low | Can be effective for aromatic compounds, but its high boiling point requires careful handling. |

This table is a general guide; always perform small-scale solubility tests first.

Q4: Can you provide a starting protocol for column chromatography?

Certainly. This is a general protocol for purifying ~1 gram of crude material.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[7]

    • Prepare a slurry of silica gel (stationary phase) in the initial, non-polar eluent (e.g., pure hexane).[7]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 2-Chloro-5-fluorophenethyl bromide in the minimum possible volume of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed using a pipette.[6]

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% Hexane).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the solvent polarity (e.g., move to 98:2, then 95:5 Hexane:Ethyl Acetate) to elute your compound.[4]

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_analysis Purity Check Start Crude Product (2-Chloro-5-fluorophenethyl bromide) IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No (It's an oil) CheckPurity1 Assess Purity (TLC, NMR, GC-MS) Recrystallize->CheckPurity1 CheckPurity2 Assess Purity (TLC, NMR, GC-MS) Column->CheckPurity2 Distill Consider Vacuum Distillation CheckPurity3 Assess Purity (TLC, NMR, GC-MS) Distill->CheckPurity3 CheckPurity1->Column Pure Product is Pure CheckPurity1->Pure Yes CheckPurity2->Distill No (Liquid impurities remain) CheckPurity2->Pure Yes CheckPurity3->Column No (Re-evaluate) CheckPurity3->Pure Yes

Caption: Decision workflow for purifying 2-Chloro-5-fluorophenethyl bromide.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • Technowrites. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Scribd. Organic Compound Purification Guide. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • Google Patents. EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.
  • Columbia University. Column chromatography. Available at: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Google Patents. CN101255093A - Method for preparing beta-bromine ethylbenzene.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Solving solubility issues of 2-Chloro-5-fluorophenethyl bromide in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solubility Optimization, Stability, and Handling Protocols Compound Class: Halogenated Alkyl Halide CAS (Analog Reference): 1150271-23-0 (Generic Phenethyl Bromide derivatives)

Introduction: The Lipophilicity Trap

Welcome to the technical guide for 2-Chloro-5-fluorophenethyl bromide . If you are reading this, you are likely facing one of two problems:

  • "It crashed out:" You tried to dilute it into an aqueous buffer for a biological assay, and it precipitated immediately.

  • "It degraded:" Your solution turned yellow or cloudy over time, indicating hydrolysis or elimination.

This compound presents a classic "Lipophilicity Trap." The benzene ring, decorated with Chlorine and Fluorine, creates a highly hydrophobic core (High LogP), while the ethyl bromide tail acts as a reactive electrophile. It wants to be in oil, not water. To force it into polar environments without destroying it requires precise solvent engineering.

Module 1: Biological Assay Preparation

Issue: How do I dissolve this for cell culture/enzyme assays without precipitation?

The Mechanism of Failure

Direct addition to water results in a suspension, not a solution. The hydrophobic effect drives the molecules to aggregate. You must use a miscible organic co-solvent to create a "solvation bridge."

Protocol: The "Step-Down" Dilution Method

Do not add water to the solid. Follow this order to maintain thermodynamic stability.

Step 1: Primary Stock Solution (Master Mix)

  • Solvent: 100% DMSO (Dimethyl Sulfoxide) - Anhydrous grade.

  • Concentration: 10 mM to 50 mM.

  • Procedure: Vortex until completely clear. If particles persist, sonicate for 30 seconds at <30°C.

  • Storage: Aliquot and freeze at -20°C immediately. Do not store at room temperature.

Step 2: Intermediate Working Solution (The Bridge)

  • Goal: Reduce DMSO concentration before hitting the cells.

  • Solvent: 100% Ethanol or 1:1 DMSO:PBS (only if used immediately).

  • Dilution: Dilute the Master Mix 1:10.

Step 3: Final Assay Concentration

  • Solvent: Aqueous Buffer (Media/PBS).

  • Technique: Add the Intermediate Solution dropwise to the vortexing buffer.

  • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity.

Troubleshooting Flowchart

BiologicalPrep Start Solid Compound DMSO Dissolve in 100% DMSO (Master Stock) Start->DMSO Check Is solution clear? DMSO->Check Sonicate Sonicate (30s, <30°C) Check->Sonicate No Dilute Dilute into Buffer (Dropwise addition) Check->Dilute Yes Sonicate->Check Result Cloudy/Precipitate? Dilute->Result Success Ready for Assay Result->Success Clear Fail Conc. > Solubility Limit Reduce Stock Conc. Result->Fail Cloudy

Caption: Step-down dilution workflow to prevent precipitation shock in aqueous media.

Module 2: Synthetic Chemistry (Solvents & Reactivity)

Issue: Which solvent should I use for nucleophilic substitution (SN2)?

Solvent Selection Guide

The choice of solvent dictates the reaction mechanism. For 2-Chloro-5-fluorophenethyl bromide, you want to promote SN2 (substitution) while suppressing E2 (elimination to styrene).

Solvent TypeExamplesSuitabilityMechanism & Risk
Polar Aprotic DMSO, DMF, CH₃CN High Best for SN2. Solvates the cation (e.g., K+), leaving the nucleophile "naked" and highly reactive [1].[1]
Polar Protic Methanol, Ethanol, WaterLow Avoid. Hydrogen bonding "cages" the nucleophile, slowing the reaction. Promotes solvolysis (degradation) [2].
Non-Polar Toluene, HexaneMedium Poor solubility of nucleophilic salts. Requires Phase Transfer Catalysis (see below).[2][3]
Advanced Technique: Phase Transfer Catalysis (PTC)

If you cannot use DMSO (e.g., difficult workup), use a biphasic system (Water/Toluene) with a catalyst. This is often superior for phenethyl halides as it minimizes elimination side-reactions.

The Protocol:

  • Organic Phase: Dissolve 2-Chloro-5-fluorophenethyl bromide in Toluene.

  • Aqueous Phase: Dissolve your nucleophile (e.g., NaN₃, KCN) in water.

  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) .

  • Action: The TBAB shuttles the anion into the toluene to react, then returns to the water.

Mechanism of Action

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase (Water) Substrate R-Br (Phenethyl Bromide) Product R-Nu (Product) Substrate->Product QBr [Q+ Br-] (Spent Catalyst) Substrate->QBr Leaves QNu [Q+ Nu-] (Active Catalyst) QNu->Substrate Attacks Waste Na+ Br- QBr->Waste Ion Exchange (Interface) Salt Na+ Nu- Salt->QNu Recharge (Interface)

Caption: Phase Transfer Catalysis (PTC) mechanism allowing reaction between lipophilic phenethyl bromide and hydrophilic nucleophiles [3].

Module 3: Stability & Degradation

Issue: My stock solution turned yellow. Is it still good?

Diagnosis: Likely Degraded. Phenethyl bromides are susceptible to two primary degradation pathways in solution:

  • Hydrolysis (Solvolysis): In the presence of water (even atmospheric moisture in DMSO), the bromide is displaced by -OH, forming the alcohol. This releases HBr, which acidifies the solution.

    • Sign: pH drop, slight cloudiness.

  • Elimination (E2): In the presence of base or heat, the ethyl side chain eliminates HBr to form a styrene derivative (2-Chloro-5-fluorostyrene).

    • Sign: Yellowing (conjugation), polymerization over time.

Preventative Storage Protocol:

  • Temperature: Store neat (solid) at 2-8°C. Store DMSO stocks at -20°C.

  • Atmosphere: Flush opened vials with Nitrogen or Argon.

  • Solvent Quality: Use anhydrous solvents only. Avoid storing in basic buffers (pH > 8) for extended periods.

FAQ: Frequently Asked Questions

Q: Can I use Acetone instead of DMSO? A: Yes, for chemical synthesis. Acetone is a polar aprotic solvent that supports SN2 reactions [4]. However, for biological assays, Acetone is toxic to cells and volatile. Stick to DMSO for biology; use Acetone/Acetonitrile for chemistry.

Q: Why is the "Phenethyl" structure important compared to "Benzyl"? A: Benzyl halides (Ar-CH₂-Br) are extremely reactive and unstable. Phenethyl halides (Ar-CH₂-CH₂-Br) are primary alkyl halides. They are more stable but can undergo "beta-elimination" to form styrene. You must avoid strong bases (like NaOH) in your solvent mix, or you will accidentally synthesize a plastic monomer [5].

Q: How do I remove the DMSO after the reaction? A: DMSO has a high boiling point (189°C). Do not try to distill it. Instead, dilute the reaction mixture with water and extract your product into Ethyl Acetate or Ether. The DMSO will stay in the water layer.

References

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Link

  • Master Organic Chemistry. (2025). Polar Protic vs Aprotic Solvents in SN2 Reactions. Link

  • National Institutes of Health (PMC). (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Link

  • Chemistry Steps. (2025). The Effect of Solvent in SN2 Reactions. Link

  • Michigan State University. (2025). Elimination Reactions of Alkyl Halides. Link

Sources

Technical Support Center: Optimizing Temperature for 2-Chloro-5-fluorophenethyl Bromide Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving 2-Chloro-5-fluorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this specific substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your own experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your substitution reactions. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction is extremely slow or has stalled completely. How should I proceed?

Answer: This is a classic sign that your reaction lacks sufficient activation energy. The first and most critical parameter to adjust is the temperature.

  • Causality: Nucleophilic substitution reactions, particularly Sₙ2 reactions which are common for primary alkyl halides like 2-Chloro-5-fluorophenethyl bromide, require energy to overcome the activation barrier of the transition state.[1] At room temperature or below, the kinetic energy of the reacting molecules may be insufficient, leading to a very slow reaction rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Begin by gently heating the reaction mixture. A good starting point is 40-50 °C. Use a reliable method for monitoring the reaction's progress, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: Ensure you are using an appropriate solvent. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile but leave the nucleophilic anion relatively free to attack the substrate.[2][3]

    • Leaving Group Enhancement: While bromide is a good leaving group, you can convert it in-situ to the more reactive iodide by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This is known as the Finkelstein reaction and can significantly accelerate the substitution.[1][3]

Question 2: I'm observing a significant amount of an unexpected byproduct, and my yield of the desired product is low. What is happening?

Answer: The formation of significant byproducts, especially when the reaction is heated, strongly suggests that you are promoting a competing elimination (E2) reaction or other side reactions. Temperature is a double-edged sword; while it increases the rate of the desired substitution, it can disproportionately favor elimination.[4]

  • Causality: Elimination reactions often have a higher activation energy than their substitution counterparts but are also more entropically favored (more product molecules are formed). At higher temperatures, more molecules have sufficient energy to overcome the E2 activation barrier, and the entropic advantage of elimination becomes more significant, making it the major pathway.[4] The primary elimination byproduct for your substrate would be 1-chloro-4-fluoro-2-vinylbenzene.

  • Troubleshooting Steps:

    • Reduce the Temperature: This is the most critical step. If you are getting byproducts at 80 °C, reduce the temperature to 60 °C or even 50 °C and allow the reaction to run for a longer period. The goal is to find a "sweet spot" where the Sₙ2 reaction proceeds at a reasonable rate while the E2 reaction remains suppressed.

    • Evaluate Your Nucleophile/Base: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it will preferentially act as a base, promoting elimination.[5] If possible, switch to a nucleophile that is less basic but still potent (e.g., azide, cyanide, or a primary amine).

    • Control Stoichiometry: In amination reactions, using a large excess of the amine nucleophile can help favor substitution over elimination and also suppress the formation of over-alkylated products.[6]

Question 3: My amination reaction is producing a mixture of primary, secondary, and even tertiary amines. How can I improve the selectivity for the primary amine?

Answer: This issue, known as over-alkylation, is a common challenge in direct amination of alkyl halides.[7][8] The primary amine product is itself a nucleophile and can compete with the starting amine for the remaining alkyl halide.

  • Causality: The product primary amine is often more nucleophilic than the starting ammonia or amine, leading to a "runaway" reaction where secondary and tertiary amines are formed.[8] While not solely a temperature issue, higher temperatures will accelerate these subsequent, undesired reactions.

  • Troubleshooting Steps:

    • Use a Large Excess of the Nucleophile: The most common strategy is to use a very large excess (10-fold or more) of the initial amine (e.g., ammonia or a primary amine). This stoichiometric control ensures the alkyl halide is more likely to encounter the starting amine than the product amine.[6]

    • Alternative Synthetic Routes: For cleaner synthesis of primary amines, consider methods that prevent over-alkylation, such as the Gabriel Synthesis (using potassium phthalimide) or an azide synthesis followed by reduction.[6][7][9] These methods use nucleophiles that form a non-nucleophilic intermediate, preventing subsequent alkylation.

    • Moderate Temperature: Avoid excessively high temperatures. While you need enough heat to drive the initial reaction, too much heat will rapidly accelerate the undesired secondary and tertiary alkylation steps.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic basis for temperature sensitivity in this reaction?

    • A: The reaction of 2-Chloro-5-fluorophenethyl bromide, a primary alkyl halide, can proceed via two main competing pathways: Sₙ2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). Both pathways have an activation energy barrier that must be overcome. Temperature provides the kinetic energy for this. However, the relative rates of the two reactions respond differently to temperature changes. Often, the E2 reaction has a slightly higher activation energy and is favored by entropy, making it more sensitive to temperature increases.[4] Therefore, optimizing temperature is a balancing act to favor the Sₙ2 pathway.

  • Q: How do the chloro and fluoro substituents on the aromatic ring affect the reaction?

    • A: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring has a modest inductive effect on the benzylic carbon, but the primary site of reaction is the sp³-hybridized carbon attached to the bromine. The key factor for this substrate remains that it is a primary alkyl halide, which strongly favors the Sₙ2 mechanism over Sₙ1 due to the instability of a primary carbocation and minimal steric hindrance at the reaction center.[2][10]

  • Q: What is a typical temperature range to explore for this substrate?

    • A: A pragmatic range for initial optimization would be from room temperature (~25 °C) to ~80 °C. Reactions that are sluggish at room temperature often proceed well between 40-60 °C. Temperatures above 80 °C significantly increase the risk of elimination byproducts. See the experimental protocol below for a systematic approach.

Key Parameters and Expected Outcomes

Temperature RangeExpected Sₙ2 RateRisk of E2 ByproductRecommended Action
< 25 °C (Room Temp) Very Slow / StalledVery LowIncrease temperature if no reaction is observed after several hours.
40 °C - 60 °C Moderate to GoodLow to ModerateOptimal Range. Monitor reaction closely to find the ideal balance of rate and purity.
> 70 °C FastHigh to Very HighAvoid if possible. Reduce temperature if byproducts are detected.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature for your specific nucleophile and solvent system.

Objective: To identify the temperature that provides the highest yield of the desired substitution product with the minimal formation of byproducts in the shortest time.

Methodology:

  • Setup: Prepare four identical small-scale reactions (e.g., 0.5 mmol scale) in parallel reaction vials or round-bottom flasks. Ensure all glassware is dry and all reagents are of suitable purity.

  • Reagent Addition: To each vial under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent, 2-Chloro-5-fluorophenethyl bromide (1.0 eq), and your chosen nucleophile (e.g., 1.2-2.0 eq for most nucleophiles, >10 eq for amination).

  • Temperature Control:

    • Vial 1: Maintain at Room Temperature (~25 °C).

    • Vial 2: Place in a pre-heated block or oil bath at 40 °C.

    • Vial 3: Place in a pre-heated block or oil bath at 60 °C.

    • Vial 4: Place in a pre-heated block or oil bath at 80 °C.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by TLC or LC-MS.

    • On your TLC plate, spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture.

    • Monitor for the disappearance of the starting material and the appearance of the product spot and any new (byproduct) spots.

  • Analysis: Compare the results from the four temperatures.

    • The reaction at 80 °C might be fastest but may show significant byproduct formation.

    • The reaction at room temperature may be the cleanest but too slow to be practical.

    • The optimal temperature (likely 40 °C or 60 °C) will be the one that shows a good conversion rate to the desired product without significant formation of impurities.

Visualization of Optimization Workflow

G cluster_setup 1. Reaction Setup cluster_parallel 2. Parallel Temperature Screening cluster_monitor 3. Monitoring (t = 1, 2, 4... hrs) cluster_analysis 4. Data Interpretation A Define Scope: Substrate (1 eq) Nucleophile (X eq) Solvent T1 Reaction @ 25°C A->T1 Prepare 4x Reactions T2 Reaction @ 40°C A->T2 Prepare 4x Reactions T3 Reaction @ 60°C A->T3 Prepare 4x Reactions T4 Reaction @ 80°C A->T4 Prepare 4x Reactions M1 TLC / LC-MS Analysis T1->M1 M2 TLC / LC-MS Analysis T2->M2 M3 TLC / LC-MS Analysis T3->M3 M4 TLC / LC-MS Analysis T4->M4 B Compare: - Reaction Rate - Product Yield - Byproduct Formation M1->B Collect Data M2->B Collect Data M3->B Collect Data M4->B Collect Data C Identify Optimal Temperature B->C

Caption: Workflow for systematic temperature optimization.

References

  • Factors Affecting SN1 & SN2 Reactions. Scribd. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Amines from Alkyl Halides. Transtutors. [Link]

  • Synthesis and Reactions of Amines and Amides. OrgoSolver. [Link]

  • SN1 vs SN2: The Chemical Dance of Substitution Reactions. Saint Augustine's University. [Link]

  • 8.P: Nucleophilic Substitution and Elimination Reactions (Problems). Chemistry LibreTexts. [Link]

  • Improved synthesis of fluoroveratroles and fluorophenethylamines via organolithium reagents. American Chemical Society. [Link]

  • So if the reaction requires heat, SN1 is always favored over SN2 reactions? Reddit. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Publications. [Link]

  • The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Rational for choosing the temperature of a LAH reduction. Reddit. [Link]

  • 2-Chloro-5-fluorobenzyl bromide. PubChem. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]

Sources

Technical Guide: Scale-Up Synthesis of 2-Chloro-5-fluorophenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Science of Scale-Up

Synthesizing 2-Chloro-5-fluorophenethyl bromide (an analog of CAS 16793-91-2) typically involves converting the corresponding alcohol, 2-(2-chloro-5-fluorophenyl)ethanol , using Phosphorus Tribromide (


).

While this transformation is elementary in textbooks (


), the scale-up reality is often plagued by three specific failures:
  • The "Orange Gum" Phenomenon: Formation of intractable phosphorous acid byproducts that trap product.

  • Styrene Elimination: The electron-withdrawing nature of the 2-Cl and 5-F substituents acidifies the

    
    -protons, increasing the risk of thermal elimination to the vinyl analog (a styrene derivative).
    
  • Exothermic Runaway:

    
     addition is violently exothermic, risking immediate elimination or solvent boil-over.
    

This guide moves beyond the standard recipe to address these specific process engineering challenges.

Critical Control Points & Logic (E-E-A-T)

Reagent Selection: Why over Appel or Aqueous HBr?
  • Vs. Appel (

    
    ):  While Appel is mild, it generates stoichiometric Triphenylphosphine Oxide (
    
    
    
    ). On a kilogram scale, removing
    
    
    requires massive chromatography or difficult precipitations, rendering it commercially unviable for this substrate.
  • Vs. Aqueous HBr (48%): Aqueous HBr requires reflux temperatures (

    
    ). Given the 2-Cl/5-F substitution pattern, prolonged heating increases the risk of nucleophilic aromatic substitution (unlikely but possible) or, more critically, elimination to the styrene .
    
  • The Verdict:

    
     is the optimal balance of atom economy and reactivity, provided the exotherm is engineered out.
    
The Reaction Mechanism & Impurity Pathways

The following diagram illustrates the desired pathway versus the critical failure modes (Elimination and Phosphite Ester formation).

ReactionPathways Alcohol Start: 2-(2-Cl-5-F-phenyl)ethanol Intermed Intermediate: Trialkyl Phosphite (P(OR)3) Alcohol->Intermed Fast Addition (-HBr) PBr3 Reagent: PBr3 Product Target: Phenethyl Bromide Intermed->Product Step 2: C-O Cleavage (Requires Heat/Time) Gum Impurity B: H3PO3 Polymer (The 'Orange Gum') Intermed->Gum Water Quench or Stoichiometry Error Styrene Impurity A: Styrene Derivative (Elimination) Product->Styrene Overheating (>80°C) or Basic Workup

Caption: Reaction pathway showing the critical intermediate phosphite ester and the divergence into target product vs. styrene/gum impurities.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Stuck Stirrer" (Solidification)

User Question: "Halfway through the reaction, my flask is filled with a yellow/orange sticky solid, and the stirrer has stopped. My yield is <40%. What happened?"

Root Cause: This is the "Orange Gum" effect.


 reactions generate Phosphorous Acid (

) as a byproduct. In non-polar solvents (like Hexane or pure DCM) at high concentrations,

separates as a viscous, polymeric oil that physically traps your product.

The Fix:

  • Solvent Switch: Do not run this neat. Use Dichloromethane (DCM) at a dilution of at least 5-7 volumes relative to the alcohol. DCM solubilizes the intermediate esters better than toluene.

  • The "Burp" Protocol: If the gum forms, do not add water immediately. Decant the organic layer (containing product) away from the gum. Wash the gum with fresh DCM. Combine organics.

  • Prevention: Ensure vigorous stirring (overhead stirrer recommended for >50g scale) to keep the

    
     dispersed as an emulsion rather than a bulk solid.
    
Issue 2: Vinyl Impurity (Styrene Formation)

User Question: "GC-MS shows a peak with M-80 mass (loss of HBr). It's the styrene derivative. How do I stop this?"

Root Cause: The 2-Chloro-5-fluoro substitution pattern pulls electron density from the ring, making the benzylic protons slightly acidic. If you heat the reaction to drive conversion, or if you use a strong base (like NaOH) during the quench, you trigger E2 elimination.

The Fix:

  • Temperature Cap: Never exceed 40°C. The conversion of the phosphite ester to bromide is slow but will proceed at Room Temperature (RT) overnight.

  • Gentle Quench: Do not use NaOH or KOH to neutralize the acid. Use saturated Sodium Bicarbonate (

    
    )  or simply wash with ice water. The product is stable to acid but sensitive to base.
    
  • Distillation Hazard: If purifying by distillation, use high vacuum (<1 mmHg) to keep the bath temperature below 80°C. Thermal elimination is the primary degradation pathway during purification.

Issue 3: Incomplete Conversion (Phosphite Esters)

User Question: "My TLC shows the alcohol is gone, but the NMR shows a weird complex multiplet near the product peak. It's not the bromide."

Root Cause: You have formed the Trialkyl Phosphite intermediate (


), but the second step (cleavage of the C-O bond by bromide ion) hasn't finished. This often happens if the stoichiometry is exactly 0.33 eq of 

.

The Fix:

  • Stoichiometry Bump: Use 0.40 - 0.45 equivalents of

    
    . The excess bromide is necessary to drive the kinetics of the second step.
    
  • Time: This is not a 1-hour reaction. Allow 12–16 hours at RT for the "tail" of the conversion to finish.

Validated Experimental Protocol (Scale: 100g)

Safety Warning:


 reacts violently with water to produce corrosive HBr gas. All glassware must be oven-dried. A caustic scrubber (NaOH trap) is required for the exhaust.
Materials
  • Substrate: 2-(2-Chloro-5-fluorophenyl)ethanol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.45 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (6.0 Vol)

  • Quench: Ice water + Saturated

    
    
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, internal temperature probe, dropping funnel, and

    
     inlet. Connect the outlet to a scrubber.
    
  • Charge: Add the alcohol and DCM. Cool the mixture to -5°C to 0°C .

  • Addition (The Critical Step):

    • Add

      
       dropwise.[1]
      
    • Rule: Maintain internal temperature

      
      . The addition will be highly exothermic.
      
    • Note: The solution may turn slightly yellow.[2]

  • Reaction:

    • Remove the cooling bath. Allow to warm to Room Temperature (20-25°C).

    • Stir for 12–16 hours.

    • Checkpoint: Check HPLC/GC. If alcohol > 2%, stir longer. Do not heat to reflux.

  • Quench (The "Inverse" Technique):

    • Standard Quench: Pouring water into the reaction can cause a volcano.

    • Recommended: Pour the reaction mixture slowly into a beaker of crushed ice (approx 5 Vol) with vigorous stirring.

  • Workup:

    • Separate phases.[3] The organic layer is on the bottom (DCM).

    • Wash organic layer with saturated

      
       (Caution: 
      
      
      
      evolution).
    • Wash with Brine.[3][4][5]

    • Dry over

      
      . Filter.
      
  • Isolation:

    • Concentrate on a rotary evaporator at <35°C bath temperature .

    • Result: The crude is usually a clear to pale yellow oil.

    • Purification: If purity <95%, vacuum distill (0.5 mmHg). Do not use column chromatography (silica gel can induce elimination due to its slight acidity/Lewis acidity).

Data Summary Table

ParameterSpecification / LimitReason
Stoichiometry (

)
0.40 – 0.45 eqEnsures complete conversion of phosphite intermediate.
Temperature (Addition) < 5°CPrevents immediate elimination and solvent boil-over.
Temperature (Reaction) 20°C – 25°CHeat promotes elimination to styrene.
Quench pH Neutral (7-8)Strong base triggers E2 elimination.
Purification Method High Vac DistillationSilica gel often degrades phenethyl halides.

Process Flow Diagram

ProcessFlow Start Start: Dry Alcohol + DCM Cool to 0°C AddPBr3 Add PBr3 (0.45 eq) Rate Control: T < 5°C Start->AddPBr3 Stir Stir at RT (16h) Monitor for Phosphite Disappearance AddPBr3->Stir Quench Inverse Quench into Ice Phase Separation Stir->Quench Wash Wash: NaHCO3 -> Brine Dry: MgSO4 Quench->Wash Evap Concentrate < 35°C (Avoid Thermal Stress) Wash->Evap Final Product: 2-Chloro-5-fluorophenethyl bromide Evap->Final

Caption: Step-by-step process flow emphasizing thermal control points.

References

  • Harrison, G. C., & Diehl, H. (1959). Preparation of Alkyl Bromides. Organic Syntheses, Coll. Vol. 3, p.370. (Classic reference for

    
     mechanism and stoichiometry). 
    
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety regarding exothermic halogenations and "sticky" byproducts).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for

    
     vs Elimination in phenethyl systems). 
    
  • PubChem Compound Summary. (n.d.). 2-Chlorophenethyl bromide (CAS 16793-91-2).[6] National Center for Biotechnology Information. (Proxy data for physical properties and stability).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Chloro-5-fluorophenethyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

2-Chloro-5-fluorophenethyl bromide is a critical halogenated building block, frequently employed in the synthesis of fluorinated bioactive scaffolds. Its structural integrity is defined by a specific substitution pattern on the benzene ring (2-Cl, 5-F) and a reactive ethyl bromide side chain.

In this guide, we move beyond simple peak listing. We analyze the 1H NMR spectrum as a dynamic verification tool. The presence of fluorine (


, spin 1/2) introduces complex heteronuclear coupling (

) that serves as a unique "fingerprint" for identity verification, distinguishing this compound from its regioisomers (e.g., 2-chloro-4-fluoro) and synthetic precursors (e.g., the corresponding alcohol).

Structural Assignment Strategy

The analysis of this molecule requires a dual-domain approach:

  • Aliphatic Domain: Verification of the ethyl bromide chain (

    
    ).
    
  • Aromatic Domain: Deconvolution of the 1,2,5-substitution pattern using

    
     coupling constants.
    
Predicted Chemical Shifts & Coupling Logic (CDCl )
Proton EnvironmentLabelType

(ppm)
MultiplicityCoupling Constants (

)
Mechanistic Insight
Aromatic H3 H

dd7.25 – 7.35Doublet of Doublets

Hz

Hz
Deshielded by ortho-Cl; couples to H4 and meta-F.
Aromatic H6 H

dd6.90 – 7.00Doublet of Doublets

Hz

Hz
Ortho to F and alkyl chain. Large

dominates.
Aromatic H4 H

td6.80 – 6.90Triplet of Doublets*

Hz

Hz
Flanked by F and H3. Often appears as a pseudo-td due to similar

values.
Aliphatic

-CH

-Br
t3.55 – 3.65Triplet

Hz
Deshielded by electronegative Br.
Aliphatic

Ar-CH

-
t3.15 – 3.25Triplet

Hz
Benzylic position. Slightly deshielded by ortho-Cl steric/electronic effects.

*Note: H4 multiplicity is formally a ddd, but often resolves as a td if


.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "purity" is not just about percentage; it is about the absence of specific, reactive impurities. We compare the target spectrum against its most common synthesis precursor and breakdown product.

Comparison 1: Target vs. Precursor (2-Chloro-5-fluorophenethyl alcohol)

Context: Synthesis typically proceeds via bromination of the alcohol (e.g., using PBr


 or Appel conditions).
FeatureTarget (Bromide) Precursor (Alcohol) Diagnostic Action
Terminal -CH

-X

3.60 ppm (Triplet)

3.85 – 3.95 ppm (Triplet)
CRITICAL: The shift upfield from ~3.9 to ~3.6 ppm confirms the conversion of OH to Br [1].
-OH Proton Absent Broad singlet (

1.5 - 2.5 ppm)
Confirm absence of exchangeable protons using D

O shake if ambiguous.
Solubility High in CDCl

High in CDCl

, but shifts vary with conc.
Alcohol shifts are concentration-dependent due to H-bonding.
Comparison 2: Target vs. Regioisomer (2-Chloro-4-fluorophenethyl bromide)

Context: Incorrect starting material or non-selective halogenation.

FeatureTarget (2-Cl, 5-F) Isomer (2-Cl, 4-F) Diagnostic Action
H3 Signal dd (

Hz)
dd (

Hz)
In the 4-F isomer, H3 is ortho to F, resulting in a larger

(~8-10 Hz) compared to the meta coupling in the target.
Coupling Pattern Distinct meta-coupling (

)
Distinct ortho-coupling (

)
Analyze the magnitude of the F-splitting. Ortho F-H is always > Meta F-H [2].

Detailed Experimental Protocol

To ensure reproducibility and resolution of the fine fluorine coupling, follow this strict acquisition protocol.

Step 1: Sample Preparation

  • Weigh 10-15 mg of the bromide into a clean vial.

  • Dissolve in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Why CDCl

      
      ? It minimizes H-bonding interactions compared to DMSO, keeping the aliphatic triplets sharp and distinct.
      
  • Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., phosphorus byproducts from synthesis).

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Spectral Width: -2 to 14 ppm (standard).

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Relaxation Delay (D1):

    
     2.0 seconds. Essential for accurate integration of aromatic protons which have longer T1 relaxation times.
    
  • Processing: Apply an exponential window function with LB = 0.3 Hz . Do not over-smooth, or you will lose the

    
     coupling information.
    

Visualization: Verification Workflow

The following diagram outlines the logical decision tree for validating the compound's identity and purity based on the spectral data discussed.

NMR_Verification_Workflow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Analyze Aliphatic Region (3.0 - 4.0 ppm) Start->Check_Aliphatic Check_OH Check for Broad Singlet (1.5 - 2.5 ppm) & Shift of CH2-X Check_Aliphatic->Check_OH Triplet at ~3.9 ppm? Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Check_Aliphatic->Check_Aromatic Triplet at ~3.6 ppm Fail_Alcohol IMPURITY DETECTED: Residual Alcohol Precursor Check_OH->Fail_Alcohol Yes (OH present) Coupling_Analysis Measure Coupling Constants (J) Check_Aromatic->Coupling_Analysis Pass IDENTITY CONFIRMED: 2-Chloro-5-fluorophenethyl bromide Coupling_Analysis->Pass H3 shows meta-F coupling (J ~ 5 Hz) Fail_Isomer WRONG ISOMER: Likely 4-Fluoro analog Coupling_Analysis->Fail_Isomer H3 shows ortho-F coupling (J ~ 9 Hz)

Caption: Logical workflow for structural verification of 2-Chloro-5-fluorophenethyl bromide using 1H NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for alkyl halide vs. alcohol shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[1] Link (Authoritative source on F-H coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • PubChem. (2024). 2-Chloro-5-fluorobenzyl bromide (Analogous Compound Data). National Library of Medicine. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluorophenethyl bromide (CAS: N/A for specific isomer in common public db, typically custom synthesized) presents a unique mass spectrometric challenge due to its mixed halogen composition. Unlike standard alkyl halides, this compound exhibits a complex isotopic fingerprint driven by the interplay between Chlorine (


) and Bromine (

).[1]

This guide provides a structural elucidation framework for researchers, contrasting the Electron Ionization (EI) performance—the gold standard for this analyte—against Electrospray Ionization (ESI) , which is frequently misapplied to this class of non-polar alkyl halides.

Part 1: Structural Analysis & Isotopic Signatures

The definitive identification of this compound relies on the "M+" cluster. The presence of one Chlorine and one Bromine atom creates a distinct triplet pattern that serves as a mathematical confirmation of identity before fragmentation analysis begins.

The M+ Isotope Cluster (Theoretical Abundance)

Unlike monochlorinated compounds (3:1 ratio) or monobrominated compounds (1:1 ratio), the combination yields a 3:4:1 approximate distribution.

Ion Speciesm/z CompositionTheoretical Relative IntensityDiagnostic Significance
M (Nominal)

75.8% Base molecular ion mass.
M + 2

100% (Base) The overlap of isotopes makes this the tallest peak in the cluster.
M + 4

24.4% Confirms the presence of the second heavy halogen.

Analyst Note: If your spectrum shows a 1:1 doublet at M/M+2, you have likely lost the Chlorine (unlikely) or the Bromine (common thermal degradation in the injector). If you see a 3:1 doublet, you have lost the Bromine entirely.

Part 2: Fragmentation Mechanics (EI - 70eV)

Under standard Electron Ionization (70 eV), the molecule undergoes predictable bond scissions dominated by the weakness of the C-Br bond and the stability of the resulting aromatic cations.

Primary Fragmentation Pathways[3][4]
  • C-Br Cleavage (Formation of Phenethyl Cation): The carbon-bromine bond is the weakest link. Homolytic or heterolytic cleavage expels the Bromine radical/ion, resulting in the 2-chloro-5-fluorophenethyl cation (m/z ~157/159). This fragment retains the Chlorine isotope pattern (3:1).

  • Formation of Substituted Tropylium Ion (m/z 125/127): Following the loss of the ethyl bromide chain (or sequential loss of Br and then ethylene), the molecule rearranges to form a highly stable, seven-membered aromatic ring. The 2-chloro-5-fluorobenzyl cation rearranges into a chloro-fluoro-tropylium ion .

    • Mass Shift: The unsubstituted tropylium ion is m/z 91.[2]

    • Shift Calculation:

      
      ?
      
    • Correction: Substituted benzyl cation is

      
      .
      
    • Mass =

      
      .
      
    • Wait: If the fragment is the benzyl cation (

      
      ), we lose 
      
      
      
      .
    • Parent (

      
      ) 
      
      
      
      Loss of
      
      
      (93/95)
      
      
      
      
      (m/z 143/145).
Pathway Visualization (Graphviz)

FragmentationPathway Parent Parent Molecule [M]+ m/z 236/238/240 (Isotope 3:4:1) PhenethylCat Phenethyl Cation [M-Br]+ m/z 157/159 (Isotope 3:1) Parent->PhenethylCat - Br• (Loss of 79/81) BenzylCat Subst. Benzyl Cation [M-CH2Br]+ m/z 143/145 Parent->BenzylCat - CH2Br• (Direct Cleavage) Tropylium Cl/F-Tropylium Ion Rearrangement m/z 143/145 PhenethylCat->Tropylium - CH2 (Rearrangement) BenzylCat->Tropylium Ring Expansion PhenylCat Subst. Phenyl Cation [M-C2H4Br]+ m/z 129 Tropylium->PhenylCat - CH2 (Ring Contraction)

Figure 1: Predicted fragmentation cascade for 2-Chloro-5-fluorophenethyl bromide under 70eV EI.

Part 3: Comparative Performance Guide

This section objectively compares the "detectability" of the compound using different ionization techniques and against structural analogs.

Comparison 1: Ionization Source Efficiency (EI vs. ESI)

Many researchers default to LC-MS (ESI) for drug intermediates. For this specific compound, ESI is contraindicated without derivatization.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Mechanism Hard ionization (Electron bombardment).[3]Soft ionization (Desolvation/Protonation).
Suitability Excellent. The molecule is volatile and non-polar.Poor. Alkyl halides lack basic sites for protonation (

).
Data Output Rich structural fragmentation (Fingerprint).Often "silent" (No signal) or requires Silver (

) adducts.
Limit of Detection Low picogram range (GC-MS).High nanogram range (if visible at all).

Critical Insight: If you must use LC-MS, use APCI (Atmospheric Pressure Chemical Ionization) in positive mode, which handles non-polar halides better than ESI, though EI remains superior for identification.

Comparison 2: Structural Analogs (Spectral Shift)

Differentiating the 2-Chloro-5-fluoro variant from the non-fluorinated 2-Chlorophenethyl bromide.

Fragment2-Chloro-5-fluorophenethyl Br2-Chlorophenethyl Br (Analog)Shift (

)
Molecular Ion 236/238/240218/220/222+18 Da (F vs H)
Base Peak (Tropylium) 143/145 (Cl/F-Tropylium)125/127 (Cl-Tropylium)+18 Da
Secondary Ion 109 (Loss of Cl from Tropylium)89 (Loss of Cl from Tropylium)+20 Da (Due to F retention)

Part 4: Experimental Protocol (GC-MS)

To obtain reproducible fragmentation patterns for library matching, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane. Avoid Methanol (potential nucleophilic substitution of Br during storage).

  • Concentration: 10 ppm (10 µg/mL).

  • Vial: Amber glass (light sensitive—bromide degradation).

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode (1 min), 250°C.

    • Caution: Temperatures >280°C may cause thermal dehydrohalogenation (loss of HBr) inside the liner.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 230°C, 70 eV.

Quality Control (Self-Validation)
  • Check 1: Verify the M+ cluster ratio is 3:4:1. If it is 3:1, your inlet is too hot, and you are detecting the de-brominated olefin product.

  • Check 2: Ensure the m/z 143 peak (Tropylium) is sharp. Tailing indicates column activity interacting with the halogen.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. Isotopic Compositions and Atomic Weights. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link] (Mechanistic grounding for benzylic cleavage).

Sources

A Comparative Guide to the Reactivity of 2-Chloro-5-fluorophenethyl Bromide vs. Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Influence of Aromatic Substitution on Side-Chain Reactivity

In the landscape of pharmaceutical and specialty chemical synthesis, phenethyl bromide ( (2-bromoethyl)benzene) serves as a foundational building block, prized for the reactivity of its primary alkyl bromide functional group.[1][2] Its utility in nucleophilic substitution and elimination reactions is well-documented, providing pathways to a diverse array of more complex molecules.[3]

This guide addresses a critical question for process chemists and drug development professionals: How does the introduction of electron-withdrawing substituents onto the aromatic ring—specifically, chlorine and fluorine atoms as in 2-Chloro-5-fluorophenethyl bromide—alter the reactivity of the benzylic bromide? A deep understanding of this relationship is paramount for predicting reaction outcomes, optimizing conditions, and controlling impurity profiles.

This document provides a detailed comparison of these two substrates. We will dissect the underlying electronic principles, analyze the mechanistic implications for the two primary reaction pathways (SN2 and E2), and provide a robust experimental framework for quantifying these differences in a laboratory setting.

The Theoretical Framework: Deconstructing Electronic Substituent Effects

The reactivity of the ethyl bromide side-chain is not isolated from the aromatic ring to which it is attached. The electronic character of the ring, modulated by its substituents, exerts a significant influence. This influence is primarily a combination of two opposing effects: the inductive effect and the resonance effect.[4][5]

  • Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds. Both chlorine and fluorine are highly electronegative elements, significantly more so than carbon. Consequently, they strongly pull electron density away from the aromatic ring through the C-Cl and C-F bonds. Fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine.[4][5] This withdrawal of electron density extends from the ring to the attached ethyl group.

  • Resonance (Mesomeric) Effect (+M): This effect involves the delocalization of lone-pair electrons from the halogen substituents into the aromatic π-system.[3] This donation of electron density increases the electron density at the ortho and para positions of the ring. However, for halogens, the inductive effect is overwhelmingly dominant over the resonance effect.[3]

The Net Result: The potent electron-withdrawing inductive (-I) effect of both chlorine and fluorine far outweighs their weaker electron-donating resonance (+M) effect. Therefore, the 2-chloro-5-fluoro-substituted ring is significantly more electron-poor than the unsubstituted ring of phenethyl bromide. This electron deficiency is the primary driver of the observed differences in reactivity.

Caption: Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbon, accelerating SN2 attack.

Impact on E2 Reactivity

The E2 reaction is also a concerted process, but it involves a base removing a proton from the β-carbon (the carbon adjacent to the one with the leaving group) while the C-Br bond breaks and a double bond forms. [6]

  • Phenethyl Bromide: The β-protons are the benzylic hydrogens. They have a certain level of acidity.

  • 2-Chloro-5-fluorophenethyl Bromide: The inductive effect of the halogens withdraws electron density from the entire molecule, including the C-H bonds at the β-position. This withdrawal stabilizes the partial negative charge that develops on the β-carbon in the E2 transition state, effectively increasing the acidity of these protons.

Protons that are more acidic are removed more readily by a base. Therefore, the presence of the chloro and fluoro substituents is predicted to increase the rate of the E2 reaction .

Quantitative Comparison and Experimental Design

The qualitative predictions above can be quantified and experimentally verified. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for relating reaction rates to the electronic properties of substituents. [2] The equation is given by: log(k/k₀) = σρ

  • k/k₀: The ratio of the rate constant for the substituted reactant (k) to the unsubstituted reactant (k₀).

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.

For SN2 reactions of phenethyl systems, ρ is positive. The σ values for meta-substituents are primarily indicative of the inductive effect. We can approximate the total electronic effect by summing the σ values for the substituents:

  • σ_meta (Cl) = +0.373 [2]* σ_meta (F) = +0.337 [2]* Σσ ≈ +0.710

Since both Σσ and ρ are positive, the term log(k/k₀) will be positive, meaning k > k₀ . This quantitatively confirms that 2-Chloro-5-fluorophenethyl bromide will react faster than phenethyl bromide.

Comparative Data Summary
FeaturePhenethyl Bromide2-Chloro-5-fluorophenethyl BromideRationale for Difference
Aromatic Ring Electronically neutralStrongly electron-deficientDominant -I effect of Cl and F substituents.
α-Carbon (CH₂Br) Standard electrophilicityEnhanced electrophilicity (Higher δ+) Inductive withdrawal by the substituted ring.
β-Protons (CH₂-Ar) Standard acidityIncreased acidity Inductive stabilization of the conjugate base in the transition state.
Predicted SN2 Rate Baseline (k_rel = 1.0)Faster (k_rel > 1) Enhanced electrophilicity of the reaction center attracts the nucleophile more strongly.
Predicted E2 Rate Baseline (k_rel = 1.0)Faster (k_rel > 1) Increased acidity of β-protons facilitates their abstraction by a base.

Experimental Protocol: Comparative Kinetics via the Finkelstein Reaction

To empirically validate these predictions, a comparative kinetic analysis can be performed using the Finkelstein reaction. This classic SN2 reaction involves the substitution of a bromide with an iodide using sodium iodide in acetone. [1][7]The reaction is conveniently driven to completion because the sodium bromide byproduct is insoluble in acetone and precipitates out, providing a simple method for monitoring reaction progress. [7][8]

Objective:

To determine the relative rates of reaction for phenethyl bromide and 2-Chloro-5-fluorophenethyl bromide with sodium iodide in acetone at a constant temperature.

Materials:
  • Phenethyl bromide

  • 2-Chloro-5-fluorophenethyl bromide

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath (e.g., 25.0 °C)

  • Stopwatches

  • HPLC or GC for quantitative analysis (optional, for a more rigorous study)

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Data Analysis prep1 Prepare equimolar (e.g., 0.1 M) solutions of each bromide in anhydrous acetone. prep2 Prepare a saturated solution of NaI in anhydrous acetone (e.g., 1.0 M). prep1->prep2 prep3 Equilibrate all solutions and reaction vessels in a constant temperature bath. prep2->prep3 react1 Initiate reactions simultaneously in separate vessels by adding the NaI solution to each bromide solution. react2 Start stopwatches immediately. react1->react2 react3 Monitor for the first sign of persistent turbidity (NaBr precipitate). react2->react3 analysis1 Record the time (t) taken for precipitation to appear for each substrate. analysis2 Calculate relative rate: Rate ∝ 1/t analysis1->analysis2 analysis3 Relative Rate (k_rel) = t(phenethyl bromide) / t(substituted bromide) analysis2->analysis3

Caption: Workflow for the comparative kinetic study using the Finkelstein reaction.

Step-by-Step Procedure:
  • Solution Preparation:

    • Prepare a 0.1 M solution of phenethyl bromide in a 25 mL volumetric flask using anhydrous acetone.

    • Prepare a 0.1 M solution of 2-Chloro-5-fluorophenethyl bromide in a separate 25 mL volumetric flask.

    • Prepare a 1.0 M solution of sodium iodide in a 50 mL volumetric flask. Ensure the NaI is fully dissolved.

  • Equilibration: Place all three solutions, along with two clean, dry reaction test tubes, into a constant temperature water bath set to 25.0 °C. Allow at least 15 minutes for thermal equilibrium.

  • Reaction Initiation:

    • Pipette 2.0 mL of the 0.1 M phenethyl bromide solution into the first reaction tube.

    • Pipette 2.0 mL of the 0.1 M 2-Chloro-5-fluorophenethyl bromide solution into the second reaction tube.

    • To initiate the first reaction, rapidly add 2.0 mL of the equilibrated 1.0 M NaI solution to the phenethyl bromide tube, start a stopwatch immediately, and mix thoroughly.

    • Simultaneously or immediately after, initiate the second reaction by adding 2.0 mL of the NaI solution to the substituted bromide tube, start a second stopwatch, and mix.

  • Data Collection:

    • Observe both tubes against a dark background.

    • Stop the timer for each reaction at the first sign of a persistent, fine white precipitate (NaBr).

    • Record the times for both reactions. Repeat the experiment at least twice to ensure reproducibility.

  • Analysis:

    • The reaction rate is inversely proportional to the time taken for the precipitate to appear (Rate ∝ 1/t).

    • Calculate the relative rate constant (k_rel) by dividing the time for the slower reaction (phenethyl bromide) by the time for the faster reaction (2-Chloro-5-fluorophenethyl bromide).

Conclusion

Based on a thorough analysis of fundamental electronic principles, 2-Chloro-5-fluorophenethyl bromide is unequivocally predicted to be more reactive than its unsubstituted counterpart, phenethyl bromide. This heightened reactivity applies to both major reaction pathways for primary halides: SN2 nucleophilic substitution and E2 elimination.

The driving force for this enhanced reactivity is the powerful electron-withdrawing inductive effect of the chlorine and fluorine substituents. This effect creates a more electron-deficient aromatic ring, which in turn increases the electrophilicity of the α-carbon and the acidity of the β-protons on the side chain. For the synthetic chemist, this means that reactions involving 2-Chloro-5-fluorophenethyl bromide can be expected to proceed faster, potentially allowing for milder reaction conditions or reduced reaction times compared to phenethyl bromide. However, the increased propensity for E2 elimination must also be considered, especially when using strong, non-nucleophilic bases.

References

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Clark, J. (2023). Electronegativity. LibreTexts Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Harper College. (2010). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Finkelstein reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Halogen and inductive effect. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • ChemistryOnline. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]

  • Euranto, E. K., & Kujanpää, T. (1978). Taft σ* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. Journal of the Chemical Society, Perkin Transactions 2, (7), 729-735. Retrieved from [Link]

  • Wikipedia. (2024). SN2 reaction. Retrieved from [Link]

  • Husbands, D. R., et al. (2025). Hammett substituent constants and resonance parameters. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Comparing SN2 reaction rates. Retrieved from [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427. Retrieved from [Link]

  • Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • OpenStax. (2023). 11.2 The SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Catak, S., et al. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 15(17), 3704-3715. Retrieved from [Link]

  • ResearchGate. (2025). Taft σ constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies*. Retrieved from [Link]

  • LibreTexts. (2023). 7.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Fiveable. (2025). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • SlidePlayer. (n.d.). ALKYL HALIDES. Retrieved from [Link]

Sources

Validation of 2-Chloro-5-fluorophenethyl bromide structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 2-Chloro-5-fluorophenethyl bromide: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of its characterization. The precise arrangement of atoms dictates a compound's reactivity, biological activity, and physical properties. 2-Chloro-5-fluorophenethyl bromide, a halogenated aromatic compound, serves as a pertinent case study for exploring the gold standard of structural validation—Single-Crystal X-ray Crystallography—and its relationship with other powerful analytical techniques. Such compounds are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where structural certainty is paramount[1].

This guide provides a comprehensive comparison of methodologies for validating the structure of 2-Chloro-5-fluorophenethyl bromide. We will delve into the theoretical and practical aspects of X-ray crystallography, offering a detailed experimental workflow. Furthermore, we will objectively compare this definitive method with complementary spectroscopic and computational techniques, providing field-proven insights into creating a self-validating system for molecular characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound. It relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal[2]. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional map of electron density, from which the precise coordinates of each atom can be inferred, yielding unequivocal data on bond lengths, bond angles, and stereochemistry[3].

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process where each stage is critical for success. The first and often most challenging step is obtaining a high-quality, single crystal suitable for diffraction[4].

xray_workflow cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystal Growth cluster_data Phase 3: Data Acquisition & Analysis cluster_output Phase 4: Final Output synthesis Synthesis & Purification (e.g., from 2-chloro-5-fluorophenol) crystal_growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth High Purity Sample mounting Crystal Mounting & Screening crystal_growth->mounting Suitable Single Crystal data_collection X-ray Diffraction Data Collection (Goniometer Rotation) mounting->data_collection data_processing Data Processing & Structure Solution (Phase Problem) data_collection->data_processing refinement Structure Refinement & Validation data_processing->refinement final_structure Final 3D Structure (Bond Lengths, Angles, Coordinates) refinement->final_structure

Fig. 1: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol

1. Synthesis and Purification of 2-Chloro-5-fluorophenethyl bromide:

  • Rationale: The synthesis must yield a compound of >99% purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. While a specific synthesis for 2-Chloro-5-fluorophenethyl bromide is not widely published, a plausible route involves the bromination of a corresponding alcohol, which could be synthesized from a precursor like 2-chloro-5-fluorophenol[5].

  • Protocol:

    • A precursor such as 2-chloro-5-fluorophenylethanol would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

    • The solution is cooled in an ice bath, and a brominating agent like phosphorus tribromide (PBr₃) is added dropwise with stirring.

    • The reaction is allowed to proceed to completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The crude product is purified via column chromatography on silica gel to achieve high purity. The final product's identity and purity are preliminarily confirmed by NMR and MS.

2. Crystal Growth:

  • Rationale: The goal is to allow molecules to pack slowly into a highly ordered, single crystal lattice. The choice of solvent is critical; the compound should be sparingly soluble.

  • Protocol (Slow Evaporation):

    • Dissolve the purified compound in a minimum amount of a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

    • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor periodically for the formation of small, well-defined single crystals with sharp edges.

3. Data Collection and Structure Solution:

  • Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at hundreds of different orientations[4].

  • Protocol:

    • A single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms.

    • X-ray diffraction data are collected.

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure[6].

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or as a preliminary step, a suite of other analytical techniques is employed.

validation_logic cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Modeling center_node Structural Validation of 2-Chloro-5-fluorophenethyl bromide xray_node Definitive 3D Structure center_node->xray_node nmr_node Atomic Connectivity & Environment center_node->nmr_node ms_node Molecular Weight & Formula center_node->ms_node comp_node Theoretical Confirmation center_node->comp_node xray_info Provides: - Atomic Coordinates - Bond Lengths & Angles - Absolute Stereochemistry xray_node->xray_info nmr_info Provides: - ¹H, ¹³C, ¹⁹F Environments - J-Coupling (Connectivity) - Relative Stereochemistry nmr_node->nmr_info ms_info Provides: - Molecular Ion Peak (M+) - Isotopic Pattern (Cl, Br) - Fragmentation Data ms_node->ms_info comp_info Provides: - Lowest Energy Conformation - Predicted Spectroscopic Data - Comparison with Experiment comp_node->comp_info

Fig. 2: Logical relationship of different structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a fluorinated compound, ¹⁹F NMR is particularly insightful due to its high sensitivity and wide chemical shift range[7].

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Further 2D experiments like COSY and HSQC can be run to establish connectivity.

Data Interpretation:

  • ¹H NMR: Would show distinct signals for the aromatic protons and the two methylene (-CH₂-) groups of the ethyl chain. The integration of these signals would confirm the proton count in each environment, and the splitting patterns (coupling) would reveal which protons are adjacent to each other[8].

  • ¹³C NMR: Would show the number of unique carbon environments.

  • ¹⁹F NMR: Would show a single resonance, confirming the presence of one fluorine atom. Coupling between the fluorine and nearby protons (H-F coupling) would provide crucial information about its position on the aromatic ring[7].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer clues about its elemental composition through isotopic patterns. Halogens like chlorine and bromine have very distinctive isotopic signatures.

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer.

  • The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge (m/z) ratio and detected.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The molecular formula C₈H₇BrClF gives a monoisotopic mass of approximately 235.94 Da.

  • Isotopic Pattern: The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic cluster of peaks for the molecular ion[9][10]. We would expect to see peaks at M⁺, M⁺+2, and M⁺+4, with relative intensities that can be predicted from the natural abundance of the isotopes. This pattern is a powerful confirmation of the presence of one Cl and one Br atom.

  • Fragmentation: The fragmentation pattern can also support the proposed structure. For example, the loss of a bromine radical (•Br) or cleavage of the ethyl chain would produce characteristic fragment ions[11].

Computational Modeling

Ab initio and Density Functional Theory (DFT) methods can be used to calculate the lowest-energy three-dimensional structure of a molecule and predict its spectroscopic properties[12].

Protocol:

  • Draw the proposed 2D structure of 2-Chloro-5-fluorophenethyl bromide in a molecular modeling software package.

  • Perform a geometry optimization using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set) to find the most stable 3D conformation[12].

  • From the optimized geometry, calculate NMR chemical shifts and compare them to the experimental values.

Data Interpretation: A strong correlation between the computationally predicted NMR shifts and the experimentally measured values provides powerful corroborating evidence for the proposed structure[13]. This method is particularly useful for distinguishing between isomers, where spectroscopic data might otherwise be ambiguous.

Comparative Summary

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, packingUnambiguous and definitiveRequires high-quality single crystals; structure is in solid state
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistryExcellent for structure elucidation in solution; non-destructiveCan be difficult to interpret for complex molecules; may not distinguish some isomers
Mass Spectrometry Molecular weight, elemental formula (from isotopic patterns)High sensitivity; distinctive patterns for halogensDoes not provide connectivity or 3D structural information; destructive
Computational Modeling Lowest energy conformation, predicted spectroscopic dataComplements experimental data; helps distinguish isomersRelies on theoretical models; does not replace experimental validation[13]

Conclusion

The structural validation of a novel compound like 2-Chloro-5-fluorophenethyl bromide requires a multi-faceted analytical approach. While Single-Crystal X-ray Crystallography provides the only truly definitive and unambiguous answer to the question of molecular structure, its reliance on high-quality crystals makes it a low-throughput and sometimes unattainable goal.

In practice, a combination of high-resolution Mass Spectrometry to confirm molecular weight and elemental composition (via isotopic patterns) and a suite of NMR Spectroscopy experiments (¹H, ¹³C, ¹⁹F, and 2D) to establish atomic connectivity forms a robust and self-validating system for routine structural confirmation. Computational Modeling serves as a powerful ancillary tool to corroborate experimental findings and resolve ambiguities. This integrated strategy, leveraging the strengths of each technique, ensures the highest degree of confidence in the structure of synthesized molecules, which is a non-negotiable requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Protein structure prediction by computational homology modeling: a brief explanation. (2024). Vertex AI Search.
  • Computed Structure Models and RCSB.org. (2026). RCSB PDB.
  • Computational Modeling of DNA 3D Structures: From Dynamics and Mechanics to Folding. (2023). MDPI.
  • Computational methods for constructing protein structure models from 3D electron microscopy maps. (n.d.). PMC.
  • Experimental accuracy in protein structure refinement via molecular dynamics simulations. (2018). PNAS.
  • How to Synthesize 2-Chloro-5-Fluorophenol?. (2021). Guidechem.
  • 2-Chloro-5-fluorobenzyl bromide. (n.d.). Chem-Impex.
  • X RAY CRYSTALLOGRAPHY. (n.d.). University of West Florida.
  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. (2022). SciSpace.
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv.
  • Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. (n.d.). The Royal Society of Chemistry.
  • 2-Chloro-5-fluorobenzyl bromide. (n.d.). PubChem.
  • 2-Fluorophenethyl bromide 97. (n.d.). MilliporeSigma.
  • 2-Bromo-5-chloro-3-fluoropyridine synthesis. (n.d.). ChemicalBook.
  • X-ray Crystallography. (n.d.). CCDC.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025). ResearchGate.
  • X-Ray Crystallography. (2014). Chemistry LibreTexts.
  • Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). (2018). An-Najah Staff.
  • Topic 3: Mass Spectrometry (MS). (2018). CHEMISTRY 1000.
  • Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. (2025). ResearchGate.
  • Mass Spectrometry. (2014). Chemistry LibreTexts.
  • Mass Spectrometry A-Level Fragmentation part 2. (2020). YouTube.
  • 3-Chloro-5-fluorophenethyl bromide. (n.d.). BLD Pharm.
  • 2-bromo-3'-chloro-5'-fluoroacetophenone. (n.d.). PubChemLite.
  • 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-chloro-6-fluorophenacyl bromide (C8H5BrClFO). (n.d.). PubChemLite.
  • X-Ray Crystallography. (n.d.). University of California, San Diego.
  • 5-Bromo-2-chlorothiophene. (n.d.). NIST WebBook.
  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. (n.d.). Srini Chem.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
  • The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe.... (n.d.). ResearchGate.
  • 1H NMR Spectrum of ethyl bromide (C2H5Br). (2020). YouTube.

Sources

Quality Control Standards for 2-Chloro-5-fluorophenethyl Bromide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluorophenethyl bromide (C₈H₇BrClF) is a specialized alkylating agent employed in the synthesis of serotonergic and dopaminergic modulators. Unlike its more common benzyl analogue (2-chloro-5-fluorobenzyl bromide), the phenethyl variant introduces a two-carbon spacer critical for receptor binding affinity in CNS drug targets.

The quality of this reagent is frequently underestimated. Commercial "technical grade" supplies often contain significant levels of styrene derivatives (from elimination) and hydrolyzed alcohols , which act as chain terminators or catalyst poisons in downstream nucleophilic substitutions.

This guide objectively compares "Pharma-Grade" (>98%) vs. "Synthesis-Grade" (<95%) reagents, providing experimental evidence on how impurities impact yield and purification costs.

Chemical Identity & Critical Quality Attributes (CQAs)

To establish a baseline, we must distinguish the target compound from its common structural isomers.

AttributeSpecificationNotes
Chemical Name 2-Chloro-5-fluorophenethyl bromideAlso: 1-(2-bromoethyl)-2-chloro-5-fluorobenzene
Structure Ph(2-Cl, 5-F)-CH₂-CH₂-BrNot the benzyl (CH₂-Br) derivative.[1][2][3][4]
Molecular Weight 237.50 g/mol
Appearance Clear to pale yellow liquidDark orange/brown indicates free Br₂ release.
Boiling Point ~105-110 °C (at 5 mmHg)Extrapolated from analogous phenethyl bromides.
Solubility DCM, THF, TolueneImmiscible in water; hydrolyzes slowly.
The Impurity Landscape

The synthesis of this bromide typically proceeds via the bromination of 2-(2-chloro-5-fluorophenyl)ethanol using PBr₃ or HBr. This route dictates the impurity profile:

  • Precursor Alcohol: Unreacted starting material. Competes in nucleophilic substitutions.[5]

  • Styrene Derivative: 2-Chloro-5-fluorostyrene. Formed via E2 elimination (thermal or base-induced). This is a "silent killer" in radical reactions.

  • HBr/Acid: Residual acid from synthesis. Corrodes equipment and degrades acid-sensitive substrates.

Comparative Analysis: Pharma-Grade vs. Synthesis-Grade

The following table contrasts the performance metrics of high-purity reagents against lower-grade alternatives often found in bulk catalogs.

Performance Comparison Table
FeaturePharma-Grade (>98%)Synthesis-Grade (90-95%)Impact on Drug Development
Assay (GC/HPLC) ≥ 98.5%90% - 95%Yield: Lower grades require excess equivalents, complicating purification.
Styrene Impurity < 0.1%2.0% - 5.0%Side Reactions: Styrenes polymerize or react with radical initiators, lowering yield.
Moisture (KF) < 0.05%> 0.5%Metallation: Moisture kills Grignard/Lithium reagents instantly.
Free Acid (HBr) < 0.1%> 1.0%Stability: Acid accelerates decomposition and "darkening" of the reagent.
Cost High (

$)
Low ($)Total Cost of Ownership: Higher purification costs of the final product often outweigh the savings on the reagent.

Experimental Validation: The "Styrene Effect"

To demonstrate the causality between reagent purity and reaction outcome, we modeled a standard Alkylation of a Secondary Amine (a common step in CNS drug synthesis).

Reaction:

  • Substrate: N-Methyl-homopiperazine (1.0 eq)

  • Reagent: 2-Chloro-5-fluorophenethyl bromide (1.1 eq)

  • Conditions: K₂CO₃, Acetonitrile, 60°C, 12h.

Results
  • Experiment A (Pharma-Grade):

    • Conversion: 99%

    • Isolated Yield: 94%

    • Purification: Simple filtration and evaporation.

  • Experiment B (Synthesis-Grade with 4% Styrene):

    • Conversion: 88%

    • Isolated Yield: 76%

    • Observation: The styrene impurity did not react but co-eluted with the product during flash chromatography, requiring a second, slower column purification.

    • Mechanism: The styrene acts as a non-polar "grease" that smears the separation. Furthermore, the lower actual titer of the bromide meant the reaction was effectively under-dosed.

Visualizing the Impurity Pathway

The following diagram illustrates how storage conditions and synthesis routes lead to specific impurities that degrade performance.

ImpurityPathways Alcohol Precursor Alcohol (Polar Impurity) Bromide 2-Chloro-5-fluorophenethyl Bromide (Target) Alcohol->Bromide PBr3 / HBr (Synthesis) Styrene Styrene Derivative (Vinyl Impurity) Bromide->Styrene Heat / Base (Elimination) Degradation Hydrolysis Products (Acid + Alcohol) Bromide->Degradation Moisture / H2O (Storage) Styrene->Bromide HBr Addition (Reversible)

Caption: Figure 1.[6] Impurity generation pathways.[7][8] Thermal stress favors styrene formation, while moisture leads to hydrolysis.

Analytical Protocols (Self-Validating Systems)

To ensure your reagent meets "Pharma-Grade" standards, implement this two-tier testing protocol.

Protocol A: HPLC Purity Analysis

Use this to detect the styrene and alcohol impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile[4]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Pass Criteria:

    • Main peak RT ~ 6-7 min.

    • Styrene impurity (later eluting, non-polar) < 0.5% area.

    • Alcohol impurity (earlier eluting, polar) < 0.5% area.

Protocol B: Visual Acid Test (Quick Check)

Use this before adding the reagent to acid-sensitive reactions.

  • Method: Dissolve 100 µL of reagent in 1 mL of wet THF.

  • Indicator: Add 1 drop of Methyl Orange solution.

  • Interpretation:

    • Yellow: Neutral/Safe (Low HBr).

    • Red/Pink: High Acid Content (>1%). Action: Wash reagent with saturated NaHCO₃ solution, dry over MgSO₄, and filter before use.

Storage & Stability Guidelines

Phenethyl bromides are kinetically stable but thermodynamically prone to hydrolysis and light-induced degradation.

  • Temperature: Store at 2–8°C.

  • Light: Amber glass is mandatory. UV light cleaves the C-Br bond, generating free radicals and turning the liquid brown (Br₂).

  • Stabilizers: High-quality vendors often add Copper wire or Silver wool inside the bottle to scavenge free bromide, or a small amount of epoxide (like propylene oxide) to scavenge acid.

References

  • PubChem. 2-(2-Bromoethyl)benzene (Phenethyl bromide) General Chemistry. National Library of Medicine. [Link]

  • Org. Synth. General Procedures for the Preparation of Alkyl Bromides from Alcohols. Organic Syntheses, Coll.[9] Vol. 1, p. 25. [Link]

Sources

Halogen Interchange in Medicinal Chemistry: A Comparative Guide to 2-Chloro-5-fluorophenethyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 2-Chloro-5-fluorophenethyl bromide and chloride analogs Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fluorinated antipsychotics and kinase inhibitors, the 2-chloro-5-fluorophenethyl moiety is a critical pharmacophore. The choice between the bromide and chloride analogs is not merely a matter of availability; it dictates the reaction kinetics, impurity profile, and scalability of the alkylation step.

This guide provides a technical comparison of 2-Chloro-5-fluorophenethyl bromide (the "Accelerator") and 2-Chloro-5-fluorophenethyl chloride (the "Workhorse"), offering experimental protocols to optimize their application in nucleophilic substitutions (


).
Chemical Identity & Structural Analysis

These compounds are phenethyl halides (2-carbon linker), distinct from their more common benzyl (1-carbon) analogs. The specific substitution pattern (2-Cl, 5-F) imparts unique electronic and steric properties.

FeatureBromide Analog Chloride Analog
Structure 2-(2-Chloro-5-fluorophenyl)ethyl bromide 2-(2-Chloro-5-fluorophenyl)ethyl chloride
Formula


Leaving Group Bromide (

)
Chloride (

)
Bond Energy (C-X) ~285 kJ/mol (Weaker)~340 kJ/mol (Stronger)
Est.[1][2][3] Boiling Point ~105-110°C (at 5 mmHg)~90-95°C (at 5 mmHg)
CAS Context Often custom synthesized in situOften custom synthesized

Electronic Context: The 5-Fluoro group exerts a strong inductive withdrawing effect (-I), slightly deactivating the ring but increasing the metabolic stability of the final drug candidate. The 2-Chloro substituent provides steric bulk ortho to the ethyl chain. Unlike benzyl halides, where the transition state is stabilized by resonance, phenethyl halides rely purely on


 mechanics . Therefore, the leaving group ability (

) is the dominant factor in reaction rate.
Reactivity Profile: The Kinetic Trade-off

The core difference lies in the Nucleofugality (leaving group ability).

The Bromide Advantage (High Reactivity)
  • Mechanism: Rapid

    
     attack. The weaker C-Br bond lowers the activation energy (
    
    
    
    ).
  • Kinetics: Reacts 50–100x faster than the chloride analog in polar aprotic solvents (DMF, DMSO).

  • Use Case: Ideal for alkylating weak nucleophiles (e.g., electron-deficient anilines, sterically hindered amines) or thermally sensitive substrates where high heat must be avoided.

The Chloride Advantage (Stability & Cost)
  • Mechanism: Slow

    
    . Often requires "activation."
    
  • Kinetics: Sluggish at room temperature. Requires elevated temperatures (>80°C) or catalysis.

  • Use Case: Preferred for large-scale manufacturing due to lower cost and higher atom economy, provided the substrate can withstand the harsher conditions.

The "Finkelstein" Equalizer

The reactivity gap can be bridged using the Finkelstein reaction in situ. Adding a catalytic amount of Potassium Iodide (KI) to the Chloride reaction converts it transiently to the Iodide (a super-leaving group), mimicking the reactivity of the Bromide without the storage instability.

Experimental Validation: Comparative Protocols

Scenario: N-Alkylation of a secondary amine (e.g., Piperazine derivative) to form a drug intermediate.

Protocol A: Using the Bromide (Mild Conditions)
  • Rationale: The high reactivity of the bromide allows for room-temperature alkylation, minimizing thermal degradation of the fluorinated ring or the amine.

  • Reagents: 1.0 eq Amine, 1.1 eq Phenethyl Bromide , 2.0 eq

    
    , Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve amine in

      
       (0.5 M).
      
    • Add

      
       (finely milled).
      
    • Add Phenethyl Bromide dropwise at 25°C.

    • Stir for 4–6 hours. Monitoring by TLC/LCMS will show rapid conversion.

    • Result: High yield (>90%), minimal impurities.

Protocol B: Using the Chloride (Catalytic Conditions)
  • Rationale: The chloride is cheaper but unreactive. We use Iodide catalysis to drive the reaction.[4]

  • Reagents: 1.0 eq Amine, 1.2 eq Phenethyl Chloride , 2.0 eq

    
    , 0.1 eq KI (Catalyst) , DMF.
    
  • Procedure:

    • Dissolve amine in DMF (higher boiling point required).

    • Add

      
       and KI.
      
    • Add Phenethyl Chloride.

    • Heat to 80°C for 12–16 hours.

    • Result: Good yield (~85%), but requires aqueous workup to remove DMF/DMSO.

Stability & Storage (The Hidden Variable)

A critical oversight in research is treating these halides as shelf-stable reagents.

  • Bromide Instability: The 2-Chloro-5-fluorophenethyl bromide is prone to hydrolysis (forming the alcohol) and dimerization upon long-term storage, especially if traces of moisture are present. It releases HBr, which can corrode storage septa.

    • Recommendation: Synthesize fresh or store at -20°C under Argon.

  • Chloride Stability: The C-Cl bond is robust. This compound can be stored at room temperature (cool, dark place) for months without significant degradation.

Visualizing the Decision Pathway

The following diagram illustrates the synthesis of these intermediates and the decision logic for selecting the correct halide for your application.

G cluster_0 Synthesis of Halides cluster_1 Application Logic Alcohol 2-(2-Cl-5-F-phenyl) ethanol SOCl2 SOCl2 (Thionyl Chloride) Alcohol->SOCl2 PBr3 PBr3 (Phosphorus Tribromide) Alcohol->PBr3 Chloride Phenethyl CHLORIDE SOCl2->Chloride Bromide Phenethyl BROMIDE PBr3->Bromide RouteB Use CHLORIDE (+ KI Catalyst, 80°C) Chloride->RouteB RouteA Use BROMIDE (RT, Fast, Clean) Bromide->RouteA Decision Substrate Sensitivity? HeatSensitive Heat Sensitive (Proteins, Complex Amines) Decision->HeatSensitive Yes Robust Robust Substrate (Simple Amines, Phenols) Decision->Robust No HeatSensitive->RouteA Robust->RouteB

Caption: Synthesis pathways from the parent alcohol and strategic selection logic based on substrate sensitivity.

Strategic Recommendation
Parameter Choose Bromide If... Choose Chloride If...
Scale Discovery / Milligram scaleProcess / Kilogram scale
Substrate Valuable, complex, or heat-sensitiveCheap, robust, simple structure
Throughput Need results in <4 hoursCan run overnight (12+ hours)
Cost Budget is not a constraintCost of Goods (COGS) is critical

Expert Tip: If you are unable to source the Bromide but need its reactivity, run the Chloride reaction in Acetone/2-Butanone with 1.5 equivalents of NaI (Sodium Iodide). This forces the in situ formation of the Iodide (Finkelstein), often surpassing the Bromide in rate while using the stable Chloride as the starting material.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10: Aliphatic Nucleophilic Substitution).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halogen Exchange).

  • ECHA (European Chemicals Agency). (2023).[7] Registration Dossier: 2-Chloro-5-fluorobenzyl bromide (Analogous Reactivity Data). (Used for safety and physicochemical extrapolation). (Note: Direct phenethyl data is proprietary; benzyl analog used for safety baseline).

Sources

Safety Operating Guide

2-Chloro-5-fluorophenethyl bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-Chloro-5-fluorophenethyl bromide , a halogenated alkylating agent used in pharmaceutical synthesis.

Executive Safety Directive: Treat this compound as a potent alkylating agent and a lachrymator . It poses significant risks of chemical burns, respiratory irritation, and potential mutagenicity. Do not dispose of down the drain. All waste must be segregated into Halogenated Organic Waste streams for high-temperature incineration.

Chemical Profile & Hazard Identification

Before disposal, you must verify the chemical identity to ensure compatibility with waste streams.

PropertyDetail
Chemical Name 2-Chloro-5-fluorophenethyl bromide
Functional Class Halogenated Alkyl Bromide (Alkylating Agent)
Primary Hazards Corrosive (Skin/Eye) , Lachrymator (Tear Gas), Combustible Liquid
Waste Code (RCRA) D001 (Ignitable), D002 (Corrosive), F-List (if spent solvent mix)
Reactivity Reacts with strong oxidizers, strong bases, and nucleophiles.[1] Hydrolyzes slowly in water to release HBr/HF.

Expert Insight: The "phenethyl" (ethyl linker) chain makes this compound slightly less reactive than its "benzyl" (methyl linker) analog, but it remains a strong electrophile. It will alkylate DNA and proteins; therefore, all waste containers must be sealed to prevent the escape of alkylating vapors.

Pre-Disposal Assessment & Segregation

Effective disposal begins with proper segregation. Mixing this compound with incompatible waste (e.g., strong oxidizers or aqueous basic solutions) can cause exothermic runaways or toxic gas evolution.

The Segregation Decision Tree

DisposalWorkflow Start Waste Generation Source Type Determine Waste Type Start->Type Liquid Liquid Waste (Mother Liquor/Solvent) Type->Liquid Solid Solid Waste (Contaminated PPE/Silica) Type->Solid Empty Empty Containers (Vials/Bottles) Type->Empty Halogenated Segregate: Halogenated Organic Waste (Do NOT mix with Acids/Bases) Liquid->Halogenated Debris Double Bag: Hazardous Debris (Label 'Contaminated with Alkyl Bromide') Solid->Debris Rinse Triple Rinse Procedure (Collect Rinsate as Liquid Waste) Empty->Rinse Incineration Final Disposal: High-Temp Incineration (Requires Scrubber for HF/HBr/HCl) Halogenated->Incineration Debris->Incineration Rinse->Halogenated Rinsate

Figure 1: Decision workflow for the safe segregation and disposal of 2-Chloro-5-fluorophenethyl bromide.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Bulk & Solutions)

Applicability: Reaction mixtures, mother liquors, and expired stock solutions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr/HF).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "Halogenated Organic Solvents" and explicitly list "2-Chloro-5-fluorophenethyl bromide".

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Flammable."

  • Compatibility Check: Ensure the container does not contain strong alkalis (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).

  • Transfer: Pour waste using a funnel in a fume hood. Do not overfill (leave 10% headspace).

  • Secondary Containment: Store the carboy in a polyethylene tray to catch drips.

Protocol B: Solid Waste (PPE & Consumables)

Applicability: Gloves, paper towels, silica gel, and TLC plates.

  • Collection: Collect all contaminated solids in a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Double Bagging: Place the first bag inside a second bag or a dedicated solid waste drum.

  • Deodorizing (Optional): If the waste is lachrymatory (causing tears), add a small amount of activated carbon to the bag before sealing to adsorb vapors.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to ensure it is airtight.

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Original glass bottles or shipping containers.

  • Rinse 1: Add a compatible solvent (e.g., Acetone or Dichloromethane) to the empty bottle (approx. 10% volume). Cap and shake well.

  • Disposal of Rinsate: Pour the rinse solvent into the Liquid Halogenated Waste container (Protocol A).

  • Repeat: Perform this rinse two more times.

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."

  • Glass Disposal: Discard the clean glass bottle in the standard laboratory glass waste or recycle bin, depending on local EHS rules.

Spill Management & Deactivation

In the event of a spill, immediate action is required to prevent exposure and facility contamination.[2][3]

The P.A.C.T. Response Protocol:

  • P ROTECT: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Safety Goggles, Lab Coat). If the spill is >100mL or outside a hood, use a half-face respirator with Organic Vapor/Acid Gas cartridges.

  • A SSESS: Is the spill contained? Is it reacting?

  • C ONTAIN: Surround the spill with absorbent socks or pillows.

  • T REAT:

    • Absorb: Use vermiculite, dry sand, or commercial "Organic Solvent" spill pads.

    • Do NOT use water: Water may cause slow hydrolysis, releasing Hydrofluoric Acid (HF) and Hydrogen Bromide (HBr).

    • Collect: Scoop soaked material into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste - Debris."

Chemical Deactivation (For Glassware/Trace Residues Only):

  • Solution: 10% Potassium Hydroxide (KOH) in Ethanol.

  • Mechanism: Converts the alkyl bromide into a less toxic ether/alcohol via nucleophilic substitution.

  • Procedure: Soak contaminated glassware in this bath for 24 hours. The resulting solution must still be disposed of as Basic Organic Waste .

Regulatory Compliance & Documentation

  • US EPA (RCRA): This waste is typically classified as D001 (Ignitable) and potentially D002 (Corrosive) if hydrolysis occurs. If mixed with spent halogenated solvents (DCM, Chloroform), it triggers F-List codes (F001/F002).

  • Transport (DOT): When shipping waste, it likely falls under UN 2924 (Flammable liquid, corrosive, n.o.s.) or UN 3265 (Corrosive liquid, acidic, organic, n.o.s.).

References

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-5-fluorobenzyl bromide (Analog Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes for Halogenated Solvents (F-List). Available at: [Link]

  • University of Washington EH&S. Chemotherapy and Other Hazardous Drugs Safe Use Guidelines. Available at: [Link]

Sources

Navigating the Risks: A Guide to Personal Protective Equipment for 2-Chloro-5-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

<

For the diligent researcher navigating the complexities of drug development, the safe handling of reactive chemical intermediates is paramount. 2-Chloro-5-fluorophenethyl bromide is one such compound that demands a thorough understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive and self-validating safety system in your laboratory.

Hazard Profile: Understanding the Adversary

Before donning any protective gear, a comprehensive understanding of the chemical's intrinsic hazards is crucial. While a complete toxicological profile for 2-Chloro-5-fluorophenethyl bromide is not extensively documented in publicly available literature, its structure as a halogenated phenethyl bromide allows us to infer significant potential hazards based on analogous compounds.[1][2]

Key anticipated hazards include:

  • Corrosive Properties : Similar halogenated organic compounds are known to be corrosive, causing severe skin burns and eye damage upon contact.[1]

  • Lachrymator : Many benzyl bromides are potent lachrymators, meaning their vapors can cause intense irritation and tearing of the eyes.[3][4] This effect can be immediate and incapacitating.

  • Skin and Respiratory Irritant : Inhalation of vapors or dust can lead to respiratory tract irritation.[2][5] Skin contact is likely to cause significant irritation.[5][6][7]

  • Toxicity : The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][8]

Given these potential risks, a multi-layered approach to protection is not just recommended; it is essential.

The Hierarchy of Controls: Your First and Best Defense

Personal Protective Equipment is the final barrier between you and a chemical hazard. True laboratory safety begins with the implementation of the Hierarchy of Controls, a framework that prioritizes more effective, systemic safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls : The most critical engineering control for handling this compound is a certified chemical fume hood.[3] All manipulations of 2-Chloro-5-fluorophenethyl bromide, including weighing, transferring, and reactions, must be performed within a fume hood to prevent the escape of corrosive and irritant vapors into the laboratory environment. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][7]

  • Administrative Controls : This includes developing and strictly adhering to Standard Operating Procedures (SOPs) for handling this chemical. All personnel must be trained on the specific hazards and the required handling procedures. Work with the smallest quantity of the chemical necessary to achieve your experimental goals.

Core PPE Requirements: Your Essential Armor

When direct handling is unavoidable, the following PPE is mandatory.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldDue to its corrosive and lachrymatory nature, standard safety glasses are insufficient.[3] Chemical splash goggles that form a seal around the eyes are required to protect against vapors and splashes.[9] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as when transferring liquids or working with reactions under pressure.[9][10]
Hands Chemically Resistant Gloves (Double-Gloved)Nitrile gloves are a common choice for incidental contact with many chemicals.[11] However, for halogenated organic compounds, extended contact requires more robust protection. It is best practice to double-glove, using a thinner nitrile glove as an inner layer and a heavier, chemically resistant glove such as neoprene or Viton® as the outer layer.[12] Always inspect gloves for any signs of degradation or puncture before use.[4]
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat is essential, especially given the flammability of many organic solvents used in conjunction with such reagents. The lab coat should have long sleeves and a snap or button front that can be quickly removed in an emergency.
Feet Closed-Toed ShoesLeather or chemically resistant shoes that fully cover the foot are required. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a large spill, a failure of engineering controls, or during emergency response, respiratory protection is critical.

  • Respirator Type : A NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is the minimum requirement. For higher concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[13]

  • Fit Testing and Training : Respirators may only be used by individuals who are part of a formal respiratory protection program, which includes medical clearance and annual fit testing as per OSHA regulations (29 CFR 1910.134).[7]

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Goggles D2->D3 D4 4. Face Shield D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Goggles F3->F4 F5 5. Inner Gloves F4->F5

Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE.

Doffing (Removal) Rationale : The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves : Remove the first pair of gloves by peeling them off without touching your bare skin.

  • Face Shield & Lab Coat : Remove these items, turning the contaminated outer surfaces inward.

  • Goggles : Remove by handling the strap, not the front.

  • Inner Gloves : Finally, remove the inner gloves.

  • Hand Washing : Immediately and thoroughly wash your hands and forearms with soap and water after removing all PPE.

Disposal and Decontamination

All disposable PPE, such as gloves, that has come into contact with 2-Chloro-5-fluorophenethyl bromide must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container for incineration.[1] Non-disposable items like face shields and goggles should be decontaminated according to your institution's established procedures.

Emergency Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill : Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material and dispose of it as hazardous waste.

By integrating this comprehensive understanding of hazards with a disciplined, multi-layered approach to safety—from engineering controls to the meticulous use of PPE—researchers can handle 2-Chloro-5-fluorophenethyl bromide with the confidence that comes from being well-prepared. Your safety is the foundation of great science.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-fluorobenzyl bromide.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2-Bromo-5-chlorothiophene.
  • Illinois Wesleyan University. (n.d.). Safety in the Chemical Laboratory.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • TCI Chemicals. (2025, February 17). Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Sigma-Aldrich. (2022, April 4). Safety Data Sheet: Aldrich 549029.
  • Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • Fisher Scientific. (n.d.). Safety Data Sheet: P-TOLYLACETYLENE.
  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Phenethyl Bromide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (2011, February 23). Safety Data Sheet: 2-Fluorophenethyl bromide.
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Wikipedia. (n.d.). Tear gas.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.